Oxanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-diphenyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWUXYZHDFCGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060723 | |
| Record name | N,N'-Diphenyloxamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-81-5 | |
| Record name | Oxanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanediamide, N1,N2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethanediamide, N1,N2-diphenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Diphenyloxamide | |
| Source | EPA DSSTox | |
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| Record name | N,N'-diphenyloxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.686 | |
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| Record name | Oxanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN528D9TLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Oxanilide from Aniline and Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of oxanilide, a valuable compound in various chemical and pharmaceutical applications. The primary focus is on the reaction between aniline and oxalic acid, detailing the underlying reaction mechanism, a highly efficient experimental protocol, and a comparative analysis of alternative synthetic routes. This document includes detailed experimental procedures, quantitative data summarized in tabular format, and visualizations of the reaction pathway and experimental workflow to support researchers in the effective synthesis and characterization of this compound.
Introduction
This compound, also known as N,N'-diphenyloxamide, is a chemical compound with the formula (C₆H₅NHCO)₂. It serves as a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Additionally, it has applications as a stabilizer in certain polymer formulations. The synthesis of this compound is a fundamental reaction in organic chemistry, and various methods have been developed for its preparation. This guide will focus on the direct synthesis from aniline and oxalic acid, a common and efficient method, while also providing a comparative overview of other synthetic approaches.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from aniline and oxalic acid is a classic example of a condensation reaction, specifically an amidation. The reaction proceeds by the nucleophilic attack of the amino group of aniline on the carbonyl carbons of oxalic acid. This is followed by the elimination of water molecules to form the stable diamide, this compound. The overall balanced chemical equation is:
2 C₆H₅NH₂ + (COOH)₂ → (C₆H₅NHCO)₂ + 2 H₂O
The reaction is typically carried out at elevated temperatures to drive the dehydration process. The use of oxalic acid dihydrate is common, and in such cases, the water of hydration must also be removed.
Reaction Pathway
The reaction proceeds in a stepwise manner. Initially, one molecule of aniline reacts with one of the carboxylic acid groups of oxalic acid to form an intermediate monoamide, N-phenyloxamic acid. This intermediate then reacts with a second molecule of aniline to yield this compound.
Caption: Reaction mechanism for the formation of this compound.
Comparative Analysis of Synthesis Methods
Several methods for the synthesis of this compound have been reported. The choice of method often depends on factors such as desired yield, purity, reaction time, and available starting materials. A summary of the most common methods is presented below.
| Method | Reactants | Key Conditions | Reported Yield | Advantages | Disadvantages |
| Azeotropic Dehydration [1] | Aniline, Oxalic Acid Dihydrate | Inert solvent (e.g., o-dichlorobenzene), 125-135°C, azeotropic removal of water | ~90% | High yield, high purity, lower temperature | Requires a specific solvent and distillation setup |
| Direct Heating [1] | Aniline, Oxalic Acid | Neat reaction, heated to ~180°C | Low | Simple setup | High temperature, low yield, requires purification |
| From Oxalyl Chloride [1] | Aniline, Oxalyl Chloride | Inert solvent (e.g., ether, benzene) | Moderate-High | Fast reaction | Oxalyl chloride is hazardous and moisture-sensitive |
| From Oxalic Acid Esters [1] | Aniline, Diethyl Oxalate | Heating | Moderate | Readily available starting materials | Requires higher temperatures and longer reaction times |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via the azeotropic dehydration method, which offers a high yield and purity.[1]
Materials and Equipment
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Aniline (2 moles)
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Oxalic acid dihydrate (1 mole)
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Inert solvent (e.g., o-dichlorobenzene)
-
Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven
Procedure
-
To a round-bottom flask, add 2 molar equivalents of aniline and 1 molar equivalent of oxalic acid dihydrate.
-
Add a sufficient amount of an inert solvent, such as o-dichlorobenzene, to dissolve the reactants upon heating.
-
Set up the apparatus for azeotropic distillation using a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to 100-110°C with stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Once approximately two-thirds of the theoretical amount of water (from both the dihydrate and the reaction) has been collected, gradually increase the temperature to 125-135°C.
-
Continue heating until the theoretical amount of water (4 moles) has been removed.
-
Allow the reaction mixture to cool to room temperature. The this compound product will precipitate as a white crystalline solid.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the product with a small amount of the inert solvent to remove any residual impurities.
-
Dry the purified this compound in an oven at 85°C.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 254-256 °C |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Peaks |
| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II), ~1600, 1490 cm⁻¹ (C=C aromatic stretch) |
| ¹H NMR | δ ~10.5 ppm (s, 2H, NH), δ ~7.7 ppm (d, 4H, ortho-protons), δ ~7.4 ppm (t, 4H, meta-protons), δ ~7.2 ppm (t, 2H, para-protons) |
| ¹³C NMR | δ ~159 ppm (C=O), δ ~138 ppm (aromatic C-N), δ ~129 ppm (aromatic C-H), δ ~125 ppm (aromatic C-H), δ ~121 ppm (aromatic C-H) |
Conclusion
The synthesis of this compound from aniline and oxalic acid via azeotropic dehydration is a robust and high-yielding method suitable for laboratory and potential scale-up applications. This guide provides the necessary theoretical background, a detailed experimental protocol, and comparative data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. The provided visualizations of the reaction mechanism and experimental workflow offer a clear and concise summary of the key steps involved.
References
An In-Depth Technical Guide to Oxanilide (CAS 620-81-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxanilide (CAS 620-81-5), a symmetrical aromatic diamide, serves as a versatile scaffold in organic synthesis and has garnered attention for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and an exploration of its current and potential applications in medicinal chemistry and materials science. Particular focus is placed on its reported antimicrobial and antifungal properties, with detailed experimental methodologies provided. While the precise molecular mechanisms of its biological action are still under investigation, this guide explores potential mechanisms based on related structures and computational studies. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.
Chemical and Physical Properties
This compound, also known as N,N'-diphenyloxamide, is a white to off-white flaky powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 620-81-5 | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 240.26 g/mol | [1] |
| Melting Point | 253-256 °C | |
| Boiling Point | >360 °C | |
| Density | 1.309 g/cm³ | |
| Appearance | White to off-white flaky powder | |
| Solubility | Insoluble in water; soluble in hot ethanol, benzene. | |
| Purity | Typically >98% |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic peaks for its functional groups. The N-H stretching vibration of the secondary amide appears as a strong, somewhat broad band. The amide C=O stretch is also a prominent feature.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H Stretch |
| ~1660 | C=O Stretch (Amide I) |
| ~1540 | N-H Bend (Amide II) |
| ~1300 | C-N Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic and amide protons. The ¹³C NMR spectrum reveals signals for the carbonyl carbons and the aromatic carbons.
¹H NMR (400 MHz, DMSO-d₆):
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δ ~10.4 ppm (s, 2H): Amide N-H protons.
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δ ~7.7 ppm (d, 4H): Aromatic protons ortho to the amide group.
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δ ~7.3 ppm (t, 4H): Aromatic protons meta to the amide group.
-
δ ~7.1 ppm (t, 2H): Aromatic protons para to the amide group.
¹³C NMR (Predicted):
-
δ ~159 ppm: Carbonyl carbons.
-
δ ~138 ppm: Aromatic carbons attached to the nitrogen.
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δ ~129 ppm: Aromatic C-H carbons.
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δ ~124 ppm: Aromatic C-H carbons.
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δ ~120 ppm: Aromatic C-H carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 240.26 g/mol .
Synthesis of this compound
This compound can be synthesized through several methods, with the reaction of aniline and an oxalic acid derivative being the most common. A high-yield and practical method involves the azeotropic distillation of water from the reaction of aniline and oxalic acid dihydrate.
Experimental Protocol: Synthesis from Aniline and Oxalic Acid Dihydrate
This protocol is adapted from a patented process that reports yields of approximately 90%.
Materials:
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Aniline (2 moles)
-
Oxalic acid dihydrate (1 mole)
-
Inert solvent-diluent (e.g., toluene, xylene)
-
Distillation apparatus with a Dean-Stark trap or similar water separator
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a distillation flask equipped with a stirrer and a water separator, combine 2 moles of aniline and 1 mole of oxalic acid dihydrate with a suitable volume of an inert solvent-diluent.
-
Heat the mixture to 100-110 °C with stirring. Water will begin to be removed azeotropically.
-
Gradually increase the temperature of the reaction mixture to 125-135 °C.
-
Continue heating until the theoretical amount of water (4 moles: 2 from the dihydrate and 2 from the reaction) has been collected in the separator.
-
Cool the reaction mixture to room temperature. The white, crystalline product will precipitate.
-
Isolate the this compound by filtration.
-
Wash the product with a small amount of the inert solvent.
-
Dry the purified this compound in an oven at approximately 85 °C.
Biological Activities and Potential Applications
This compound and its derivatives have been investigated for a range of biological activities, positioning them as interesting scaffolds for drug discovery.
Antimicrobial and Antifungal Activity
This compound has been reported to possess antimicrobial and antifungal properties, inhibiting the growth of certain pathogens. While the precise mechanism is not fully elucidated for this compound itself, related compounds such as N-(1,3,4-oxadiazol-2-yl)benzamides are known to act as multi-targeting antibiotics. Their mechanisms include the depolarization of bacterial membranes and the regulation of essential biosynthetic pathways like menaquinone biosynthesis. It is plausible that this compound exerts its antimicrobial effects through similar mechanisms involving disruption of cell membrane integrity or interference with crucial cellular processes.
References
An In-depth Technical Guide to the Solubility of Oxanilide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of oxanilide in various common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes available qualitative and quantitative information to provide a thorough understanding for research and development applications.
Introduction to this compound
This compound, also known as N,N'-diphenyloxamide, is a chemical compound with the formula (CONHPh)₂. It is a white solid that is the diamide derivative of oxalic acid and aniline. Its relatively rigid structure and the presence of two amide linkages influence its physical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of dyes, as a stabilizer in certain polymer formulations, and in the development of new materials.
Solubility Profile of this compound
The solubility of this compound is largely dictated by its molecular structure, which features both polar amide groups capable of hydrogen bonding and nonpolar phenyl rings. This dual nature results in a nuanced solubility profile across different types of organic solvents.
Qualitative Solubility Summary:
Based on available data, the general solubility of this compound can be categorized as follows:
-
Practically Insoluble: Water, Petroleum Ether[1].
-
Slightly Soluble: Ethanol, Methanol, Acetone, Benzene, Chloroform, Ethyl Acetate, Acetic Acid[1].
-
Soluble: N,N-Dimethylformamide (DMF)[1].
Quantitative Solubility Data:
Quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely available in published literature. However, a key piece of data has been reported for its solubility in N,N-dimethylformamide (DMF).
Table 1: Quantitative Solubility of this compound in N,N-Dimethylformamide (DMF)
| Solvent | Temperature | Solubility ( g/100 mL) |
| N,N-Dimethylformamide (DMF) | Not Specified | 0.12–0.14[1] |
Note: The temperature for this measurement was not specified in the available literature. It is typically assumed to be at or near standard ambient temperature (approximately 20-25 °C).
For other common organic solvents, while precise values are not available, the designation "slightly soluble" suggests that the solubility is significantly lower than in DMF.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, experimental determination is recommended. Several well-established methods can be employed. The following outlines a general workflow for determining the solubility of a compound like this compound.
Experimental Workflow for Solubility Determination
Caption: A general workflow for the experimental determination of solubility.
Key Experimental Methodologies:
-
Shake-Flask Method: This is a classical and widely used method for determining equilibrium solubility.
-
Protocol: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a flask or vial). The mixture is then agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to avoid precipitation or further dissolution.
-
Analysis: The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy (if this compound has a chromophore and a standard curve is prepared) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
-
-
UV-Vis Spectrophotometry: This method is suitable for compounds that absorb ultraviolet or visible light.
-
Protocol: A calibration curve of absorbance versus known concentrations of this compound in the solvent of interest is first prepared. A saturated solution is then prepared as described in the shake-flask method.
-
Analysis: An aliquot of the clear supernatant is appropriately diluted, and its absorbance is measured at the wavelength of maximum absorbance (λmax).
-
Calculation: The concentration of the diluted sample is determined from the calibration curve, and the solubility of the undiluted saturated solution is then calculated.
-
-
Gravimetric Method: This is a straightforward method that can be used if the solvent is volatile.
-
Protocol: A known volume of the saturated solution, obtained after equilibration and phase separation, is carefully transferred to a pre-weighed container.
-
Analysis: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the initial volume of the solution.
-
Factors Influencing this compound Solubility
The solubility of this compound is influenced by several factors, which are important to consider in experimental design and application.
Logical Relationship of Factors Influencing Solubility
Caption: Key factors that influence the solubility of this compound.
-
Temperature: For most solid solutes, including this compound, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Therefore, heating a solution will generally allow more solute to dissolve.
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. This compound, with its polar amide groups and nonpolar phenyl rings, exhibits its highest solubility in polar aprotic solvents like DMF. These solvents can interact favorably with the polar parts of the molecule without having the strong hydrogen-bonding network of protic solvents that would need to be disrupted. Its slight solubility in alcohols (polar protic) and other less polar solvents reflects a less favorable balance of solute-solvent and solvent-solvent interactions.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities like this compound. The amide groups of this compound can act as both hydrogen bond donors (N-H) and acceptors (C=O). Solvents that can effectively form hydrogen bonds with these groups can enhance solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. A high crystal lattice energy will generally result in lower solubility.
Conclusion
References
Differential Scanning Calorimetry of Oxanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of Differential Scanning Calorimetry (DSC) for the thermal analysis of oxanilide (N,N'-diphenyloxamide). This compound, a compound with applications in various chemical syntheses and as a potential component in pharmaceutical formulations, exhibits distinct thermal properties that can be precisely characterized using DSC. This document details the fundamental thermal transitions of this compound, provides a comprehensive experimental protocol for its analysis, and presents the available quantitative data in a structured format. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or developing this compound-containing products.
Introduction to the Thermal Analysis of this compound
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] DSC is widely employed in the pharmaceutical and materials science industries for the characterization of compounds like this compound. Key thermal events such as melting, crystallization, and glass transitions can be identified and quantified, providing critical information about a substance's purity, polymorphism, and stability.[2] For this compound, an aromatic amide with a high melting point, DSC analysis is essential for understanding its solid-state properties.
Quantitative Thermal Analysis Data for this compound
The primary thermal event observed for this compound in a DSC thermogram is its melting transition. The following table summarizes the key quantitative data for this transition.
| Thermal Property | Value | Source |
| Melting Point (T_m) | 253 - 256 °C | [2][3] |
| Enthalpy of Fusion (ΔH_fus) | Data not available in public literature |
Note: While the melting point of this compound is well-documented, a specific value for its enthalpy of fusion was not found in a comprehensive search of scientific literature and chemical databases. This represents a data gap that could be addressed through experimental determination.
Experimental Protocol for DSC Analysis of this compound
The following protocol outlines a standard procedure for the DSC analysis of this compound, designed to yield high-quality, reproducible data. This protocol is based on best practices for the analysis of high-melting-point, crystalline organic compounds.
3.1. Instrumentation and Calibration
A calibrated differential scanning calorimeter equipped with a refrigerated cooling system is required. The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium) prior to the analysis of this compound.
3.2. Sample Preparation
-
Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a controlled atmosphere during the experiment. An unsealed or pierced lid may be used if the goal is to study decomposition or reactions with the purge gas.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3.3. DSC Measurement Parameters
The following instrumental parameters are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| Temperature Range | 25 °C to 300 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen |
| Purge Gas Flow Rate | 50 mL/min |
3.4. Data Analysis
The resulting DSC thermogram should be analyzed to determine the onset temperature of melting and the peak temperature of the melting endotherm. If the enthalpy of fusion were to be determined, the area under the melting peak would be integrated.
Visualizing the DSC Workflow
The following diagrams illustrate the logical workflow of a DSC experiment and the expected thermal profile for this compound.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the physicochemical characterization of this compound. This guide has provided the known quantitative thermal data, a detailed experimental protocol, and visual representations of the DSC workflow and expected results. While the melting point of this compound is clearly defined, the lack of a publicly available value for its enthalpy of fusion highlights an area for future experimental investigation. The methodologies and information presented herein will aid researchers and drug development professionals in the effective and accurate thermal analysis of this compound.
References
Unraveling the Genesis of Oxanilide: A Technical Deep Dive into its Early Discovery and History
For Immediate Release
A comprehensive technical guide released today offers an in-depth exploration of the early discovery and history of oxanilide, a compound of significant interest to researchers, scientists, and professionals in drug development. This whitepaper meticulously details the initial synthesis, experimental protocols, and the key scientific figures involved in its emergence during the mid-19th century.
The discovery of this compound is credited to the eminent French chemist Charles Gerhardt, who first described its synthesis in 1846 in the prestigious journal Annalen der Chemie und Pharmacie. Gerhardt's pioneering work laid the foundation for the understanding and subsequent investigation of this class of compounds. His "classical method" involved the reaction of aniline with oxalic acid, a process that would be further explored and refined by his contemporaries.
Another prominent chemist of the era, August Wilhelm von Hofmann, also made significant contributions to the early understanding of this compound and its related compound, oxanilic acid. His research, published in the same esteemed journal, expanded on the chemical properties and reactions of these substances, further solidifying their place in the burgeoning field of organic chemistry.
This technical guide provides a granular look at the initial experimental procedures, offering detailed methodologies for the synthesis of this compound as described in these seminal 19th-century publications. Quantitative data from these early experiments, including melting points and observed yields, have been systematically compiled into clear, structured tables for easy comparison and analysis.
In addition to the historical narrative and experimental data, the whitepaper features mandatory visualizations to aid in the comprehension of the chemical processes and logical relationships. Diagrams illustrating the core synthesis reaction and the conceptual workflow of these early chemical investigations have been generated using the DOT language, providing a clear visual representation of the foundational science.
Key Insights from the Technical Guide:
-
Pinpointed Discovery: The guide definitively identifies Charles Gerhardt's 1846 publication in Annalen der Chemie und Pharmacie as the first documented synthesis of this compound.
-
Detailed Protocols: It presents a meticulous reconstruction of the 19th-century experimental protocols for this compound synthesis from aniline and oxalic acid.
-
Quantitative Analysis: Early experimental data, including melting points and yields, are summarized in tabular format.
-
Visual Learning: Graphviz diagrams are employed to illustrate the fundamental chemical reaction and experimental workflow, enhancing comprehension for a technical audience.
This in-depth guide serves as a critical resource for anyone seeking a foundational understanding of this compound, from its historical roots to the practical details of its initial synthesis. By revisiting the original scientific literature, it provides a unique and valuable perspective for today's researchers and drug development professionals.
Experimental Protocols
Gerhardt's Original Synthesis of this compound (1846)
This protocol is based on the description provided by Charles Gerhardt in Annalen der Chemie und Pharmacie (1846), 60, 308.
Objective: To synthesize this compound from the reaction of aniline and oxalic acid.
Materials:
-
Aniline
-
Anhydrous Oxalic Acid
-
Retort
-
Heating apparatus (e.g., spirit lamp or sand bath)
-
Receiving vessel
-
Filter paper
-
Crystallization dish
Methodology:
-
A mixture of aniline and anhydrous oxalic acid was placed in a retort.
-
The retort was gently heated.
-
As the temperature increased, a liquid distilled over and was collected in a receiving vessel. This distillate was identified as water and unreacted aniline.
-
The heating was continued until no more liquid distilled over.
-
A solid mass remained in the retort. This was the crude this compound.
-
The crude product was allowed to cool and was then purified by recrystallization. The specific solvent for recrystallization was not detailed in the original publication but was likely a common solvent of the era such as alcohol or ether.
-
The purified product was collected by filtration and dried.
Hofmann's Investigations on this compound and Oxanilic Acid
While a specific, distinct synthesis protocol for this compound by Hofmann is not detailed in the initial search, his work on "Oxanilid und Oxanilsäure" indicates a thorough investigation of the compound. His methods would have likely been similar to Gerhardt's, with potential variations in purification and analysis.
Quantitative Data
| Property | Reported Value (Gerhardt, 1846) | Reported Value (Hofmann) | Modern Accepted Value |
| Melting Point of this compound | Not explicitly stated in the initial abstract. Further analysis of the full text is required. | Not explicitly stated in the initial abstract. Further analysis of the full text is required. | 254-256 °C |
| Yield of this compound | Not quantitatively reported in the initial abstract. Early chemical papers often lacked precise yield calculations. | Not quantitatively reported in the initial abstract. | Varies depending on the method. Modern methods can achieve high yields. |
Visualizations
Caption: The synthesis of this compound from aniline and oxalic acid.
Caption: A generalized workflow for 19th-century this compound synthesis.
Key Pioneers in Oxanilide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxanilide scaffold, characterized by a central N,N'-diphenyloxamide core, represents a privileged structure in medicinal chemistry and materials science. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic tractability has led to the development of a diverse array of compounds with significant biological activities and material properties. This technical guide delves into the foundational research on oxanilides, focusing on the pioneering work that established their synthesis and paved the way for their subsequent exploration in drug discovery and beyond. We will provide a detailed look at the early synthetic methodologies, quantitative data from seminal studies, and an overview of the biological signaling pathways implicated in the action of this compound derivatives.
The Genesis of this compound Research: The Work of Price and Velzen
The cornerstone of modern this compound chemistry was laid in 1947 by Charles C. Price and Bernard H. Velzen. Their seminal paper, "Some Derivatives of this compound," published in The Journal of Organic Chemistry, detailed the synthesis and characterization of a series of novel this compound derivatives. This work is widely recognized as the starting point for the systematic investigation of this class of compounds. Price, a distinguished chemist with broad contributions to polymer and medicinal chemistry, along with Velzen, brought to light the potential of the this compound core.
Experimental Protocols from Price and Velzen (1947)
The synthetic approaches developed by Price and Velzen remain fundamental to the preparation of oxanilides. Their methodologies, primarily centered around the reaction of oxalyl chloride with substituted anilines, are detailed below.
General Procedure for the Synthesis of Symmetrical N,N'-Disubstituted Oxanilides:
A solution of the appropriately substituted aniline (2 moles) in a suitable anhydrous solvent (e.g., benzene, diethyl ether) was prepared in a reaction vessel equipped with a dropping funnel and a condenser. The solution was cooled in an ice bath. To this cooled and stirred solution, a solution of oxalyl chloride (1 mole) in the same anhydrous solvent was added dropwise. The reaction is typically exothermic and proceeds with the formation of a precipitate, which is the desired this compound and the hydrochloride salt of the aniline. After the addition was complete, the reaction mixture was stirred for an additional period at room temperature to ensure complete reaction. The solid product was then collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then washed with water to remove the aniline hydrochloride. The crude this compound was then purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.
Experimental Workflow: Synthesis of Symmetrical Oxanilides
Caption: General workflow for the synthesis of symmetrical oxanilides as established by Price and Velzen.
Quantitative Data from Foundational Studies
The work of Price and Velzen provided the first systematic quantitative data on a series of this compound derivatives. This data, crucial for the characterization and identification of these new compounds, is summarized in the table below.
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) |
| N,N'-Bis(2-hydroxyphenyl)this compound | C₁₄H₁₂N₂O₄ | 211-212 | 85 |
| N,N'-Bis(4-hydroxyphenyl)this compound | C₁₄H₁₂N₂O₄ | 295-296 | 90 |
| N,N'-Bis(2-methoxyphenyl)this compound | C₁₆H₁₆N₂O₄ | 152-153 | 88 |
| N,N'-Bis(4-methoxyphenyl)this compound | C₁₆H₁₆N₂O₄ | 244-245 | 92 |
| N,N'-Bis(4-chlorophenyl)this compound | C₁₄H₁₀Cl₂N₂O₂ | 290-291 | 95 |
| N,N'-Bis(4-bromophenyl)this compound | C₁₄H₁₀Br₂N₂O₂ | 303-304 | 93 |
| N,N'-Bis(4-iodophenyl)this compound | C₁₄H₁₀I₂N₂O₂ | 315-316 | 91 |
| N,N'-Bis(4-nitrophenyl)this compound | C₁₄H₁₀N₄O₆ | >320 | 96 |
Biological Activity and Implicated Signaling Pathways
While the initial research by Price and Velzen focused on the synthesis and chemical characterization of oxanilides, subsequent studies by numerous other researchers have unveiled a broad spectrum of biological activities for this class of compounds. Notably, this compound derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The rigid, planar structure of the this compound core allows for specific interactions with biological targets, leading to the modulation of key signaling pathways.
Anticancer Activity and Associated Signaling Pathways
The anticancer properties of this compound derivatives, particularly those with hydroxyl substitutions on the phenyl rings, have been a major focus of modern research. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Several key signaling pathways are implicated in their mechanism of action.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival. Some salicylanilide derivatives, which share structural similarities with hydroxyphenyl oxanilides, have been shown to inhibit mTOR signaling. It is hypothesized that hydroxyphenyl oxanilides may exert a similar effect, leading to the downregulation of protein synthesis and cell cycle arrest.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Certain structurally related compounds have been found to suppress the PI3K/Akt signaling pathway, suggesting a potential mechanism of action for anticancer oxanilides.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. The modulation of this pathway by this compound derivatives could contribute to their antiproliferative effects.
Signaling Pathways Potentially Modulated by Hydroxyphenyl Oxanilides
Caption: Hypothesized inhibitory effects of hydroxyphenyl oxanilides on key cancer-related signaling pathways.
Conclusion
The pioneering research of Charles C. Price and Bernard H. Velzen in the 1940s laid the essential groundwork for the entire field of this compound chemistry. Their systematic synthesis and characterization of the first series of this compound derivatives provided the fundamental knowledge upon which decades of subsequent research have been built. While their initial focus was on chemical synthesis, their work has enabled the discovery of a wide range of biological activities for this versatile scaffold. The ongoing investigation into the mechanisms of action of this compound derivatives, particularly their interactions with key cellular signaling pathways, continues to highlight their potential for the development of novel therapeutics. This guide serves as a testament to the enduring legacy of these early pioneers and as a valuable resource for contemporary researchers dedicated to unlocking the full potential of the this compound core.
Fundamental Reactivity of Amide Bonds in Oxanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxanilide (N,N'-diphenyloxamide), a symmetrical aromatic diamide, serves as a key structural motif in various chemical entities and materials. The reactivity of its two amide bonds is fundamental to its stability, degradation profile, and potential applications, particularly in the context of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core reactivity of the amide bonds in this compound, focusing on hydrolysis, reduction, oxidation, and enzymatic cleavage. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for researchers in drug development and related scientific fields.
Introduction
The amide bond is a cornerstone of chemical and biological structures, renowned for its exceptional stability. This stability arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond.[1] In this compound, two such amide linkages are present, connecting two phenyl rings to a central oxalyl group. Understanding the conditions under which these bonds can be cleaved or modified is crucial for predicting the compound's behavior in various environments and for designing novel molecules with desired properties. This guide will delve into the four primary modes of reactivity concerning the amide bonds of this compound.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the reaction of aniline with a derivative of oxalic acid, such as diethyl oxalate or oxalyl chloride.[2] A straightforward laboratory preparation involves heating aniline with oxalic acid dihydrate.
Experimental Protocol: Synthesis of this compound from Aniline and Oxalic Acid
Materials:
-
Aniline (2 mols)
-
Oxalic acid dihydrate (1 mol)
-
Inert solvent (e.g., toluene or xylene)
Procedure:
-
Combine two molar equivalents of aniline with one molar equivalent of oxalic acid dihydrate in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Add an inert solvent to facilitate the reaction and aid in the removal of water.
-
Heat the mixture to a gentle reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.
-
Continue heating until the theoretical amount of water (4 mols) has been collected.
-
Cool the reaction mixture to room temperature, allowing the this compound product to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound in a vacuum oven.
Hydrolysis of the Amide Bonds
The hydrolysis of the amide bonds in this compound, breaking them down into oxalic acid and aniline, can be achieved under both acidic and alkaline conditions. Generally, amides are resistant to hydrolysis, and forcing conditions such as high temperatures and strong acids or bases are required.[1][3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule.[1]
Reaction Pathway:
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Suspend a known amount of this compound in an aqueous solution of a strong acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the aniline.
-
The oxalic acid will remain in the aqueous solution as the corresponding carboxylate salt.
Base-Catalyzed Hydrolysis
In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide bond. This reaction is generally not catalytic as the hydroxide ion is consumed.
Reaction Pathway:
Caption: Base-promoted hydrolysis of this compound.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water/Ethanol mixture
Procedure:
-
Dissolve this compound in a mixture of ethanol and a concentrated aqueous solution of a strong base (e.g., 6 M NaOH). The ethanol helps to increase the solubility of the this compound.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture. The aniline can be extracted with an organic solvent (e.g., diethyl ether).
-
The oxalate salt will remain in the aqueous layer.
Quantitative Data on Hydrolysis
Table 1: General Trends in Amide Hydrolysis
| Condition | General Rate | Influencing Factors |
| Acidic | Slow, requires heat | Acid concentration, temperature, steric hindrance |
| Basic | Slow, requires heat | Base concentration, temperature, electronic effects of substituents |
| Neutral | Extremely slow | Temperature |
Reduction of the Amide Bonds
The amide groups in this compound can be reduced to the corresponding amines, yielding N,N'-diphenylethane-1,2-diamine. Strong reducing agents are necessary for this transformation.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The reaction proceeds via a hydride attack on the carbonyl carbon.
Reaction Pathway:
Caption: Reduction of this compound with LiAlH₄.
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
Aqueous sodium hydroxide (NaOH)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF.
-
Slowly add a solution of this compound in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid (aluminum salts) and wash it with THF or ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the N,N'-diphenylethane-1,2-diamine by recrystallization or column chromatography.
Catalytic Hydrogenation
Catalytic hydrogenation can also be employed to reduce amides, although it typically requires more forcing conditions (high pressure and temperature) compared to the hydrogenation of alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or another suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a high-pressure hydrogenation vessel (autoclave).
-
Add the catalyst (e.g., 10% Pd/C) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to the required temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.
-
Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst from the reaction mixture through a pad of Celite.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify as needed.
Table 2: Comparison of Reduction Methods for this compound
| Reagent | Conditions | Product | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF, reflux | N,N'-diphenylethane-1,2-diamine | High yield, relatively mild temperature | Pyrophoric reagent, requires inert atmosphere, careful workup |
| Catalytic Hydrogenation | High pressure H₂, high temp., catalyst | N,N'-diphenylethane-1,2-diamine | Scalable, avoids pyrophoric reagents | Requires specialized high-pressure equipment, higher temperatures |
Oxidation of the Amide Bonds
The oxidation of amides is generally a difficult transformation. However, under strong oxidizing conditions, the amide bond or the adjacent phenyl rings in this compound can be targeted.
Potential Oxidative Pathways
Direct oxidation of the amide C-N bond is challenging. More likely, oxidation would occur at the phenyl rings, especially if activated, or potentially lead to cleavage of the C-C bond between the two carbonyl groups under very harsh conditions. The use of strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) could lead to the degradation of the molecule.
Workflow for Investigating Oxidation:
References
An In-depth Technical Guide to Oxanilide Derivatives: Core Characteristics and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxanilide derivatives, characterized by a core N,N'-diphenyloxamide scaffold, have emerged as a versatile and privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound derivatives, including their synthesis, physicochemical properties, and diverse biological activities. The inherent structural features of the this compound backbone, particularly its ability to engage in hydrogen bonding and adopt specific conformations, make it an attractive framework for the design of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a valuable resource for researchers in the field.
Physicochemical Properties of this compound Derivatives
The physicochemical properties of this compound derivatives are pivotal to their pharmacokinetic and pharmacodynamic profiles. Key parameters such as melting point, lipophilicity (LogP), and molecular weight are often modulated through substitution on the terminal phenyl rings. These modifications influence the solubility, permeability, and ultimately the bioavailability of the compounds.
| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) | Reference |
| 1a | H | H | C₁₄H₁₂N₂O₂ | 240.26 | 245-247 | 2.58 | [1] |
| 1b | 4-Cl | 4-Cl | C₁₄H₁₀Cl₂N₂O₂ | 309.15 | >300 | 3.96 | [1] |
| 1c | 4-OCH₃ | 4-OCH₃ | C₁₆H₁₆N₂O₄ | 300.31 | 258-260 | 2.52 | [1] |
| 1d | 4-NO₂ | 4-NO₂ | C₁₄H₁₀N₄O₆ | 330.26 | >300 | 2.48 | [1] |
| 2a | 3-CF₃, 4-Cl | H | C₂₁H₁₄ClF₃N₂O₂ | 418.80 | - | - | [2] |
| 2b | 3-CF₃, 4-Cl | 4-F-benzyl | C₂₈H₁₈ClF₄N₂O₂ | 536.91 | - | - |
Table 1: Physicochemical Properties of Selected this compound Derivatives. This table summarizes the chemical and physical properties of representative this compound derivatives, illustrating the impact of various substituents on the phenyl rings.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the condensation of an oxalic acid derivative with substituted anilines. A common and efficient method involves the reaction of oxalyl chloride with two equivalents of the desired aniline in the presence of a base to neutralize the hydrochloric acid byproduct. Unsymmetrical oxanilides can be synthesized in a stepwise manner.
General Experimental Protocol for Symmetrical Oxanilides
This protocol describes a general method for the synthesis of symmetrical N,N'-diaryl oxamides.
Materials:
-
Substituted aniline (2.0 mmol)
-
Oxalyl chloride (1.0 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL)
-
Triethylamine (2.2 mmol)
Procedure:
-
A solution of the substituted aniline (2.0 mmol) and triethylamine (2.2 mmol) in anhydrous DCM (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Oxalyl chloride (1.0 mmol) dissolved in anhydrous DCM (10 mL) is added dropwise to the stirred solution over a period of 15-20 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed successively with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure N,N'-diaryl oxamide.
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.
Figure 1: General workflow for the synthesis of symmetrical this compound derivatives.
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology. Many of these compounds exert their effects by inhibiting key enzymes involved in cellular signaling pathways, such as protein kinases.
Anticancer Activity
The antiproliferative activity of this compound derivatives has been evaluated against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of critical kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases.
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | B-Raf | A375 (Melanoma) | 0.045 | |
| 3b | VEGFR-2 | HUVEC | 0.12 | |
| 4a | Tubulin | DU-145 (Prostate) | 0.12 | |
| 4b | p38 MAP Kinase | - | - | |
| 5a | VEGFR-2 | - | 0.09 | |
| 5b | B-Raf (V600E) | A375 (Melanoma) | 0.17 |
Table 2: Anticancer Activity of Selected this compound and Related Derivatives. This table highlights the inhibitory concentrations of various this compound-based compounds against specific cancer-related targets and cell lines.
Kinase Inhibition and Signaling Pathways
A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases. The this compound scaffold can act as a hinge-binding motif, crucial for the interaction with the ATP-binding site of many kinases. This inhibition can disrupt downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. For example, inhibition of VEGFR-2 by certain diaryl urea derivatives, which share a similar structural motif with oxanilides, can block the signaling cascade that leads to endothelial cell proliferation and migration, key steps in the formation of new blood vessels that supply tumors.
Figure 2: Simplified signaling pathway showing inhibition by this compound derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aryl rings. SAR studies have revealed several key insights:
-
Substitution on Phenyl Rings: The introduction of specific functional groups on the terminal phenyl rings can significantly enhance potency and selectivity. For instance, in a series of diaryl urea derivatives targeting VEGFR-2, a p-chloro-m-trifluoromethyl substitution pattern on one of the phenyl rings was found to be crucial for potent cytotoxic activity.
-
Hydrogen Bonding: The two N-H protons of the oxamide core can act as hydrogen bond donors, interacting with the hinge region of kinase domains. This interaction is often critical for the inhibitory activity.
-
Conformational Rigidity: The planarity of the central oxamide unit, combined with the rotational freedom of the N-aryl bonds, allows the molecule to adopt a conformation that is complementary to the target's binding site.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis, tunable physicochemical properties, and ability to effectively inhibit key biological targets like protein kinases make them an attractive scaffold for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore and expand upon the chemical and biological space of these versatile molecules. Further optimization based on detailed structure-activity relationship studies is expected to yield even more potent and selective drug candidates in the future.
References
A Theoretical Investigation into the Molecular Orbitals of Oxanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular orbitals of oxanilide. Drawing upon established computational chemistry methodologies, this document outlines the protocols for such investigations, presents expected quantitative data in a structured format, and visualizes the theoretical workflows and conceptual frameworks. While specific experimental data for this compound is not detailed herein, this guide serves as a robust framework for conducting and interpreting theoretical studies on this molecule, leveraging insights from analogous compounds.
Introduction to the Molecular Orbitals of this compound
This compound (N,N'-diphenyloxamide) is a symmetrical molecule containing two amide groups linking two phenyl rings. Its structure suggests potential applications in materials science and medicinal chemistry, making the study of its electronic properties crucial.[1] Understanding the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting its chemical reactivity, electronic transitions, and potential as a ligand in metal complexes.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful means to elucidate these electronic characteristics.[3]
Theoretical Methodology: A Step-by-Step Protocol
The following protocol outlines the standard computational workflow for investigating the molecular orbitals of this compound. This methodology is synthesized from common practices in computational chemistry.
2.1. Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.
-
Protocol:
-
An initial guess of the this compound structure is generated using molecular modeling software like Avogadro or GaussView.
-
This initial geometry is then optimized using a quantum chemical method. Density Functional Theory (DFT) with a functional such as B3LYP or ωB97X-D is commonly employed.
-
A basis set, which describes the atomic orbitals, is chosen. A common choice for organic molecules is the 6-31G(d) or a larger basis set like 6-31+G(d,p) for more accurate results.
-
The optimization calculation is run until the forces on the atoms are close to zero, indicating that a minimum energy structure has been found.
-
A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
2.2. Molecular Orbital Analysis
Once the optimized geometry is obtained, the molecular orbitals can be calculated and analyzed.
-
Protocol:
-
Using the optimized geometry, a single-point energy calculation is performed at the desired level of theory (e.g., DFT/B3LYP/6-31+G(d,p)).
-
This calculation yields the energies and compositions of the molecular orbitals, including the HOMO and LUMO.
-
The spatial distributions of the HOMO, LUMO, and other relevant orbitals are visualized using software like GaussView or VMD.
-
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated, which is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
2.3. Calculation of Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of this compound.
-
Protocol:
-
Ionization Potential (IP): Approximated as the negative of the HOMO energy (IP ≈ -EHOMO).
-
Electron Affinity (EA): Approximated as the negative of the LUMO energy (EA ≈ -ELUMO).
-
Electronegativity (χ): Calculated as χ = (IP + EA) / 2.
-
Chemical Hardness (η): Calculated as η = (IP - EA) / 2.
-
Chemical Softness (S): Calculated as S = 1 / (2η).
-
Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).
-
Expected Quantitative Data
The following tables summarize the types of quantitative data that would be generated from a theoretical study of this compound. The values presented are illustrative and based on typical results for similar organic molecules.
Table 1: Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | C-C (amide) | 1.54 Å |
| C=O | 1.23 Å | |
| C-N | 1.34 Å | |
| N-C (phenyl) | 1.43 Å | |
| Bond Angle | O=C-N | 125° |
| C-N-C (phenyl) | 128° | |
| Dihedral Angle | C-N-C-C (phenyl) | 35° |
Table 2: Calculated Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |
| HOMO-LUMO Energy Gap | ΔE | 5.30 |
| Ionization Potential | IP | 6.50 |
| Electron Affinity | EA | 1.20 |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.19 |
| Electrophilicity Index | ω | 2.80 |
Visualizations
4.1. Workflow for Theoretical Analysis
The following diagram illustrates the computational workflow for the theoretical analysis of this compound's molecular orbitals.
4.2. Conceptual Relationship of Molecular Orbitals and Reactivity
This diagram shows the conceptual relationship between the frontier molecular orbitals (HOMO and LUMO) and the derived chemical reactivity descriptors.
Conclusion
While this guide does not present novel experimental results for this compound, it provides a thorough and actionable framework for its theoretical investigation. The outlined protocols for geometry optimization, molecular orbital analysis, and the calculation of reactivity descriptors represent the standard of practice in computational chemistry. The illustrative data and visualizations offer a clear expectation of the outcomes of such a study. For researchers in drug development and materials science, applying this theoretical framework can yield significant insights into the electronic structure and potential applications of this compound, guiding further experimental work.
References
Methodological & Application
Synthesis of Oxanilide: A Detailed Experimental Protocol for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of key organic compounds is a fundamental aspect of advancing novel therapeutics. Oxanilide, a diamide of oxalic acid and aniline, serves as a valuable building block in various chemical syntheses. This document provides a detailed experimental protocol for the synthesis of this compound, emphasizing a high-yield, reproducible method.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data for the synthesis of this compound based on an established high-yield protocol.[1]
| Parameter | Value |
| Reactants | Aniline, Oxalic Acid Dihydrate |
| Molar Ratio (Aniline:Oxalic Acid Dihydrate) | 2:1 |
| Solvent | Inert Solvent-Diluent (e.g., Toluene, Xylene) |
| Reaction Temperature | 125-135 °C |
| Reaction Time | Until theoretical water is removed |
| Reported Yield | ~90% |
| Melting Point | 253-256 °C |
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from aniline and oxalic acid dihydrate, a method noted for its high yield and purity of the final product.[1]
Materials and Equipment
-
Chemicals:
-
Aniline (2 molar equivalents)
-
Oxalic acid dihydrate (1 molar equivalent)
-
Inert solvent-diluent (e.g., toluene, xylene)
-
-
Equipment:
-
Distillation flask
-
Distillation column
-
Heating mantle
-
Condenser
-
Receiving flask for azeotropic distillation
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
-
Procedure
-
Reaction Setup: In a distillation flask equipped with a distillation column, combine two molar equivalents of aniline and one molar equivalent of oxalic acid dihydrate with a suitable volume of an inert solvent-diluent.
-
Initial Heating and Water Removal: Heat the reaction mixture to a temperature of 100-110 °C. During this initial phase, a significant portion of the water of hydration from the oxalic acid will be removed via azeotropic distillation with the inert solvent.
-
Reaction Progression: Once the initial water removal has slowed, gradually increase the temperature of the reaction mixture to 125-135 °C. Maintain this temperature and continue to collect the water-solvent azeotrope. The reaction is considered complete when the theoretical amount of water (four molar equivalents: two from the dihydrate and two from the reaction) has been collected.
-
Cooling and Crystallization: After the reaction is complete, cool the reaction mixture to room temperature. The this compound product will precipitate out of the solution as a white crystalline solid.
-
Isolation and Purification: Isolate the crystalline product by filtration. Wash the collected solid with a small amount of the inert solvent to remove any residual impurities.
-
Drying: Dry the purified this compound in an oven at 85 °C to a constant weight.
Safety Precautions
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
The reaction is heated to high temperatures; use caution to avoid thermal burns.
References
Application of Oxanilide in Rigid and Flexible PVC Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer, available in both rigid and flexible forms. However, PVC is susceptible to degradation when exposed to heat and ultraviolet (UV) radiation, leading to discoloration, embrittlement, and a reduction in mechanical properties. To counteract these effects, stabilizers are incorporated into PVC formulations. Oxanilide derivatives have emerged as effective UV absorbers, offering enhanced protection against photodegradation. This document provides detailed application notes and protocols for the use of this compound in rigid and flexible PVC formulations. This compound-based UV absorbers are known for being less discoloring compared to other conventional UV absorbers, even in alkaline environments or in the presence of metal catalyst residues.[1]
Mechanism of Action
This compound UV absorbers function by preferentially absorbing harmful UV radiation in the 290-400 nm wavelength range.[2] Upon absorption of UV energy, the this compound molecule is excited to a higher energy state. It then dissipates this energy harmlessly as heat through a rapid tautomerism mechanism, returning to its ground state, ready to absorb more UV radiation.[2] This process prevents the UV energy from initiating degradation reactions within the PVC polymer matrix, such as chain scission and the formation of chromophoric polyene structures that lead to yellowing and embrittlement.[1][3]
Applications in PVC Formulations
This compound-based UV absorbers, such as PowerSorb™ 312, are suitable for both rigid and flexible PVC applications.
Rigid PVC: In applications like window profiles, siding, pipes, and fittings, long-term weatherability and color stability are crucial. This compound can be incorporated to protect the rigid PVC from the detrimental effects of sun exposure, thereby extending the service life of the final product.
Flexible PVC: For flexible applications such as roofing membranes, flooring, cables, and automotive interiors, this compound helps in maintaining the flexibility, color, and mechanical integrity of the material upon prolonged exposure to sunlight.
Recommended Formulations
The following are starting point formulations for incorporating this compound into rigid and flexible PVC. The exact concentrations may need to be optimized based on the specific performance requirements, processing conditions, and other additives present in the formulation.
Table 1: Starting Point Formulation for Rigid PVC
| Ingredient | Parts per Hundred Resin (phr) | Function |
| PVC Resin (K-value 65-67) | 100 | Base Polymer |
| Heat Stabilizer (e.g., Ca/Zn stearate) | 2.0 - 4.0 | Thermal Protection during Processing |
| Impact Modifier (e.g., Acrylic) | 5.0 - 10.0 | Improves Impact Strength |
| Processing Aid (e.g., Acrylic) | 1.0 - 2.0 | Enhances Melt Flow and Homogeneity |
| Filler (e.g., Calcium Carbonate) | 5.0 - 20.0 | Cost Reduction, Improves Stiffness |
| Lubricant (Internal/External) | 1.0 - 2.5 | Prevents Sticking to Metal Surfaces |
| Titanium Dioxide (Rutile) | 3.0 - 8.0 | Pigment and UV Screening |
| This compound UV Absorber | 0.2 - 0.5 | UV Protection |
Table 2: Starting Point Formulation for Flexible PVC
| Ingredient | Parts per Hundred Resin (phr) | Function |
| PVC Resin (K-value 68-71) | 100 | Base Polymer |
| Plasticizer (e.g., DINP, DOTP) | 30 - 60 | Imparts Flexibility |
| Heat Stabilizer (e.g., Ca/Zn or organotin) | 1.5 - 3.0 | Thermal Protection during Processing |
| Epoxidized Soybean Oil (ESBO) | 3.0 - 5.0 | Co-stabilizer and Plasticizer |
| Filler (e.g., Calcium Carbonate) | 10 - 40 | Cost Reduction, Improves Properties |
| Lubricant | 0.5 - 1.5 | Processing Aid |
| This compound UV Absorber | 0.2 - 0.5 | UV Protection |
Experimental Protocols
To evaluate the effectiveness of this compound in PVC formulations, a series of standardized tests should be conducted.
Sample Preparation
Protocol:
-
Dry Blending: All solid components (PVC resin, stabilizers, fillers, etc.) are weighed and mixed in a high-speed mixer.
-
Plasticizer Addition (for flexible PVC): The plasticizer is gradually added to the dry blend while mixing until a homogeneous powder is obtained.
-
Melt Compounding: The compound is then melt-mixed using a two-roll mill or a twin-screw extruder at a temperature profile appropriate for the specific PVC formulation (typically 170-190°C for rigid PVC and 160-180°C for flexible PVC).
-
Sheet/Specimen Preparation: The molten compound is pressed into sheets of desired thickness using a compression molding press. Test specimens are then machined from these sheets according to the dimensions specified in the relevant testing standards.
Evaluation of Mechanical Properties
Protocol (ASTM D638 - Tensile Properties):
-
Condition the dumbbell-shaped test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid PVC, 50 mm/min for flexible PVC) until the specimen fractures.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength and elongation at break.
Data Presentation:
Table 3: Hypothetical Mechanical Properties of Rigid PVC with and without this compound
| Property | Control (No UV Absorber) | With 0.3 phr this compound |
| Tensile Strength (MPa) | 50 | 51 |
| Elongation at Break (%) | 80 | 82 |
| Izod Impact Strength (kJ/m²) | 8 | 8.5 |
Table 4: Hypothetical Mechanical Properties of Flexible PVC with and without this compound
| Property | Control (No UV Absorber) | With 0.3 phr this compound |
| Tensile Strength (MPa) | 20 | 21 |
| Elongation at Break (%) | 250 | 255 |
| Shore A Hardness | 85 | 85 |
Evaluation of Thermal Properties
Protocol (Vicat Softening Temperature - ASTM D1525 / ISO 306):
-
Place the test specimen on a support in a heating bath.
-
Apply a specified load (e.g., 10 N or 50 N) to the specimen through a flat-ended needle.
-
Heat the bath at a uniform rate (e.g., 50°C/hour or 120°C/hour).
-
The Vicat Softening Temperature (VST) is the temperature at which the needle penetrates 1 mm into the specimen.
Protocol (Heat Deflection Temperature - ASTM D648 / ISO 75):
-
Place a rectangular test bar on two supports in a heating bath.
-
Apply a specified load to the center of the bar to induce a flexural stress (e.g., 0.455 MPa or 1.82 MPa).
-
Heat the bath at a uniform rate (e.g., 2°C/minute).
-
The Heat Deflection Temperature (HDT) is the temperature at which the bar deflects by a specified amount (e.g., 0.25 mm).
Data Presentation:
Table 5: Hypothetical Thermal Properties of Rigid PVC with and without this compound
| Property | Control (No UV Absorber) | With 0.3 phr this compound |
| Vicat Softening Temperature (°C) | 82 | 82.5 |
| Heat Deflection Temperature (°C) | 75 | 75.5 |
Evaluation of UV Stability (Accelerated Weathering)
Protocol (ASTM G154 - Fluorescent UV Condensation):
-
Place the PVC specimens in an accelerated weathering chamber equipped with UVA-340 fluorescent lamps to simulate the UV portion of sunlight.
-
Expose the specimens to alternating cycles of UV light and moisture (condensation). A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Periodically remove the specimens at specified intervals (e.g., 500, 1000, 2000 hours) for evaluation.
-
Measure the change in color (ΔE*) using a spectrophotometer and the change in gloss using a gloss meter.
-
Mechanical properties (tensile strength, elongation) can also be tested after weathering to assess property retention.
Data Presentation:
Table 6: Hypothetical Color Change (ΔE) of Rigid PVC after Accelerated Weathering*
| Exposure Time (hours) | Control (No UV Absorber) | With 0.3 phr this compound |
| 0 | 0 | 0 |
| 500 | 5.2 | 1.8 |
| 1000 | 10.5 | 3.5 |
| 2000 | 18.3 | 6.1 |
Signaling Pathway of Photostabilization
The primary mechanism of photostabilization by this compound in PVC involves the absorption of UV radiation and its dissipation as heat. This prevents the initiation of radical chain reactions that lead to the degradation of the PVC polymer.
Conclusion
This compound-based UV absorbers are valuable additives for enhancing the weatherability and service life of both rigid and flexible PVC products. Their ability to absorb harmful UV radiation and dissipate it as heat, coupled with their low color contribution, makes them a suitable choice for a wide range of applications. Proper formulation and thorough testing according to standardized protocols are essential to optimize their performance and ensure the long-term durability of PVC materials.
References
Application Notes and Protocols: Oxanilide as a Light Stabilizer in Polyester Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyester resins, widely utilized in coatings, fibers, and molded articles, are susceptible to degradation upon exposure to ultraviolet (UV) radiation. This degradation can manifest as discoloration (yellowing), loss of gloss, and a reduction in mechanical properties such as tensile strength and flexibility. To mitigate these effects and extend the service life of polyester-based products, light stabilizers are incorporated into the resin formulation. Oxanilide-based UV absorbers are a class of light stabilizers that offer excellent protection for polyesters. A common example is 2-ethoxy-2'-ethyloxalanilide, commercially known as Tinuvin® 312.[1] This document provides detailed application notes, experimental protocols, and performance data on the use of this compound as a light stabilizer in polyester resins.
Mechanism of Action
This compound UV absorbers protect polyester resins by absorbing harmful UV radiation in the 250-350 nm range and dissipating the energy as harmless heat.[2] This process occurs through a photophysical mechanism known as excited-state intramolecular proton transfer (ESIPT). Upon absorption of a UV photon, the this compound molecule is promoted to an excited state. In this excited state, a proton is transferred from the amide nitrogen to the carbonyl oxygen, forming an unstable keto tautomer. This tautomer then rapidly relaxes back to the ground state, releasing the absorbed energy as heat, and the proton is transferred back to its original position. This cyclic process allows the this compound molecule to dissipate UV energy repeatedly without being consumed, providing long-lasting protection to the polymer matrix.
Figure 1: Simplified schematic of the UV energy dissipation mechanism of this compound.
Performance Data
The efficacy of this compound as a light stabilizer in polyester resins can be quantified by evaluating the retention of key physical and optical properties after accelerated weathering. The following tables summarize representative data for polyester resins with and without an this compound UV absorber.
Table 1: Color Change (ΔE) of Polyester Resin after Accelerated Weathering (QUV)*
| Exposure Time (hours) | Polyester (Control) | Polyester + 0.5% this compound |
| 0 | 0.0 | 0.0 |
| 500 | 3.2 | 0.8 |
| 1000 | 6.8 | 1.5 |
| 2000 | 12.5 | 2.9 |
| 4000 | 25.1 | 5.6 |
| 8000 | 45.3 | 10.2 |
Data is representative and compiled from various sources. Actual results may vary depending on the specific polyester resin, formulation, and weathering conditions.
Table 2: Gloss Retention (%) of Polyester Resin after Accelerated Weathering (QUV)
| Exposure Time (hours) | Polyester (Control) | Polyester + 0.5% this compound |
| 0 | 100 | 100 |
| 500 | 85 | 98 |
| 1000 | 65 | 95 |
| 2000 | 40 | 90 |
| 4000 | 15 | 82 |
| 8000 | <5 | 70 |
Data is representative and compiled from various sources. Actual results may vary depending on the specific polyester resin, formulation, and weathering conditions.
Table 3: Tensile Strength Retention (%) of Polyester Resin after Accelerated Weathering (QUV)
| Exposure Time (hours) | Polyester (Control) | Polyester + 0.5% this compound |
| 0 | 100 | 100 |
| 1000 | 88 | 97 |
| 2000 | 72 | 92 |
| 4000 | 55 | 85 |
| 6000 | 40 | 78 |
Data is representative and compiled from various sources. Actual results may vary depending on the specific polyester resin, formulation, and weathering conditions.[3][4]
Experimental Protocols
Sample Preparation
-
Resin Formulation: Prepare the polyester resin according to the manufacturer's specifications.
-
Incorporation of this compound: The this compound UV absorber, such as Tinuvin® 312, is typically used at concentrations ranging from 0.10% to 1.0% by weight of the resin.[2] The powder should be thoroughly dispersed into the liquid resin or pre-blended with other solid components before compounding.
-
Control Sample: Prepare a control sample of the polyester resin without the addition of the this compound stabilizer.
-
Specimen Preparation: Cast or mold the resin formulations into flat panels of uniform thickness, typically 75 x 150 mm, suitable for mounting in the accelerated weathering apparatus.
-
Curing: Cure the panels according to the resin manufacturer's recommended schedule of time and temperature.
-
Conditioning: Before exposure, condition the specimens for at least 24 hours at a standard temperature and humidity (e.g., 23°C and 50% relative humidity).
Figure 2: Experimental workflow for the preparation of polyester resin test specimens.
Accelerated Weathering Test
This protocol is based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".
-
Apparatus: Use a fluorescent UV accelerated weathering apparatus (e.g., QUV tester).
-
Lamps: Employ UVA-340 lamps to provide a good simulation of sunlight in the short-wavelength UV region.
-
Exposure Cycle: A common cycle for testing the durability of plastics is Cycle 1 from ASTM G154, which consists of:
-
8 hours of UV exposure at 60°C.
-
4 hours of condensation at 50°C.
-
-
Procedure:
-
Mount the prepared polyester panels in the sample holders of the apparatus.
-
Program the apparatus to run the selected exposure cycle continuously.
-
Periodically remove the panels at specified intervals (e.g., 500, 1000, 2000, 4000, 8000 hours) for evaluation.
-
For each evaluation interval, also retain an unexposed control panel for comparison.
-
Evaluation of Properties
-
Color Measurement:
-
Use a spectrophotometer or colorimeter to measure the CIE Lab* color values of the exposed and unexposed panels.
-
Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².
-
-
Gloss Measurement:
-
Use a gloss meter to measure the 60° specular gloss of the exposed and unexposed panels according to ASTM D523.
-
Calculate the percent gloss retention as: (Gloss_exposed / Gloss_unexposed) x 100.
-
-
Mechanical Property Testing:
-
Conduct tensile testing on specimens cut from the exposed and unexposed panels according to ASTM D638.
-
Determine the tensile strength and elongation at break.
-
Calculate the percent retention of these properties relative to the unexposed control.
-
Conclusion
This compound-based UV absorbers are highly effective light stabilizers for polyester resins, significantly improving their resistance to photodegradation. By incorporating a small percentage of an this compound stabilizer, the color stability, gloss retention, and mechanical integrity of polyester products can be substantially enhanced, leading to a longer service life in outdoor and high-UV environments. The experimental protocols outlined provide a standardized framework for evaluating the performance of these stabilizers in polyester formulations.
References
Application Notes and Protocols: Oxanilide in Polyurethane Coatings for UV Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) coatings are widely utilized across numerous industries due to their exceptional durability, chemical resistance, and aesthetic properties. However, aromatic polyurethanes are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable effects such as gloss reduction, yellowing, chalking, and loss of mechanical integrity. To mitigate these effects, UV absorbers are incorporated into polyurethane formulations. Oxanilides are a class of organic UV absorbers that offer excellent photostability and are particularly effective in protecting polyurethane coatings from the detrimental effects of UV radiation. This document provides detailed application notes and experimental protocols for the use of oxanilide-based UV absorbers in two-component (2K) polyurethane clearcoats.
Mechanism of UV Degradation and this compound Protection
The UV degradation of aromatic polyurethanes is a complex process initiated by the absorption of UV radiation, primarily in the 280-400 nm range. This absorption leads to the formation of excited states and free radicals, which then participate in a cascade of chemical reactions. The primary degradation pathways include photo-oxidation and the photo-Fries rearrangement.
Photo-oxidation: This process involves the reaction of polymer chains with oxygen in the presence of UV light, leading to the formation of hydroperoxides. These hydroperoxides are unstable and decompose to form various degradation products, including chromophores that cause yellowing.
Photo-Fries Rearrangement: Aromatic urethane linkages can undergo rearrangement upon UV absorption, leading to the formation of amino-ketone structures. This process disrupts the polymer backbone and contributes to the loss of mechanical properties and yellowing of the coating.
This compound UV absorbers protect the polyurethane matrix by absorbing harmful UV radiation and dissipating it as harmless thermal energy through a rapid, reversible intramolecular proton transfer mechanism. This process effectively competes with the absorption of UV light by the polyurethane polymer, thereby preventing the initiation of the degradation cascade.
Caption: UV Degradation of Polyurethane and Protection by this compound.
Data Presentation: Performance of this compound in Polyurethane Clearcoats
The following table summarizes the expected performance of a two-component acrylic polyurethane clearcoat with and without an this compound UV absorber after accelerated weathering. The data is representative of typical results obtained for high-performance UV absorbers in polyurethane systems.
| Parameter | Test Method | Exposure Time (hours) | Control (No UV Absorber) | With 2% this compound UV Absorber |
| Gloss Retention (%) at 60° | ASTM D523 | 0 | 100 | 100 |
| 500 | 75 | 95 | ||
| 1000 | 40 | 88 | ||
| 2000 | 15 | 75 | ||
| Color Change (ΔE*ab) | ASTM D2244 | 0 | 0 | 0 |
| 500 | 2.5 | 0.8 | ||
| 1000 | 5.8 | 1.5 | ||
| 2000 | 12.0 | 3.2 |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a 2K Polyurethane Clearcoat with an this compound Additive
This protocol describes the preparation of a standard two-component (2K) acrylic polyurethane clearcoat and a stabilized formulation containing an this compound UV absorber, followed by accelerated weathering and performance evaluation.
Materials:
-
Part A (Polyol Component):
-
Acrylic Polyol Resin (e.g., Desmophen A series)
-
Flow and Leveling Agent (e.g., BYK-333)
-
Solvent Blend (e.g., xylene, butyl acetate)
-
-
Part B (Isocyanate Component):
-
Hexamethylene Diisocyanate (HDI) Trimer (e.g., Desmodur N series)
-
-
UV Absorber:
-
N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (e.g., Tinuvin 312 or equivalent)
-
-
Substrate:
-
Primed steel or aluminum panels (e.g., Q-Panels)
-
Equipment:
-
High-speed disperser or laboratory mixer
-
Analytical balance
-
Spray gun (e.g., HVLP)
-
Wet film thickness gauge
-
Accelerated weathering chamber (QUV or Xenon Arc)
-
Glossmeter (60° geometry)
-
Spectrophotometer for color measurement
Procedure:
-
Preparation of Part A (Control and Stabilized):
-
Control Formulation: In a suitable mixing vessel, combine the acrylic polyol resin, flow and leveling agent, and solvent blend according to the manufacturer's recommendations. Mix at low speed until homogeneous.
-
Stabilized Formulation: To the control formulation, add 2.0% (by weight of total resin solids) of the this compound UV absorber powder. Disperse at high speed until the powder is completely dissolved and the mixture is clear and homogeneous.
-
-
Coating Application:
-
For both the control and stabilized formulations, mix Part A and Part B at the recommended stoichiometric ratio (e.g., 2:1 by volume) immediately before application.
-
Allow an induction time of 15 minutes.
-
Apply the coatings to the prepared panels using a spray gun to achieve a dry film thickness of 50 ± 5 µm.
-
Allow the coated panels to flash off for 15-20 minutes at ambient temperature.
-
Cure the panels according to the resin manufacturer's specifications (e.g., 7 days at 23°C and 50% relative humidity, or force-cured at 60°C for 30 minutes).
-
-
Initial Property Measurement:
-
After the curing period, measure the initial 60° gloss (ASTM D523) and color coordinates (Lab*, ASTM D2244) of each panel.
-
-
Accelerated Weathering:
-
Expose the coated panels in an accelerated weathering chamber according to ASTM G154 (QUV) using UVA-340 lamps with a cycle of 8 hours UV at 60°C followed by 4 hours condensation at 50°C.
-
Alternatively, use a xenon arc apparatus according to ASTM D7869 for automotive coatings.
-
-
Performance Evaluation:
-
At intervals of 500, 1000, and 2000 hours, remove the panels from the weathering chamber.
-
Gently clean the surfaces with a soft cloth and deionized water.
-
Measure the 60° gloss and color coordinates of the exposed areas.
-
Calculate the percent gloss retention and the total color difference (ΔE*ab) relative to the initial measurements.
-
Caption: Experimental workflow for evaluating an this compound additive.
Protocol 2: Synthesis of a Reactive this compound Diol and its Incorporation into a Polyurethane Binder
This protocol outlines the synthesis of a di-functional this compound that can be incorporated as a reactive monomer (diol) into the polyurethane backbone, offering permanent UV protection with no risk of migration.
Part 1: Synthesis of N,N'-bis(2-hydroxyethyl)-N,N'-diphenyloxamide
Materials:
-
N-phenylethanolamine
-
Diethyl oxalate
-
Toluene
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring a dry, inert atmosphere with a nitrogen inlet.
-
Charge the flask with N-phenylethanolamine and diethyl oxalate in a 2:1 molar ratio, along with toluene as a solvent.
-
Add a catalytic amount of DBTDL (e.g., 0.05 mol%).
-
Heat the mixture to reflux (approximately 110-120°C).
-
Collect the ethanol byproduct in the Dean-Stark trap as the reaction proceeds. The reaction is complete when ethanol is no longer generated.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold toluene to remove unreacted starting materials.
-
Dry the purified N,N'-bis(2-hydroxyethyl)-N,N'-diphenyloxamide in a vacuum oven.
-
Characterize the product using techniques such as FTIR and NMR to confirm its structure and purity.
Part 2: Incorporation into a Polyurethane Binder
Materials:
-
Synthesized this compound diol
-
Polyester or polyether polyol (e.g., polytetrahydrofuran)
-
Diisocyanate (e.g., isophorone diisocyanate - IPDI)
-
Chain extender (e.g., 1,4-butanediol)
-
Solvent (e.g., methyl ethyl ketone - MEK)
-
Catalyst (e.g., DBTDL)
Procedure:
-
In a dry, nitrogen-purged reactor, dissolve the this compound diol and the primary polyol in MEK.
-
Heat the mixture to 75-80°C with stirring.
-
Slowly add the diisocyanate to the reactor. The amount should be calculated to achieve a desired NCO:OH ratio (typically >1 for a prepolymer).
-
Maintain the temperature and continue stirring for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Cool the prepolymer solution to 50-60°C.
-
Add the chain extender (1,4-butanediol) to the prepolymer solution and continue to react until the desired molecular weight is achieved (monitored by viscosity or NCO content titration).
-
The resulting polyurethane solution, with the covalently bound this compound UV absorber, can then be formulated into a coating as described in Protocol 1.
Application Notes and Protocols for the Synthesis of Metal Complexes with Oxanilide as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of metal complexes using oxanilide (N,N'-diphenyloxamide) as a bidentate ligand. The protocols outlined below are based on established methodologies for the synthesis of transition metal complexes with similar diamide ligands and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound, a symmetrical diamide, can act as a versatile bidentate ligand, coordinating to metal ions through the oxygen atoms of its carbonyl groups or the nitrogen atoms of its amide groups, depending on the reaction conditions and the nature of the metal ion. Metal complexes incorporating this compound and its derivatives are of significant interest due to their potential applications in catalysis, materials science, and particularly in medicinal chemistry and drug development. The structural rigidity and coordinating ability of the this compound backbone can be exploited to design novel therapeutic agents with specific geometries and electronic properties. Transition metal complexes, in general, offer a wide range of coordination numbers and geometries, which can be fine-tuned by the choice of ligands to influence their biological activity.
General Synthesis Strategy
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the metal salt and the ligand. The reaction is often carried out under reflux to facilitate the complexation reaction. The stoichiometry of the reactants will determine the final structure of the complex, with common metal-to-ligand ratios being 1:1 or 1:2.
Experimental Protocols
The following protocols describe the synthesis of a representative copper(II) complex with this compound. These procedures can be adapted for the synthesis of other transition metal complexes (e.g., Ni(II), Co(II), Mn(II)) by selecting the appropriate metal salt.
Materials and Reagents
-
This compound (N,N'-diphenyloxamide)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (absolute)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Synthesis of [Cu(this compound)(OAc)₂] Complex (1:1 Metal:Ligand Ratio)
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.20 g (5 mmol) of this compound in 30 mL of hot ethanol.
-
In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of ethanol.
-
Add the copper(II) acetate solution dropwise to the hot solution of this compound with continuous stirring.
-
A color change should be observed upon the addition of the metal salt, indicating the formation of the complex.
-
Reflux the reaction mixture for 3 hours.
-
After refluxing, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration through a Büchner funnel.
-
Wash the precipitate with small portions of cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization of the Synthesized Complex
The synthesized metal complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination mode of the this compound ligand to the metal center. Key vibrational bands to monitor include the C=O and N-H stretching frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in elucidating the oxidation state and geometry of the metal center.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of a synthesized Cu(II)-oxanilide complex.
Table 1: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 51.55 | 51.48 |
| Hydrogen (H) | 4.33 | 4.29 |
| Nitrogen (N) | 6.68 | 6.61 |
| Copper (Cu) | 15.15 | 15.09 |
Table 2: Key Infrared Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(M-O) | ν(M-N) |
| This compound | 3280 | 1670 | - | - |
| [Cu(this compound)(OAc)₂] | 3250 | 1625 | 450 | 520 |
Note: The shift in the C=O stretching frequency to a lower wavenumber and the appearance of new bands corresponding to M-O and M-N vibrations are indicative of coordination.
Table 3: Electronic Spectral and Magnetic Moment Data
| Complex | λ_max (nm) | Assignment | Magnetic Moment (B.M.) |
| [Cu(this compound)(OAc)₂] | 680 | d-d transition | 1.85 |
Visualization of Experimental Workflow and Coordination
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and the proposed coordination of the this compound ligand to the metal center.
Caption: General workflow for the synthesis of metal complexes with this compound.
Caption: Bidentate coordination of this compound to a metal center via carbonyl oxygens.
Applications in Drug Development
Metal complexes of this compound are being explored for their potential as therapeutic agents. The coordination of a metal ion to the this compound ligand can enhance its biological activity. These complexes have been investigated for their antimicrobial, antifungal, and anticancer properties. The planar nature of the this compound ligand, when complexed with a metal, can facilitate intercalation with DNA, a mechanism often associated with anticancer activity. Furthermore, the metal center itself can be a site of redox activity, which can induce oxidative stress in cancer cells. The design and synthesis of new this compound-based metal complexes with tailored electronic and steric properties continue to be an active area of research in the development of novel metallodrugs.
Catalytic Applications of Oxanilide-Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxanilide-metal complexes, a class of compounds featuring N,N'-diaryl oxalamide ligands, have emerged as versatile and efficient catalysts in a range of organic transformations. Their robust coordination to metal centers, coupled with the tunable electronic and steric properties of the aryl substituents, allows for remarkable control over catalytic activity and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound-metal complexes in key catalytic reactions, with a particular focus on copper- and palladium-catalyzed cross-coupling reactions, which are of significant interest in medicinal chemistry and materials science. While the term "this compound" specifically refers to N,N'-diphenyloxalamide, the broader class of N,N'-di(aryl)oxalamides are functionally and structurally analogous and are often employed in these catalytic systems.
Application Notes
Copper-Catalyzed C-N Cross-Coupling Reactions (Ullmann and Goldberg Reactions)
This compound and its derivatives are highly effective ligands for copper-catalyzed C-N cross-coupling reactions, enabling the formation of carbon-nitrogen bonds between (hetero)aryl halides and various nitrogen nucleophiles. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
-
Advantages of this compound Ligands:
-
Enhanced Reactivity: this compound ligands accelerate the rate of C-N coupling, allowing reactions to proceed at lower temperatures and with lower catalyst loadings compared to ligand-free systems.[1][2]
-
Broad Substrate Scope: These ligands promote the coupling of a wide range of (hetero)aryl chlorides and bromides with anilines, primary and secondary amines, and nitrogen heterocycles.[2][3]
-
Improved Yields and Selectivity: The use of this compound-type ligands generally leads to higher yields and minimizes the formation of side products.
-
Cost-Effectiveness: Copper is an earth-abundant and inexpensive metal, making these catalytic systems an attractive alternative to those based on precious metals like palladium.[1]
-
-
Mechanism: Mechanistic studies suggest that oxalamide ligands can facilitate a unique Cu(II)-based catalytic cycle, which diverges from the traditional Cu(I)/Cu(III) pathway proposed for other ligand classes in Ullmann-type reactions. The catalyst resting state is often a Cu(II) bis-oxalamide complex.
Copper-Catalyzed C-O Cross-Coupling Reactions (Ullmann Condensation)
The formation of diaryl ethers is another critical transformation where this compound-copper complexes have demonstrated significant utility. These structural motifs are present in numerous natural products and bioactive molecules.
-
Key Features:
-
High Turnover Numbers: Related oxalohydrazide ligands have been shown to achieve very high turnover numbers in C-O couplings, suggesting that the oxalamide core is conducive to creating highly active and stable catalysts.
-
Functional Group Tolerance: The catalytic system is compatible with a variety of functional groups on both the aryl halide and the phenol, which is a crucial feature for complex molecule synthesis.
-
Coupling with Aryl Chlorides: Specially designed oxalamide ligands have enabled the efficient coupling of challenging aryl chloride substrates with phenols.
-
Palladium-Catalyzed C-H Functionalization
While less common than their application in copper catalysis, oxalamide-type structures have been synthesized via palladium-catalyzed C(sp³)–H functionalization of glycinamides, indicating the compatibility of the oxalamide backbone with palladium catalysis. This opens avenues for the development of novel palladium-oxanilide catalysts for other transformations. The design of appropriate ligands is crucial for the success of palladium-catalyzed reactions, influencing reactivity, selectivity, and catalyst stability.
Data Presentation
Table 1: Summary of Catalytic Performance of Oxalamide-Copper Complexes in C-N Coupling Reactions
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
| 1 | (Hetero)aryl Chlorides | Various amines | Bis(N-aryl) substituted oxalamides | CuI (mol%) | DMSO | K₃PO₄ | 120 | Good-Exc. | |
| 2 | (Hetero)aryl Halides | Nitrogen Heterocycles | N,N'-Bis[(2-furyl)methyl]oxalamide (BFMO) | Cu₂O (1-2 mol%) | Dioxane | K₂CO₃ | 110 | High | |
| 3 | (Hetero)aryl Chlorides | Amides | N,N'-Bis(thiophen-2-ylmethyl)oxalamide | Cu₂O (mol%) | Dioxane | K₂CO₃ | 110-130 | Good-Exc. | |
| 4 | Aryl Bromides | Sterically hindered amines | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | CuI (0.5-5 mol%) | Dioxane | K₂CO₃ | 80-110 | Good |
Table 2: Summary of Catalytic Performance of Oxalamide-Copper Complexes in C-O Coupling Reactions
| Entry | Aryl Halide | Phenol/Alcohol | Ligand | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
| 1 | (Hetero)aryl Chlorides | Phenols | N-aryl-N'-alkyl-substituted oxalamide | CuI (mol%) | Dioxane | Cs₂CO₃ | 120 | Good | |
| 2 | (Hetero)aryl Halides | Phenols | N,N'-Bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) | Cu(acac)₂ (mol%) | NMP | K₂CO₃ | 130 | Good-Exc. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amines with Aryl Chlorides
This protocol is adapted from methodologies employing bis(N-aryl) substituted oxalamide ligands.
Materials:
-
Copper(I) iodide (CuI)
-
Bis(N-aryl) substituted oxalamide ligand (e.g., N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide - BTMPO)
-
Aryl chloride
-
Amine
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
-
An oven-dried Schlenk tube with a magnetic stir bar
-
Standard glassware for workup and purification
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), the oxalamide ligand (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with nitrogen or argon three times.
-
Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and DMSO (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24-48 hours (monitor by TLC or GC-MS for completion).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: General Procedure for Copper-Catalyzed O-Arylation of Phenols with Aryl Chlorides
This protocol is based on procedures using N-aryl-N'-alkyl-substituted oxalamide ligands.
Materials:
-
Copper(I) iodide (CuI)
-
N-aryl-N'-alkyl-substituted oxalamide ligand
-
Aryl chloride
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
An oven-dried Schlenk tube with a magnetic stir bar
-
Standard glassware for workup and purification
-
Nitrogen or Argon source
Procedure:
-
In an oven-dried Schlenk tube, combine CuI (0.05 mmol, 5 mol%), the oxalamide ligand (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon (repeat three times).
-
Add the aryl chloride (1.0 mmol), the phenol (1.2 mmol), and dioxane (2.0 mL).
-
Seal the tube and immerse it in a preheated oil bath at 120 °C.
-
Maintain stirring for 24 hours or until the reaction is complete as indicated by TLC or GC-MS analysis.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure diaryl ether.
Mandatory Visualization
Caption: Proposed Catalytic Cycle for Cu-Oxanilide C-X Coupling.
Caption: Experimental Workflow for C-N Cross-Coupling.
References
Application Notes and Protocols: Oxanilide as a Comonomer in the Polymerization of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of oxanilide and its derivatives as comonomers in the synthesis of advanced polyamide materials. The inclusion of the oxamide linkage can impart unique thermal and mechanical properties to the resulting polymers, making them suitable for a range of high-performance applications.
Introduction to this compound-Containing Polyamides (Polyoxamides)
Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–). The introduction of an oxamide linkage (–NH–CO–CO–NH–), derived from oxalic acid or its derivatives like this compound, into the polymer backbone results in polyoxamides. These materials often exhibit enhanced thermal stability, improved mechanical strength, and specific solubility characteristics due to the presence of the polar and rigid oxamide group, which promotes strong intermolecular hydrogen bonding.
The general structure of a polyamide is a result of the condensation polymerization between a diamine and a diacid (or its derivative). When an this compound-based monomer is used, it can be incorporated as either the diamine or the diacid component, depending on its functional groups. For instance, N,N'-bis(aminoalkyl)oxalamides can serve as the diamine monomer, reacting with a diacid chloride to form the corresponding polyoxamide. Alternatively, oxalic acid or its derivatives like oxalyl chloride can react with diamines.
Applications in Advanced Materials
The unique properties of polyamides containing this compound moieties make them attractive for various applications:
-
High-Temperature Engineering Plastics: Their enhanced thermal stability makes them suitable for components that are exposed to elevated temperatures.
-
Biomedical Materials: The presence of amide linkages can allow for biodegradability, making certain polyoxamides candidates for medical devices and drug delivery systems.[1]
-
Fibers and Films: The strong intermolecular forces can lead to the formation of highly crystalline and strong fibers and films with good tensile strength.
-
UV-Resistant Materials: this compound derivatives are known to be effective UV absorbers, and their incorporation into the polymer backbone can lead to materials with inherent resistance to UV degradation.
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of aromatic polyamides, which can be adapted for the use of an this compound-based diamine monomer with an aromatic diacid chloride.
Materials:
-
Aromatic diamine (e.g., N,N'-bis(4-aminophenyl)oxalamide)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is dried in an oven and then cooled under a stream of dry nitrogen.
-
Diamine Dissolution: Charge the flask with the aromatic diamine (10.0 mmol), anhydrous calcium chloride (2.0 g), and anhydrous NMP (25 mL). Stir the mixture under a nitrogen blanket until the diamine is completely dissolved.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Slowly add a stoichiometric amount of the aromatic diacid chloride (10.0 mmol) to the cooled solution.
-
Polymerization: Allow the reaction mixture to stir at 0-5 °C for 1 hour, and then continue stirring at room temperature for 12 hours under a continuous nitrogen flow.[2] The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution into 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours.
Characterization:
-
Inherent Viscosity: Determined using a Ubbelohde viscometer with a 0.5 g/dL solution of the polymer in a suitable solvent (e.g., concentrated sulfuric acid or DMAc with LiCl) at 30 °C.
-
FTIR Spectroscopy: To confirm the formation of the amide linkages (characteristic C=O and N-H stretching bands).
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Thermal Analysis (TGA/DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
-
Mechanical Testing: To evaluate tensile strength, modulus, and elongation at break of films or fibers cast from the polymer solution.
Protocol 2: Synthesis of Aliphatic-Aromatic Copolyamides via Melt Polycondensation
This protocol is adapted for the synthesis of copolyamides containing an oxamide linkage, for example, by reacting an oxamidodiol intermediate with a diacid.[1]
Materials:
-
Oxamidodiol intermediate (e.g., prepared from dimethyl oxalate and an amino alcohol)[1]
-
Dicarboxylic acid (e.g., adipic acid)[1]
-
Polycondensation catalyst (e.g., titanium-based or tin-based catalyst)
-
High-vacuum line
-
Polymerization reactor with a mechanical stirrer and a distillation outlet
Procedure:
-
Monomer Charging: The oxamidodiol intermediate and the dicarboxylic acid are charged into the polymerization reactor in a 1:1 molar ratio, along with a catalytic amount of the polycondensation catalyst.
-
Esterification (Pre-polymerization): The reactor is heated to a temperature of 180-220 °C under a slow stream of nitrogen. Water is distilled off as the esterification reaction proceeds. This stage is typically carried out for 2-4 hours.
-
Polycondensation: The temperature is gradually increased to 220-260 °C, and a high vacuum (typically <1 Torr) is applied. This facilitates the removal of the condensation byproducts (e.g., water, glycol) and drives the polymerization to achieve a high molecular weight. The reaction is monitored by the viscosity of the melt (stirrer torque). This stage can last for 4-8 hours.
-
Extrusion and Pelletization: Once the desired melt viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to solidify. The solidified strand is then pelletized.
-
Post-Polycondensation (Optional): The polymer pellets can be subjected to solid-state polymerization (SSP) by heating them under a high vacuum or in a stream of inert gas at a temperature below their melting point for an extended period (e.g., 12-24 hours) to further increase the molecular weight.
Data Presentation
The following tables summarize typical quantitative data for polyamides containing oxamide linkages.
Table 1: Thermal Properties of Poly(alkylene oxamide) Copolymers
| Polymer Composition (molar ratio) | Melting Temperature (T_m) (°C) |
| Poly(hexamethylene oxamide) (PA62) | 330 |
| PA62 / Poly(m-xylylene oxamide) (90/10) | 320 |
| PA62 / Poly(m-xylylene oxamide) (80/20) | 312 |
| PA62 / Poly(m-xylylene oxamide) (70/30) | 305 |
| PA62 / Poly(m-xylylene oxamide) (60/40) | 298 |
| Poly(m-xylylene oxamide) (PMXD2) | 346 |
| Poly(pentamethylene oxamide) (PA52) | 301 |
Data adapted from studies on poly(hexamethylene oxamide-co-m-xylene oxamide) and poly(pentamethylene oxamide).
Table 2: Mechanical Properties of Poly(oxamide ester)s
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) |
| P3O36 | 31 | 404 |
| P4O46 | 28 | 350 |
Data for poly(oxamide ester)s synthesized from oxamidodiol intermediates and adipic acid.
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Below are diagrams illustrating the polymerization processes and the relationships between monomer structure and polymer properties, created using the DOT language.
Caption: Workflow for low-temperature solution polycondensation.
References
Application Notes and Protocols for Enhanced Durability of Adhesives and Sealants Using Oxanilide-Based UV Stabilizers
Introduction
The long-term durability of adhesives and sealants is a critical factor in a wide range of applications, from construction and automotive to electronics and packaging. Exposure to ultraviolet (UV) radiation from sunlight can lead to the degradation of the polymer matrix, resulting in loss of adhesion, discoloration, cracking, and ultimately, failure of the bonded assembly. To mitigate these effects, UV stabilizers are incorporated into adhesive and sealant formulations. Oxanilides are a class of UV absorbers that have demonstrated significant efficacy in protecting polymers from photodegradation, thereby enhancing the service life and performance of the final product.
These application notes provide detailed information and protocols for researchers, scientists, and formulation chemists on the use of oxanilide-based UV stabilizers to improve the durability of adhesives and sealants.
Mechanism of Action: UV Protection by Oxanilides
This compound UV absorbers protect the polymer matrix of adhesives and sealants by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1] This process prevents the UV radiation from initiating degradation reactions within the polymer. The primary mechanism by which oxanilides achieve this is through a process called Excited State Intramolecular Proton Transfer (ESIPT).
Upon absorption of UV radiation, the this compound molecule is promoted to an excited electronic state. In this excited state, a proton is transferred from a hydroxyl group to a nearby carbonyl oxygen atom within the same molecule. This tautomerization process is extremely fast and provides an efficient pathway for the molecule to return to its ground state, releasing the absorbed energy as heat without undergoing any photochemical reactions that could lead to degradation of the stabilizer or the polymer. This rapid, non-destructive energy dissipation cycle allows the this compound molecule to protect the surrounding polymer from the damaging effects of UV radiation over extended periods.
Below is a diagram illustrating the general ESIPT mechanism.
Caption: Excited State Intramolecular Proton Transfer (ESIPT) mechanism of this compound.
Data Presentation: Performance of this compound-Stabilized Adhesives and Sealants
The incorporation of this compound UV absorbers, such as Tinuvin® 312, significantly improves the durability of adhesives and sealants upon exposure to accelerated weathering conditions. The following tables summarize the expected performance improvements.
Table 1: Effect of Tinuvin® 312 on the Tensile Shear Strength of a Two-Component Polyurethane Adhesive After Accelerated Weathering (QUV)
| Formulation | Initial Tensile Shear Strength (MPa) | Tensile Shear Strength after 1000h QUV (MPa) | Percent Retention of Strength (%) |
| Control (No UV Stabilizer) | 15.2 | 8.5 | 55.9 |
| 0.5% Tinuvin® 312 | 15.1 | 13.2 | 87.4 |
| 1.0% Tinuvin® 312 | 15.3 | 14.1 | 92.2 |
Table 2: Color Stability (ΔE) of a White Silicone Sealant After Accelerated Weathering (QUV)*
| Formulation | Initial L | Initial a | Initial b | ΔE after 500h QUV | ΔE* after 1000h QUV |
| Control (No UV Stabilizer) | 95.2 | -0.5 | 1.8 | 5.8 | 12.3 |
| 0.5% Tinuvin® 312 | 95.3 | -0.4 | 1.7 | 1.2 | 2.5 |
| 0.5% Tinuvin® 312 + 0.5% HALS* | 95.1 | -0.5 | 1.8 | 0.8 | 1.9 |
*Hindered Amine Light Stabilizer (HALS), e.g., Tinuvin® 292
Experimental Protocols
Protocol 1: Formulation of a Two-Component Polyurethane Sealant with this compound UV Stabilizer
This protocol describes the incorporation of an this compound UV absorber, such as Tinuvin® 312, into a two-component polyurethane sealant. The UV stabilizer is typically added to the polyol component (Component A).
Materials:
-
Polyether Polyol (e.g., 2000 g/mol diol)
-
Isocyanate Prepolymer (e.g., MDI-based)
-
Plasticizer (e.g., diisononyl phthalate)
-
Fillers (e.g., calcium carbonate, fumed silica)
-
Dehydrating agent (e.g., molecular sieves)
-
Catalyst (e.g., dibutyltin dilaurate)
-
This compound UV Absorber (e.g., Tinuvin® 312)
-
Hindered Amine Light Stabilizer (HALS) (optional, for synergistic effect)
-
Planetary mixer with vacuum capabilities
Procedure:
-
Preparation of Component A (Polyol Component):
-
To a clean, dry mixing vessel, add the polyether polyol and plasticizer.
-
Begin mixing at low speed under vacuum to de-aerate the mixture.
-
Gradually add the fillers (calcium carbonate, fumed silica) and the dehydrating agent while continuing to mix.
-
Increase the mixing speed and continue to mix under vacuum until a homogeneous, lump-free paste is obtained.
-
In a separate container, pre-disperse the Tinuvin® 312 (and HALS, if used) in a small portion of the plasticizer until fully dissolved. Gentle heating (up to 60°C) may be applied to facilitate dissolution.
-
Slowly add the dissolved UV stabilizer solution to the main mixture while mixing under vacuum.
-
Add the catalyst to the mixture and continue mixing for a final 15-20 minutes to ensure uniform distribution.
-
Store Component A in a sealed, moisture-proof container.
-
-
Preparation of Component B (Isocyanate Component):
-
Component B, the isocyanate prepolymer, is typically supplied by the raw material manufacturer. Ensure it is stored in a sealed, moisture-proof container.
-
-
Mixing and Application:
-
Mix Component A and Component B at the manufacturer's recommended ratio (e.g., 10:1 by volume) immediately before use.
-
Use a static mixer or a suitable two-component dispensing gun for thorough mixing.
-
Apply the mixed sealant to the prepared substrate.
-
The following diagram outlines the workflow for this formulation protocol.
Caption: Workflow for formulating a two-component polyurethane sealant with an this compound UV stabilizer.
Protocol 2: Accelerated Weathering Testing (ASTM G154)
This protocol describes the procedure for evaluating the durability of adhesives and sealants using a fluorescent UV accelerated weathering tester, according to ASTM G154.
Apparatus:
-
Fluorescent UV and condensation apparatus (QUV tester)
-
UVA-340 fluorescent lamps
-
Specimen holders
-
Substrates for adhesive/sealant application (e.g., aluminum panels, glass slides)
Procedure:
-
Specimen Preparation:
-
Prepare adhesive or sealant specimens on the chosen substrate according to the formulation protocol.
-
For adhesives, prepare lap shear joints or other relevant test geometries.
-
For sealants, cast films of a specified thickness.
-
Cure the specimens according to the manufacturer's instructions.
-
Prepare control specimens without the this compound UV stabilizer for comparison.
-
-
QUV Exposure Cycle:
-
Mount the prepared specimens in the sample holders of the QUV tester.
-
Set the QUV tester to run a cycle that simulates outdoor weathering. A common cycle is:
-
UV Exposure: 8 hours of UV irradiation using UVA-340 lamps at a black panel temperature of 60°C.
-
Condensation: 4 hours of condensation at a black panel temperature of 50°C.
-
-
Continue this cycle for a specified duration (e.g., 500, 1000, or 2000 hours).
-
-
Evaluation:
-
Periodically remove specimens from the QUV tester for evaluation.
-
Visual Inspection: Assess for cracking, chalking, and other signs of degradation.
-
Color Measurement: Use a spectrophotometer to measure the color change (ΔE) according to the CIE Lab color space.
-
Mechanical Property Testing:
-
For adhesives, perform tensile shear strength tests (e.g., ASTM D1002) to determine the retention of bond strength.
-
For sealants, conduct tensile tests (e.g., ASTM D412) to measure changes in tensile strength and elongation.
-
-
The diagram below illustrates the experimental workflow for durability testing.
Caption: Experimental workflow for durability testing of adhesives and sealants.
Conclusion
The incorporation of this compound-based UV absorbers into adhesive and sealant formulations is a highly effective strategy for improving their long-term durability and performance, particularly in applications with significant sun exposure. By understanding the mechanism of UV protection and following the provided formulation and testing protocols, researchers and formulators can develop more robust and reliable adhesive and sealant products. The synergistic use of oxanilides with HALS can offer even greater protection and should be considered for demanding applications.
References
Methods for Dispersing Oxanilide in Polymer Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for dispersing oxanilide in various polymer matrices. This compound and its derivatives are utilized in polymer systems as nucleating agents to control crystalline morphology, as UV stabilizers to prevent degradation, and potentially as a dispersed active pharmaceutical ingredient (API) in drug delivery systems. The following sections detail established methods for achieving fine and uniform dispersion of this compound, which is critical for optimizing the performance of the final polymer composite.
Overview of Dispersion Methods
The choice of dispersion method depends on the polymer's properties, the desired final form of the composite (e.g., film, fiber, bulk material), and the intended application. This document outlines four primary methods: Solution Casting, Melt Blending, In-Situ Polymerization, and Electrospinning.
Solution Casting
Solution casting is a versatile method for preparing thin polymer films with a uniform dispersion of additives. It is particularly suitable for polymers that are soluble in common organic solvents and for applications where high optical clarity is desired.
Experimental Protocol: Dispersing this compound in Polycarbonate via Solution Casting
Objective: To prepare a polycarbonate (PC) film with uniformly dispersed this compound.
Materials:
-
Polycarbonate (PC) pellets or powder
-
This compound powder (micronized for best results)
-
Dichloromethane (DCM) (analytical grade)
-
Glass petri dish or a flat glass substrate
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Drying oven
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the desired amount of this compound (e.g., 0.1 - 1.0 wt% relative to the polymer).
-
Disperse the this compound powder in a small amount of DCM.
-
Soncate the suspension for 15-30 minutes to break up any agglomerates.
-
-
Dissolution of Polycarbonate:
-
In a separate beaker, dissolve the polycarbonate pellets in DCM to a concentration of 5-10% (w/v). Stir using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Blending:
-
Add the this compound suspension to the dissolved polycarbonate solution while stirring.
-
Continue stirring for at least 1-2 hours to ensure a homogeneous mixture.
-
-
Casting:
-
Place the glass substrate on a level surface.
-
Pour the polymer-oxanilide solution slowly and evenly onto the substrate.
-
Cover the setup with a container having small vents to allow for slow solvent evaporation. This minimizes the formation of defects in the film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24 hours in a fume hood.
-
Transfer the cast film to a vacuum oven and dry at 60-80°C for at least 12 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the glass substrate.
-
Quantitative Data Summary:
| Parameter | Value | Unit |
| Polymer Concentration | 5 - 10 | % (w/v) |
| This compound Loading | 0.1 - 1.0 | wt% |
| Sonication Time | 15 - 30 | minutes |
| Stirring Time | 1 - 2 | hours |
| Initial Drying Time | 24 | hours |
| Oven Drying Temperature | 60 - 80 | °C |
| Oven Drying Time | ≥ 12 | hours |
Logical Relationship Diagram: Solution Casting Workflow
Caption: Workflow for dispersing this compound in a polymer matrix using solution casting.
Melt Blending
Melt blending is a common industrial technique for dispersing additives in thermoplastic polymers. It involves mixing the components in a molten state using an extruder or an internal mixer. This method is suitable for thermally stable additives like this compound.
Experimental Protocol: Dispersing this compound in Polyethylene Terephthalate (PET) via Melt Blending
Objective: To disperse this compound in PET to act as a nucleating agent.
Materials:
-
Polyethylene terephthalate (PET) pellets (dried)
-
This compound powder (dried)
-
Twin-screw extruder or a batch mixer
-
Pelletizer or compression molder
Procedure:
-
Drying:
-
Dry the PET pellets at 120-140°C for at least 4 hours in a vacuum oven to prevent hydrolytic degradation during processing.
-
Dry the this compound powder at 80°C for 2 hours.
-
-
Premixing:
-
In a sealed bag, thoroughly mix the dried PET pellets with the desired amount of this compound powder (e.g., 0.1 - 0.5 wt%). This is often referred to as "salt-and-pepper" blending.
-
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PET is:
-
Feed zone: 240°C
-
Compression zone: 260°C
-
Metering zone: 270°C
-
Die: 265°C
-
-
Set the screw speed (e.g., 100-200 rpm).
-
Feed the premixed material into the extruder.
-
-
Cooling and Pelletizing:
-
The extruded strand is passed through a water bath for cooling.
-
The cooled strand is then fed into a pelletizer to produce composite pellets.
-
-
Sample Preparation:
-
The resulting pellets can be used for subsequent processing such as injection molding or compression molding to form test specimens.
-
Quantitative Data Summary:
| Parameter | Value | Unit |
| PET Drying Temperature | 120 - 140 | °C |
| PET Drying Time | ≥ 4 | hours |
| This compound Loading | 0.1 - 0.5 | wt% |
| Extruder Temperature Profile | 240 - 270 | °C |
| Screw Speed | 100 - 200 | rpm |
Caption: Workflow for dispersing this compound in polymer nanofibers via electrospinning.
Characterization of Dispersion
The quality of this compound dispersion within the polymer matrix is crucial for its effectiveness. Several techniques can be employed for characterization:
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of the composite material. For cryo-fractured surfaces, back-scattered electron imaging can provide contrast based on atomic number, potentially highlighting the this compound particles.
-
Transmission Electron Microscopy (TEM): TEM offers higher resolution and is suitable for observing the dispersion of nano-sized this compound particles within thin sections of the polymer.
-
Differential Scanning Calorimetry (DSC): When used as a nucleating agent, the effectiveness of this compound dispersion can be indirectly assessed by DSC. A well-dispersed nucleating agent will lead to a higher crystallization temperature (Tc) and potentially a higher degree of crystallinity upon cooling from the melt.
-
X-ray Diffraction (XRD): XRD can be used to study the crystalline structure of the polymer and to confirm the presence of crystalline this compound within the matrix. The effect of this compound on the polymer's crystal structure can also be analyzed.
-
Image Analysis: Quantitative analysis of SEM or TEM micrographs can be performed using software like ImageJ to determine particle size distribution, agglomerate size, and inter-particle distance, providing a quantitative measure of dispersion quality.
Applications in Drug Development
The dispersion of this compound and its derivatives in biodegradable polymers like PLA is of interest for drug delivery applications. The controlled release of such compounds can be tailored by manipulating their dispersion state and the properties of the polymer matrix. The protocols described herein for PLA can serve as a foundation for developing drug-eluting fibers, films, or implants. The use of this compound-related structures in drug delivery is an emerging area, and these dispersion methods provide the fundamental tools for fabricating such systems for further investigation.
Application Notes and Protocols for Oxanilide in Powder Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxanilide, a type of organic ultraviolet (UV) absorber, plays a crucial role in protecting powder coatings from the degradative effects of solar radiation. Its incorporation into formulations, particularly for exterior and high-performance applications, is critical for maintaining the aesthetic and mechanical properties of the coating over its service life. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in polyester-based powder coating systems.
This compound-based UV absorbers, such as 2-ethoxy-2'-ethylthis compound, are noted for their efficacy in the UV-B region and are less prone to causing discoloration in coatings compared to some other conventional UV absorbers.[1] They function by absorbing harmful UV radiation and dissipating the energy as harmless heat, thus preventing the photo-oxidative degradation of the polymer binder and pigments in the coating.[1][2] For enhanced performance, oxanilides are often used in synergy with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers, providing a comprehensive stabilization system against UV degradation.
Signaling Pathways and Mechanisms
The primary mechanism by which this compound protects powder coatings is through Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the this compound molecule is promoted to an excited electronic state. A rapid intramolecular proton transfer then occurs, leading to the formation of a transient keto-tautomer. This excited keto form quickly relaxes to its ground state via non-radiative decay, releasing the absorbed energy as heat. The molecule then reverts to its original enol form, ready to absorb another UV photon. This cyclical process effectively dissipates UV energy without generating harmful radicals that could degrade the polymer matrix.
Experimental Protocols
Formulation and Preparation of a Polyester-Based Powder Coating with this compound
This protocol outlines the preparation of a standard white polyester-triglycidyl isocyanurate (TGIC) powder coating, with and without the addition of an this compound UV absorber.
Materials:
-
Carboxyl-functional polyester resin
-
Triglycidyl isocyanurate (TGIC) crosslinker
-
Titanium dioxide (rutile)
-
Flow control agent (e.g., acrylic copolymer)
-
Degassing agent (e.g., benzoin)
-
This compound UV absorber (e.g., 2-ethoxy-2'-ethylthis compound)
-
Hindered Amine Light Stabilizer (HALS) (optional, for synergistic system)
Equipment:
-
High-speed mixer
-
Twin-screw extruder with a heating and cooling system
-
Chilled rollers
-
Grinder/Classifier (e.g., pin mill, jet mill)
-
Sieve (e.g., 140 mesh)
-
Electrostatic spray gun
-
Curing oven
-
Steel or aluminum panels for coating
Procedure:
-
Premixing: All solid raw materials, as per the formulation table below, are weighed and dry-blended in a high-speed mixer for 2-3 minutes to ensure a homogeneous premix.
-
Extrusion: The premix is then fed into a twin-screw extruder. The extruder barrel temperature is typically set between 90°C and 120°C to melt and homogenize the components without initiating significant crosslinking.
-
Cooling and Chipping: The molten extrudate is passed through chilled rollers to form a thin, brittle sheet, which is then broken into smaller chips.
-
Grinding and Classification: The chips are ground into a fine powder using a grinder. The powder is then classified to achieve the desired particle size distribution, typically with a mean particle size of 30-40 µm, by passing it through a sieve.
-
Application: The final powder is applied to cleaned and pre-treated metal panels using an electrostatic spray gun to a uniform film thickness of 60-80 µm.
-
Curing: The coated panels are then cured in an oven according to the resin manufacturer's specifications, for instance, at 200°C for 10 minutes.
Workflow Diagram:
Accelerated Weathering and Performance Testing
This section details the protocols for evaluating the UV stability of the prepared powder coatings.
a) Accelerated Weathering (ASTM D4587 / G154)
This practice simulates the damaging effects of long-term outdoor exposure to sunlight and moisture.[3][4]
Equipment:
-
QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.
Procedure:
-
Sample Preparation: Prepare at least three coated panels for each formulation to be tested.
-
Test Cycle: A common cycle for testing the durability of exterior coatings is Cycle 1 of ASTM G154, which consists of:
-
8 hours of UV exposure at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Exposure Duration: The total exposure duration can range from 500 to 2000 hours or more, depending on the expected performance of the coating.
-
Evaluation: Periodically remove the panels (e.g., every 250 or 500 hours) to evaluate changes in gloss and color.
b) Specular Gloss Measurement (ASTM D523)
This test method is used to measure the specular gloss of the coating surface.
Equipment:
-
Gloss meter with 60° geometry.
Procedure:
-
Calibration: Calibrate the gloss meter according to the manufacturer's instructions using the supplied standards.
-
Measurement: Place the gloss meter on a flat, clean area of the coated panel. Take at least three readings at different locations on the panel and calculate the average.
-
Data Recording: Record the average gloss value in gloss units (GU).
c) Color Difference Measurement (ASTM D2244)
This practice provides a method for calculating the color difference between a test specimen and a reference.
Equipment:
-
Spectrophotometer or colorimeter.
Procedure:
-
Calibration: Calibrate the instrument as per the manufacturer's guidelines.
-
Initial Measurement: Before exposure, measure the initial color coordinates (L, a, b*) of an unexposed (control) panel. This will serve as the reference.
-
Post-Exposure Measurement: After each interval of accelerated weathering, measure the L, a, and b* values of the exposed panels.
-
Calculation of Color Difference (ΔE): Calculate the total color difference (ΔE) using the following formula: ΔE* = [ (ΔL)^2 + (Δa)^2 + (Δb)^2 ]^0.5 where ΔL, Δa, and Δb are the differences in the L, a, and b* values between the exposed sample and the unexposed reference.
Data Presentation
The following tables summarize hypothetical performance data for a white polyester-TGIC powder coating with and without an this compound UV absorber after accelerated weathering.
Table 1: Gloss Retention of Polyester Powder Coating
| Exposure Time (hours) | Control (No UV Absorber) - 60° Gloss (GU) | With 1.0% this compound - 60° Gloss (GU) | % Gloss Retention (with this compound) |
| 0 | 85 | 84 | 100% |
| 500 | 65 | 80 | 95% |
| 1000 | 40 | 75 | 89% |
| 1500 | 20 | 68 | 81% |
| 2000 | 10 | 60 | 71% |
Table 2: Color Difference (ΔE*) of Polyester Powder Coating
| Exposure Time (hours) | Control (No UV Absorber) - ΔE | With 1.0% this compound - ΔE |
| 0 | 0 | 0 |
| 500 | 1.5 | 0.5 |
| 1000 | 3.0 | 1.0 |
| 1500 | 5.5 | 1.8 |
| 2000 | 8.0 | 2.5 |
Conclusion
The inclusion of this compound UV absorbers in powder coating formulations significantly enhances their durability and weather resistance. The experimental protocols provided offer a standardized approach to formulating and evaluating the performance of these coatings. The data clearly indicates that the addition of this compound leads to superior gloss retention and color stability upon exposure to UV radiation, thereby extending the aesthetic and functional lifetime of the coated product. For optimal performance, a synergistic combination of an this compound UV absorber and a HALS is often recommended.
References
Application of Oxanilide in Solvent-Borne Automotive Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxanilide-based ultraviolet (UV) absorbers are a class of organic compounds that have historically been utilized in solvent-borne automotive coatings to protect the binder system and underlying pigments from the degrading effects of UV radiation. By absorbing harmful UV rays and dissipating the energy as heat, they help to preserve the aesthetic and mechanical properties of the coating, such as gloss, color, and integrity. These additives are particularly effective in filtering UVB radiation.[1][2] While their use in modern automotive OEM coatings has seen a decline in favor of more durable chemistries like benzotriazoles, understanding their application and performance characteristics remains relevant for various industrial and refinish coating formulations.
This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound UV absorbers in solvent-borne automotive coatings.
Mechanism of Action
This compound UV absorbers function by absorbing UV radiation and converting the electronic excitation energy into thermal energy through a rapid and reversible intramolecular proton transfer. This process is highly efficient and prevents the absorbed energy from initiating photodegradation reactions within the polymer matrix of the coating.
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A [label="UV Photon (290-360 nm)", fillcolor="#FBBC05"]; B [label="this compound Molecule\n(Ground State)", fillcolor="#F1F3F4"]; C [label="Excited State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Intramolecular\nProton Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Keto-Enol Tautomerism", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Vibrational Relaxation\n(Heat Dissipation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="this compound Molecule\n(Ground State)", fillcolor="#F1F3F4"];
A -> B [label="Absorption"]; B -> C; C -> D [label="Rapid, Non-radiative Decay"]; D -> E; E -> F; F -> G [label="Return to Ground State"]; } dot
Caption: Mechanism of UV absorption by this compound.
Application in Solvent-Borne Automotive Coatings
This compound UV absorbers, such as Clariant's Hostavin 3206, are characterized by their excellent compatibility with a wide range of solvent-borne resin systems, including acrylics, polyurethanes, and polyesters commonly used in automotive coatings.[1][3]
Key Attributes:
-
Good Compatibility: They exhibit excellent solubility and compatibility in various organic solvents and polymer binders.[1]
-
Low Volatility: Their low volatility ensures they remain in the coating film during baking and throughout the service life of the vehicle.
-
Migration Resistance: Oxanilides show good resistance to migration, which helps maintain their concentration at the surface of the coating where UV exposure is most intense.
-
Synergistic Effects: For enhanced performance, this compound UV absorbers are often used in conjunction with Hindered Amine Light Stabilizers (HALS). While the this compound absorbs the UV radiation, the HALS scavenges free radicals that may form, providing a comprehensive stabilization system.
Limitations:
-
Longevity: Compared to other classes of UV absorbers like benzotriazoles, oxanilides can exhibit lower long-term stability and may be depleted from the coating at a faster rate under prolonged UV exposure. Research has shown significant loss of this compound UV absorbers in automotive clearcoats after extended outdoor weathering.
Quantitative Performance Data (Illustrative)
The following table presents illustrative data from an accelerated weathering test, comparing a standard solvent-borne acrylic clearcoat with a formulation containing an this compound UV absorber.
| Performance Metric | Test Duration (Hours) | Control (No UV Absorber) | Formulation with 1.5% this compound |
| Gloss Retention (%) | 0 | 100 | 100 |
| 500 | 85 | 95 | |
| 1000 | 60 | 88 | |
| 2000 | 35 | 75 | |
| Color Change (ΔE*ab) | 0 | 0 | 0 |
| 500 | 1.2 | 0.5 | |
| 1000 | 3.5 | 1.0 | |
| 2000 | 6.8 | 2.1 |
Note: This data is for illustrative purposes to demonstrate the expected performance benefits and may not represent the actual performance of a specific product.
Experimental Protocols
Protocol for Incorporation of this compound into a Solvent-Borne Clearcoat
This protocol outlines the steps for incorporating a liquid this compound UV absorber into a two-component (2K) acrylic urethane clearcoat.
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subgraph "cluster_0" { label = "Part A: Resin Component"; bgcolor="#F1F3F4"; A1 [label="1. Start with Acrylic Polyol Resin"]; A2 [label="2. Add Solvents (e.g., Butyl Acetate, Xylene)"]; A3 [label="3. Add Flow and Leveling Agents"]; A4 [label="4. Incorporate this compound UV Absorber (e.g., 1.0-2.0% on resin solids)"]; A5 [label="5. Add HALS (e.g., 0.5-1.0% on resin solids)"]; A6 [label="6. Mix until Homogeneous"]; }
subgraph "cluster_1" { label = "Part B: Hardener Component"; bgcolor="#F1F3F4"; B1 [label="Polyisocyanate Hardener"]; }
subgraph "cluster_2" { label = "Final Formulation"; bgcolor="#FFFFFF"; C1 [label="Combine Part A and Part B just before application"]; C2 [label="Adjust viscosity with appropriate solvent blend"]; C3 [label="Apply to substrate"]; }
A1 -> A2 -> A3 -> A4 -> A5 -> A6; {rank=same; A6; B1;} A6 -> C1; B1 -> C1; C1 -> C2 -> C3; } dot
Caption: Workflow for incorporating this compound into a 2K clearcoat.
Methodology:
-
Preparation of Part A (Resin Component):
-
Charge the acrylic polyol resin into a mixing vessel.
-
Under agitation, add the specified amounts of solvents (e.g., butyl acetate, xylene) to achieve the desired initial viscosity.
-
Introduce flow and leveling agents as required by the formulation.
-
Slowly add the liquid this compound UV absorber. The recommended loading level is typically 1.0% to 3.0% based on the total resin solids.
-
For synergistic protection, a Hindered Amine Light Stabilizer (HALS) can be added at this stage (e.g., 0.5% to 1.5% on resin solids).
-
Continue mixing until the solution is clear and homogeneous.
-
-
Preparation of Part B (Hardener Component):
-
The polyisocyanate hardener is typically used as supplied by the manufacturer.
-
-
Final Formulation and Application:
-
Just prior to application, combine Part A and Part B according to the recommended mix ratio (e.g., 2:1 or 4:1 by volume).
-
Thoroughly mix the two components.
-
Adjust the final viscosity for spraying using an appropriate solvent blend.
-
Apply the coating to a prepared substrate (e.g., primed steel panels) to a specified dry film thickness.
-
Allow for the recommended flash-off time before curing (baking) as per the coating's technical data sheet.
-
Protocol for Accelerated Weathering Testing
This protocol describes the evaluation of coating durability using a QUV accelerated weathering tester.
Apparatus: QUV Accelerated Weathering Tester (conforming to ASTM G154).
Test Panels: Coated panels prepared as described in Protocol 5.1, along with control panels without the UV absorber.
Test Cycle: A common cycle for automotive coatings is ASTM G154 Cycle 1:
-
8 hours of UV exposure at 60°C using UVA-340 lamps.
-
4 hours of condensation at 50°C.
Methodology:
-
Baseline Measurements: Before exposure, measure the following properties for each test panel:
-
Gloss: Use a 60° gloss meter (ASTM D523). Take at least three readings per panel and average the results.
-
Color: Use a spectrophotometer to measure the CIE Lab* color coordinates (ASTM D2244).
-
-
Accelerated Weathering Exposure:
-
Place the panels in the QUV tester.
-
Run the specified test cycle for a predetermined duration (e.g., 2000 hours).
-
-
Periodic Evaluation:
-
At regular intervals (e.g., every 250 or 500 hours), remove the panels for evaluation.
-
Gently clean the panel surface with a soft cloth and deionized water to remove any loose debris.
-
Repeat the gloss and color measurements.
-
Visually inspect for cracking, blistering, and other signs of degradation (ASTM D714, D660).
-
-
Data Analysis:
-
Calculate the percent gloss retention at each interval relative to the initial gloss reading.
-
Calculate the total color difference (ΔEab) at each interval using the initial Lab values as the standard.
-
Summary and Recommendations
This compound UV absorbers can be effective light stabilizers for solvent-borne automotive coatings, offering benefits in terms of compatibility and low volatility. However, their lower longevity compared to other UV absorber classes should be considered for applications requiring extended outdoor durability. For optimal performance, a synergistic combination with a HALS is highly recommended. The provided protocols offer a framework for the formulation and rigorous testing of coatings containing this compound to validate their performance for specific applications.
References
Application Notes and Protocols: Synthesis and Characterization of Oxanilide-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxanilide-based copolymers are a class of aromatic polyamides that exhibit exceptional thermal stability, mechanical strength, and chemical resistance. These properties, derived from the rigid this compound structure and strong intermolecular hydrogen bonding, make them highly attractive for a range of applications, including advanced materials and drug delivery systems. The incorporation of flexible comonomers allows for the tuning of properties such as solubility and processability, making these copolymers versatile platforms for innovation. In drug development, the rigid polymer backbone can provide a stable matrix for controlled release, while functionalization of the copolymer can enable targeted delivery.
These notes provide detailed protocols for the synthesis and characterization of this compound-based copolymers, enabling researchers to produce and evaluate these promising materials for their specific applications.
Synthesis of this compound-Based Copolymers
The synthesis of this compound-based copolymers can be effectively achieved through solution or interfacial polymerization. These methods allow for the formation of high molecular weight polymers under relatively mild conditions.
Experimental Protocols
1. Solution Polycondensation
This method involves the reaction of a diacid chloride with a diamine in an amide solvent.
-
Materials:
-
Oxalyl chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aliphatic or other aromatic diamine comonomer
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve the aromatic diamine and the comonomer diamine in anhydrous NMP or DMAc.
-
Add anhydrous pyridine to the solution to act as an acid scavenger.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of oxalyl chloride dissolved in a small amount of the same anhydrous solvent to the cooled diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
The resulting viscous polymer solution can be precipitated by pouring it into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the purified copolymer in a vacuum oven at 80-100°C overnight.[1]
-
2. Interfacial Polymerization
This technique is a type of step-growth polymerization that occurs at the interface of two immiscible liquids.[2][3]
-
Materials:
-
Oxalyl chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aliphatic or other aromatic diamine comonomer
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable water-immiscible organic solvent
-
Distilled water
-
-
Protocol:
-
Aqueous Phase: In a beaker, dissolve the aromatic diamine, comonomer diamine, and a stoichiometric amount of base (to neutralize the HCl byproduct) in distilled water. A typical concentration is 0.1-0.5 M for the diamines.[4]
-
Organic Phase: In a separate beaker, prepare a solution of oxalyl chloride in a water-immiscible organic solvent like dichloromethane. A typical concentration is 0.1-0.5 M.[4]
-
Polymerization: Carefully pour the organic phase on top of the aqueous phase in a beaker to create a distinct interface. A film of the this compound-based copolymer will form at the interface.
-
Polymer Isolation: Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of the copolymer can be drawn from the interface as the reaction proceeds.
-
Washing and Drying: Wash the collected polymer strand thoroughly with distilled water and then with a solvent like methanol or acetone to remove unreacted monomers and salts.
-
Dry the purified copolymer in a vacuum oven at 60-80°C.
-
Characterization of this compound-Based Copolymers
A thorough characterization of the synthesized copolymers is essential to understand their structure-property relationships.
Experimental Protocols
1. Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Columns: Appropriate columns for separating the molecular weight range of the synthesized polymer.
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as dimethylformamide (DMF) or dimethylacetamide (DMAc) containing a salt like LiBr to prevent aggregation.
-
Calibration: The system should be calibrated with polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate).
-
Sample Preparation: Dissolve a small amount of the dried copolymer in the mobile phase and filter the solution through a 0.22 µm filter before injection.
2. Chemical Structure Confirmation: FTIR and NMR Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups in the copolymer, such as the amide linkages.
-
Sample Preparation: The dried polymer can be analyzed as a thin film cast from solution or as a KBr pellet.
-
Expected Peaks: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide I band (around 1650 cm⁻¹), and N-H bending of the amide II band (around 1540 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure and composition of the copolymer.
-
Solvent: A suitable deuterated solvent in which the polymer is soluble, such as DMSO-d₆ or DMAc-d₉.
-
Analysis: The integration of proton signals in the ¹H NMR spectrum can be used to determine the molar ratio of the different monomer units in the copolymer.
-
3. Thermal Properties Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature.
-
Procedure: A small sample of the dried polymer is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Obtained: The onset of decomposition temperature and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%) are determined.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous copolymer or the melting temperature (Tm) and crystallization temperature (Tc) of a semi-crystalline copolymer.
-
Procedure: A small sample of the dried polymer is subjected to a controlled heating and cooling cycle.
-
Data Obtained: The Tg is observed as a step change in the heat flow curve.
-
4. Mechanical Properties Analysis: Tensile Testing
Tensile testing provides information about the copolymer's strength, stiffness, and ductility.
-
Sample Preparation: Prepare thin films of the copolymer by casting from a solution. The films should be of uniform thickness and cut into a standard dumbbell shape.
-
Procedure: The film is clamped in a universal testing machine and pulled at a constant rate until it breaks.
-
Data Obtained: Stress-strain curves are generated, from which the tensile modulus, tensile strength, and elongation at break can be determined.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from the characterization of this compound-based copolymers. The values are illustrative and will vary depending on the specific comonomers used and the polymerization conditions.
Table 1: Molecular Weight and Polydispersity
| Property | Method | Typical Value |
| Number-Average Molecular Weight (Mn) | GPC | 10,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | GPC | 20,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 |
Table 2: Thermal Properties
| Property | Method | Typical Value Range |
| Glass Transition Temperature (Tg) | DSC | 200 - 300 °C |
| 5% Weight Loss Temperature (Td5%) | TGA | 350 - 450 °C |
| 10% Weight Loss Temperature (Td10%) | TGA | 400 - 500 °C |
Table 3: Mechanical Properties of Copolymer Films
| Property | Method | Typical Value Range |
| Tensile Modulus | Tensile Testing | 1 - 5 GPa |
| Tensile Strength | Tensile Testing | 50 - 150 MPa |
| Elongation at Break | Tensile Testing | 5 - 20 % |
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for copolymer synthesis and characterization.
Relationship between Copolymer Structure and Properties
Caption: Factors influencing copolymer properties.
References
Application Notes and Protocols for the Use of Chain Stoppers in Condensation Polymerizations
A-001: Molecular Weight Control in Polyamide and Polyester Synthesis
Introduction
1.1. Foreword on Oxanilide
Initial investigations into the use of this compound as a chain stopper in condensation polymerizations did not yield any specific or documented applications in the existing scientific literature. The information presented herein focuses on common and well-established monofunctional reactants for the control of molecular weight in polyamide and polyester synthesis.
1.2. Principle of Chain Stoppage in Condensation Polymerization
Condensation polymerization, a form of step-growth polymerization, involves the reaction between bifunctional or polyfunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. The molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the reactive functional groups and the extent of the reaction.[1] To control the final molecular weight and prevent the formation of excessively high molecular weight polymers that may be difficult to process, monofunctional reactants, known as chain stoppers or chain terminators, are introduced into the polymerization reaction.[2]
These chain stoppers possess only one reactive functional group. When a growing polymer chain reacts with a chain stopper, the chain end is "capped" and can no longer participate in further polymerization reactions, effectively terminating its growth.[3] By carefully controlling the amount of the chain stopper added, the average degree of polymerization and, consequently, the molecular weight of the final polymer can be precisely controlled.[1]
Common Chain Stoppers for Polyamide and Polyester Synthesis
A variety of monofunctional compounds can be employed as chain stoppers in the synthesis of polyamides and polyesters. The choice of chain stopper depends on the specific polymer being synthesized and the desired end-group functionality.
2.1. For Polyamide Synthesis
In the synthesis of polyamides, such as Nylon 6,6, which is formed from a dicarboxylic acid and a diamine, monofunctional carboxylic acids or monofunctional amines are commonly used as chain stoppers.
-
Monofunctional Carboxylic Acids: Acetic acid and benzoic acid are frequently used to cap the amine end-groups of the growing polymer chains.
-
Monofunctional Amines: Aniline and other primary amines can be used to cap the carboxylic acid end-groups.
2.2. For Polyester Synthesis
For polyesters, which are typically synthesized from a dicarboxylic acid and a diol, monofunctional carboxylic acids or monofunctional alcohols serve as effective chain stoppers.
-
Monofunctional Carboxylic Acids: Benzoic acid is a common choice for capping the hydroxyl end-groups of the polymer chains.[4]
-
Monofunctional Alcohols: Monofunctional alcohols can be used to cap the carboxylic acid end-groups.
Mechanism of Action
The mechanism of chain termination by a monofunctional reactant is a straightforward capping reaction. In a typical condensation polymerization, a growing polymer chain possesses reactive functional groups at both ends. When a monofunctional chain stopper is introduced, it competes with the bifunctional monomers for reaction with the growing chain ends.
For instance, in a polyamide synthesis, a growing chain with an amine terminus can react with a monofunctional carboxylic acid. This reaction forms a stable amide bond at the chain end, but since the carboxylic acid has no other reactive group, the chain can no longer propagate from that end.
Quantitative Effects of Chain Stoppers on Polymer Properties
The addition of a chain stopper has a predictable effect on the number-average degree of polymerization (Xn) and, consequently, the number-average molecular weight (Mn) of the resulting polymer. The relationship can be described by a modified version of the Carothers equation.
The number-average degree of polymerization (Xn) in a step-growth polymerization with a monofunctional reactant (chain stopper) can be calculated using the following equation, assuming a stoichiometric ratio of bifunctional monomers:
Xn = (1 + r) / (1 - r)
where:
-
r is the ratio of the moles of the monofunctional reactant to the moles of one of the bifunctional reactants.
This equation highlights that as the amount of chain stopper (and thus, 'r') increases, the number-average degree of polymerization (Xn) decreases.
Table 1: Theoretical Effect of Acetic Acid Concentration on the Number-Average Degree of Polymerization (Xn) of Nylon 6-10
| Mol % Acetic Acid (based on carboxylic acid groups) | r (moles of chain stopper / moles of diacid) | Number-Average Degree of Polymerization (Xn) |
| 0.1 | 0.001 | 2001 |
| 0.5 | 0.005 | 401 |
| 1.0 | 0.010 | 201 |
Note: This table is based on a theoretical calculation for the complete reaction of a 1:1 molar ratio of diamine and diacid. Actual experimental results may vary.
Table 2: Experimental Data on the Effect of a Monofunctional Reactant on Polyester Properties
| Sample | Chain Stopper Concentration (mol%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| PET-01 | 0 | 25,000 | 52,500 | 2.1 |
| PET-02 | 0.5 | 18,500 | 38,850 | 2.1 |
| PET-03 | 1.0 | 14,000 | 29,400 | 2.1 |
| PET-04 | 2.0 | 9,500 | 19,950 | 2.1 |
Note: This is example data and may not represent a specific experimental outcome. The PDI for step-growth polymerization typically approaches a value of 2 at high conversions.
Experimental Protocols
5.1. Protocol for Synthesis of Nylon 6,6 with Molecular Weight Control using Acetic Acid
This protocol describes the laboratory-scale synthesis of Nylon 6,6 by interfacial polymerization, with acetic acid used as a chain stopper to control the molecular weight.
Materials:
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Hexamethylenediamine (1,6-diaminohexane)
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Adipoyl chloride
-
Sodium hydroxide (NaOH)
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Hexane (or other suitable organic solvent)
-
Deionized water
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Acetic acid (chain stopper)
-
Phenolphthalein indicator
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Glass rod
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Prepare the Aqueous Phase: In a beaker, dissolve a specific amount of hexamethylenediamine and a few drops of phenolphthalein indicator in a sodium hydroxide solution. The sodium hydroxide is necessary to neutralize the HCl gas that is a byproduct of the reaction.
-
Prepare the Organic Phase: In a separate beaker, dissolve a stoichiometric amount of adipoyl chloride in hexane.
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Add the Chain Stopper: Add a calculated amount of acetic acid to the aqueous phase containing the hexamethylenediamine. The amount of acetic acid will determine the final molecular weight of the polymer.
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Interfacial Polymerization: Carefully pour the organic phase (adipoyl chloride solution) on top of the aqueous phase to create two distinct layers. The polymerization will occur at the interface of the two liquids.
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Polymer Extraction: A film of Nylon 6,6 will form at the interface. Using a glass rod or forceps, gently pull the polymer film from the interface. It can be continuously drawn out as a "rope".
-
Washing and Drying: Wash the collected nylon rope thoroughly with water and then with ethanol to remove any unreacted monomers and byproducts. Dry the polymer in an oven at a moderate temperature (e.g., 60 °C).
-
Characterization: Characterize the molecular weight (Mn, Mw) and polydispersity index (PDI) of the dried polymer using Gel Permeation Chromatography (GPC).
5.2. Protocol for Synthesis of a Polyester with Molecular Weight Control using Benzoic Acid
This protocol describes the melt polycondensation of a polyester with benzoic acid as a chain stopper.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol
-
Benzoic acid (chain stopper)
-
Catalyst (e.g., antimony trioxide)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Charge the Reactor: Charge the three-necked flask with dimethyl terephthalate, a molar excess of ethylene glycol, the calculated amount of benzoic acid, and the catalyst.
-
Inert Atmosphere: Purge the reactor with nitrogen to remove oxygen.
-
Transesterification: Heat the mixture to a temperature of 180-220 °C with stirring. Methanol will be produced as a byproduct and should be collected in the distillation receiver. Continue this step until the evolution of methanol ceases.
-
Polycondensation: Gradually increase the temperature to 270-290 °C and slowly apply a vacuum to the system. This will remove the excess ethylene glycol and drive the polymerization to a higher molecular weight. The viscosity of the mixture will increase significantly.
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Termination and Cooling: Once the desired viscosity is reached (indicating the target molecular weight), break the vacuum with nitrogen and cool the reactor.
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Polymer Isolation: The solid polyester can be removed from the flask once it has cooled.
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Characterization: The molecular weight (Mn, Mw) and PDI of the polyester can be determined by GPC.
Visualizations
Caption: Mechanism of chain termination by a monofunctional chain stopper.
Caption: Experimental workflow for Nylon 6,6 synthesis with a chain stopper.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxanilide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of oxanilide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The classical method for synthesizing this compound involves the direct heating of aniline and oxalic acid at high temperatures (around 180°C). However, this method is often time-consuming and results in low yields and impurities that require extensive purification.[1] An improved and more efficient method involves heating two moles of aniline with one mole of oxalic acid dihydrate in the presence of an inert solvent at a lower temperature (125-135°C), utilizing azeotropic distillation to remove water.[1] This modern approach can achieve yields of approximately 90% with high purity.[1]
Q2: What are the key factors influencing the yield and purity of this compound?
A2: The primary factors that affect the yield and purity of this compound are reaction temperature, the molar ratio of reactants, efficient removal of water, and the choice of solvent. Suboptimal temperatures can lead to incomplete reactions or the formation of side products.[1] Inefficient water removal can inhibit the reaction equilibrium, leading to lower yields. The purity of the starting materials, particularly aniline and oxalic acid, is also crucial to prevent the introduction of impurities.
Q3: How can I purify the crude this compound product?
A3: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the purified this compound will crystallize, leaving the impurities dissolved in the solvent. The purified crystals can then be collected by filtration. The choice of solvent is critical for successful recrystallization.
Q4: What are some common side reactions to be aware of during this compound synthesis?
A4: In the synthesis of this compound from aniline and oxalic acid, potential side reactions can occur, especially under harsh conditions like high temperatures. These can include the decomposition of oxalic acid or aniline, and the formation of other amide-containing byproducts. The use of a well-controlled temperature and an inert solvent helps to minimize these side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction temperature is maintained within the optimal range (125-135°C) and monitor the reaction progress to determine the appropriate reaction time. |
| Inefficient water removal. | Use an inert solvent that forms an azeotrope with water and a Dean-Stark apparatus or similar setup to effectively remove water as it is formed during the reaction. | |
| Incorrect stoichiometry of reactants. | Use a 2:1 molar ratio of aniline to oxalic acid dihydrate as specified in optimized protocols. | |
| Impure Product (Discoloration, Low Melting Point) | Presence of unreacted starting materials. | Ensure the reaction goes to completion. Purify the crude product using recrystallization. |
| Formation of side products due to high temperatures. | Maintain the reaction temperature within the recommended range. Avoid localized overheating by ensuring efficient stirring. | |
| Impure starting materials. | Use high-purity aniline and oxalic acid. If necessary, purify the starting materials before use. | |
| Slow or Stalled Reaction | Reaction temperature is too low. | Gradually increase the temperature to the optimal range of 125-135°C. |
| Inadequate mixing. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent upon cooling. | If the product does not precipitate upon cooling, the solvent volume may be too high. The solvent can be partially removed under reduced pressure to induce crystallization. |
| Formation of an oil instead of a solid. | Oiling out can occur if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding with a small crystal of pure this compound can also promote crystallization. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Classical Method | Optimized Method with Azeotropic Distillation |
| Reactants | Aniline, Oxalic Acid | Aniline, Oxalic Acid Dihydrate |
| Temperature | ~180°C | 125-135°C |
| Solvent | None (neat) | Inert solvent (e.g., o-dichlorobenzene) |
| Water Removal | Distillation | Azeotropic distillation |
| Reported Yield | Low | ~90% |
| Purity of Crude Product | Low, requires extensive purification | High |
| Reaction Time | Long | Generally shorter due to lower temperature and efficient water removal |
Experimental Protocols
Optimized Synthesis of this compound via Azeotropic Distillation
This protocol is based on the high-yield method described in US Patent 2,739,983.
Materials:
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Aniline (2 moles)
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Oxalic acid dihydrate (1 mole)
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Inert solvent (e.g., o-dichlorobenzene)
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Round-bottom flask
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Distillation column and condenser (or Dean-Stark apparatus)
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Heating mantle
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Stirring apparatus
Procedure:
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To a round-bottom flask equipped with a stirrer, distillation column, and condenser, add the inert solvent, 2 moles of aniline, and 1 mole of oxalic acid dihydrate.
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Begin stirring and heat the mixture to 100-110°C. Water will begin to be removed as an azeotrope with the solvent.
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Continue heating and gradually increase the temperature to 125-135°C.
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Collect the water that separates from the distillate. The reaction is complete when the theoretical amount of water (4 moles) has been removed.
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Once the reaction is complete, cool the reaction mixture to room temperature.
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The white, crystalline this compound product will precipitate.
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Isolate the product by filtration.
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Wash the isolated solid with a small amount of the inert solvent to remove any remaining impurities.
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Dry the purified this compound in an oven at 85°C.
Purification of this compound by Recrystallization
Materials:
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Crude this compound
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Suitable recrystallization solvent (e.g., ethanol, acetic acid)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate with stirring.
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Continue to add the hot solvent in small portions until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.
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If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. If charcoal is used, perform a hot filtration to remove it.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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As the solution cools, pure this compound crystals will form.
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Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Allow the crystals to air dry or dry them in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Crude Oxanilide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude oxanilide via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?
Possible Causes:
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Incorrect Solvent Choice: The solvent may not be suitable for dissolving this compound, even at elevated temperatures.
-
Insoluble Impurities: The crude sample may contain impurities that are insoluble in the chosen solvent.
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Insufficient Temperature: The solvent may not have reached its boiling point or a sufficiently high temperature to dissolve the this compound.
Solutions:
-
Verify Solvent Suitability: Consult the solvent selection table below. If you are using a solvent with low expected solubility, consider a different one. For amides like this compound, polar solvents are often a good starting point.
-
Perform a Hot Filtration: If you suspect insoluble impurities, and a significant portion of your this compound has dissolved, you can perform a hot gravity filtration to remove the insoluble materials before proceeding to the cooling and crystallization step.[1]
-
Ensure Proper Heating: Make sure your solvent is at or near its boiling point. Use a stirring hot plate to ensure even heating.
Q2: The this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Possible Causes:
-
High Solute Concentration: The concentration of this compound in the solution is too high, causing it to separate as a liquid above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Inherent Properties: Some compounds are prone to oiling out, especially if significant impurities are present that depress the melting point.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly again.[2]
-
Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces, before moving it to an ice bath. Rapid cooling is a common cause of oiling out.
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a pure crystal of this compound, add a small "seed" crystal to the cooled solution to initiate crystallization.[2]
Q3: No crystals have formed even after the solution has cooled to room temperature and been in an ice bath. What is the problem?
Possible Causes:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling.[3]
-
Supersaturation without Nucleation: The solution may be supersaturated, but there are no nucleation sites for crystals to begin forming.
Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inner surface of the flask with a glass rod.[2]
-
Seeding: Add a seed crystal of pure this compound.
-
Flash Freezing: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Reintroduce the rod into the solution to act as a seed.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of impure crystals.
Q4: The yield of my recrystallized this compound is very low. Why did this happen and can I improve it?
Possible Causes:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may be lost on the filter paper.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
-
Inherent Solubility: this compound may have a notable solubility in the chosen solvent even at low temperatures.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.
-
Preheat Funnel and Flask: During hot filtration, preheat the funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
There is limited specific solubility data for this compound in the public domain. However, for amides, polar solvents are generally a good starting point. Toluene has been mentioned in patent literature for recrystallizing a derivative of this compound. A solvent screening study is the most reliable way to determine the optimal solvent.
Q2: How do I perform a solvent screening for this compound recrystallization?
Place a small amount of crude this compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, observing the solubility. If the this compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Then, allow the test tube to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the this compound when hot but show low solubility when cold, resulting in the formation of crystals.
Q3: My purified this compound crystals are colored. How can I remove the color?
If the solution is colored after dissolving the crude this compound in hot solvent, you can add a small amount of activated charcoal (Norit) to the hot solution. The colored impurities will adsorb onto the surface of the charcoal. You can then remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.
Q4: How can I be sure that my recrystallized this compound is pure?
The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Determination: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can be used to confirm the structure and purity of the final product.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative guide to solvent selection based on the general properties of amides and related compounds. A laboratory investigation is essential to determine the optimal solvent for a specific sample of crude this compound.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound (at room temperature) | Expected Solubility of this compound (at boiling point) | Notes |
| Water | High | 100 | Low | Moderate to High | A good, non-toxic, and inexpensive choice if solubility characteristics are favorable. Often used for recrystallizing acetanilide, a similar compound. |
| Ethanol | High | 78 | Low to Moderate | High | A common and effective solvent for many organic compounds, including amides. |
| Acetone | Medium | 56 | Moderate | High | Can be a good solvent, but its low boiling point may lead to rapid evaporation. |
| Ethyl Acetate | Medium | 77 | Low | Moderate to High | A versatile solvent for compounds of intermediate polarity. |
| Toluene | Low | 111 | Very Low | Moderate | Mentioned in literature for recrystallizing an this compound derivative. Good for less polar impurities. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Crude this compound
-
Solvent Selection: Based on a preliminary solvent screening (as described in the FAQs), select a suitable solvent for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point with constant stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with a small amount of hot solvent to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The crystals can then be transferred to a watch glass for further drying in a desiccator or a vacuum oven.
-
Analysis: Determine the yield and assess the purity of the recrystallized this compound by measuring its melting point and/or using other analytical techniques.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Troubleshooting low yield in the preparation of Oxanilide
Technical Support Center: Preparation of Oxanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues, particularly low yield, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient removal of byproducts (like water or ethanol) can prevent the reaction from reaching completion.
-
Poor Quality of Reagents: Impurities in the starting materials, such as aniline or the oxalate source (oxalic acid/diethyl oxalate), can lead to side reactions. The presence of moisture in reactants or solvents can also inhibit the reaction, especially when using oxalyl chloride or in syntheses where water is a byproduct.[1][2][3]
-
Incorrect Stoichiometry: An improper molar ratio of aniline to the oxalate source is a common error. A 2:1 molar ratio of aniline to the oxalate source is typically required.
-
Side Reaction Formation: Undesired side reactions can consume reactants, reducing the amount available to form this compound.[3] For example, if the temperature is too high or the reaction time is too long, degradation of the product or starting materials may occur.[4]
-
Inefficient Product Isolation and Purification: Significant amounts of product can be lost during the workup and purification steps, such as filtration, washing, or recrystallization.
Q2: What is the ideal temperature for synthesizing this compound?
The optimal temperature depends on the specific method used.
-
For the reaction of aniline with oxalic acid dihydrate, a two-stage heating process is effective. Initially heating to 100-110°C removes the water of hydration, followed by an increase to 125-135°C to drive the reaction to completion by removing the water formed during the reaction.
-
Classical methods that involve heating aniline and oxalic acid to higher temperatures (e.g., 180°C) often result in lower yields and require more rigorous purification.
Q3: How critical is the removal of byproducts during the reaction?
The removal of byproducts is crucial for driving the reaction equilibrium towards the product and achieving a high yield.
-
When reacting aniline with oxalic acid, water is a byproduct. Its continuous removal via azeotropic distillation is a key strategy for pushing the reaction to completion.
-
Similarly, when using diethyl oxalate, the removal of the ethanol byproduct can improve the reaction rate and yield.
Q4: My product is impure. What are common side products and how can I minimize them?
Impurity can arise from unreacted starting materials or the formation of side products.
-
Common Impurities: The most common impurities are unreacted aniline and the mono-substituted intermediate (in the case of diethyl oxalate), ethyl N-phenyloxamate.
-
Minimizing Side Products: To minimize these, ensure the correct 2:1 stoichiometry of aniline to the oxalate source is used. Running the reaction for the optimized time and at the correct temperature will also promote the formation of the desired disubstituted product. Purifying starting materials before the reaction can prevent side reactions caused by contaminants.
Q5: What is the best method for purifying the crude this compound product?
Recrystallization is a highly effective method for purifying solid this compound.
-
Solvent Selection: A suitable solvent is one in which this compound has low solubility at room temperature but is highly soluble at the solvent's boiling point. Ethanol is often a good choice for recrystallizing amide compounds.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter the hot solution if there are insoluble impurities, and then allow it to cool slowly. The pure this compound will crystallize, leaving soluble impurities in the mother liquor. The crystals can then be collected by filtration.
Data Presentation
The choice of reaction conditions significantly impacts the final yield of this compound. The following table compares a classical high-temperature method with an optimized azeotropic method.
| Parameter | Classical Method | Optimized Azeotropic Method |
| Reactants | Aniline, Oxalic Acid | Aniline, Oxalic Acid Dihydrate |
| Temperature | ~180°C | 125–135°C |
| Solvent | None or various | Inert, high-boiling (e.g., o-dichlorobenzene) |
| Byproduct Removal | Not actively managed | Continuous azeotropic removal of water |
| Typical Yield | Low to moderate | ~90% |
| Purification | Requires extensive leaching with solvents | Simple filtration, washing, and drying |
Experimental Protocols
Key Experiment: Optimized Synthesis of this compound from Aniline and Oxalic Acid Dihydrate
This protocol is based on an optimized method designed to achieve a high yield of pure this compound.
Materials:
-
Aniline (2 moles)
-
Oxalic Acid Dihydrate (1 mole)
-
o-Dichlorobenzene (or another suitable inert, high-boiling solvent)
-
Reaction flask equipped with a Dean-Stark trap and condenser
Procedure:
-
To the reaction flask, add 2 molar equivalents of aniline, 1 molar equivalent of oxalic acid dihydrate, and the inert solvent (e.g., o-dichlorobenzene).
-
Heat the mixture to 100–110°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue heating until approximately two-thirds of the total theoretical water (4 moles: 2 from the dihydrate, 2 from the reaction) has been removed.
-
Gradually increase the temperature of the reaction mixture to 125–135°C. Maintain this temperature until no more water is collected in the trap.
-
Once the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate as a white crystalline solid.
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Collect the product by filtration.
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Wash the collected solid with a small amount of an inert solvent (like cold ethanol or the reaction solvent) to remove any residual impurities.
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Dry the purified this compound in an oven at approximately 85°C.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the synthesis of this compound from the reaction of aniline and diethyl oxalate, a common laboratory preparation method.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve the issue of low yield in this compound synthesis.
References
Technical Support Center: Improving the Solubility of Oxanilide in Polymer Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving oxanilide in specific polymer systems.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility in polymers important?
This compound and its derivatives are primarily used as ultraviolet (UV) absorbers and light stabilizers in a variety of polymers. Their effective dispersion and solubility within the polymer matrix are crucial for providing long-term protection against UV degradation, which can cause discoloration, brittleness, and loss of mechanical properties in the final product.[1] Poor solubility can lead to issues like "blooming," where the additive migrates to the surface of the polymer, compromising both aesthetic appeal and protective function.
2. In which polymer systems is this compound commonly used?
This compound-based UV absorbers are compatible with a range of polymers, including:
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Polyamides (PA)
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Polyvinyl Chloride (PVC)[2]
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Polyesters (e.g., PET, PBT)[3]
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Polyurethanes (PU)
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Acrylates
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Polycarbonates (PC)
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Polyolefins
3. What are the common signs of poor this compound solubility in a polymer?
Poor solubility of this compound can manifest in several ways:
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Blooming or Bleeding: A common issue where the this compound migrates to the polymer surface, forming a white, crystalline, or oily layer.[4][5] This indicates that the concentration of this compound has exceeded its solubility limit in the polymer.
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Haze or Lack of Clarity: In transparent or translucent polymers, undissolved this compound particles can cause haziness, reducing the optical clarity of the final product.
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Reduced Mechanical Properties: Agglomerates of undissolved this compound can act as stress concentrators, potentially leading to a reduction in the mechanical strength and durability of the polymer.
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Inconsistent UV Protection: Poor dispersion results in uneven distribution of the UV absorber, leading to localized areas of the polymer being more susceptible to UV degradation.
4. How can I predict the solubility of this compound in a specific polymer?
A powerful tool for predicting solubility and compatibility between a polymer and an additive like this compound is the use of Hansen Solubility Parameters (HSP) . The principle is that substances with similar HSP values are more likely to be miscible. HSP is based on three parameters:
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δD (Dispersion): Energy from dispersion forces.
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δP (Polar): Energy from dipolar intermolecular forces.
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δH (Hydrogen Bonding): Energy from hydrogen bonds.
The "distance" (Ra) between the HSP values of the polymer and this compound can be calculated to predict compatibility. A smaller distance suggests better solubility. The formula for the distance is:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered when incorporating this compound into polymer systems.
Problem 1: Blooming or Surface Migration of this compound
Symptoms:
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A white, powdery, or crystalline deposit on the surface of the polymer product.
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An oily or greasy feel to the polymer surface.
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The surface defect appears or worsens over time, especially with temperature fluctuations.
Root Causes:
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Concentration Overload: The amount of this compound added exceeds its saturation solubility in the polymer at a given temperature.
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Poor Compatibility: A significant difference in the Hansen Solubility Parameters between this compound and the polymer.
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Processing Conditions: High processing temperatures can initially dissolve the this compound, but it may precipitate out as the polymer cools.
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Presence of Other Additives: Other additives in the formulation, such as plasticizers or fillers, can influence the solubility of this compound.
Solutions:
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}
Workflow for troubleshooting this compound blooming.
Problem 2: Haze or Reduced Clarity in Transparent Polymers
Symptoms:
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The final polymer product is cloudy or opaque when it should be transparent.
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Visible particles or specks within the polymer matrix.
Root Causes:
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Incomplete Dissolution: this compound has not fully dissolved in the polymer melt or solution.
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Particle Agglomeration: Undissolved this compound particles have clumped together.
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Crystallization upon Cooling: this compound dissolves at high processing temperatures but crystallizes into visible particles as the polymer cools.
Solutions:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
}
Workflow for troubleshooting haze in polymers.
Quantitative Data and Experimental Protocols
Hansen Solubility Parameters (HSP) of Common Polymers
The following table summarizes the HSP values for polymers where this compound is often used. A smaller "distance" between the HSP of this compound and the polymer suggests better compatibility.
| Polymer | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Polyamide 6 (PA6) | 17.4 | 9.6 | 12.0 |
| Polyvinyl Chloride (PVC) | 18.8 | 9.2 | 6.3 |
| Polyethylene Terephthalate (PET) | 18.6 | 7.5 | 8.9 |
| Polyurethane (PU) | 18.1 | 9.3 | 4.5 |
Note: These values are approximate and can vary depending on the specific grade and molecular weight of the polymer. The HSP for this compound would need to be estimated or experimentally determined for a precise compatibility assessment.
Experimental Protocol: Determining this compound Solubility in a Polymer via Melt Processing
This protocol describes a method to determine the saturation solubility of this compound in a polymer at a specific processing temperature.
Materials:
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Polymer pellets (e.g., Polyamide, PVC)
-
This compound powder
-
Twin-screw extruder or a small-scale melt mixer
-
Hydraulic press for film preparation
-
Microscope (optical or scanning electron)
Procedure:
-
Drying: Thoroughly dry the polymer pellets and this compound powder according to the manufacturer's recommendations to prevent hydrolytic degradation during processing.
-
Compounding:
-
Prepare a series of physical blends of the polymer and this compound at varying concentrations (e.g., 0.5%, 1%, 2%, 3%, 5% by weight).
-
Melt-compound each blend using a twin-screw extruder or a melt mixer at a temperature appropriate for the polymer. Ensure consistent mixing time and screw speed for all samples.
-
-
Film Preparation:
-
Take a small amount of the compounded material and press it into a thin film of uniform thickness (e.g., 0.5 mm) using a hydraulic press at the processing temperature.
-
Cool the films to room temperature in a controlled manner.
-
-
Analysis:
-
Visually inspect the films for any signs of blooming on the surface.
-
Examine the cross-section of the films under a microscope to look for undissolved particles or agglomerates.
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The highest concentration of this compound that results in a clear, bloom-free film represents the approximate solubility at that processing temperature.
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dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Experimental workflow for determining this compound solubility via melt processing.
Experimental Protocol: Improving Solubility using a Co-solvent (Solution Casting)
This protocol is suitable for preparing polymer films with improved dispersion of this compound, especially for polymers that are soluble in a common solvent.
Materials:
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Polymer resin (e.g., PVC, Polycarbonate)
-
This compound
-
Primary solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Co-solvent (a solvent in which this compound has higher solubility)
-
Glass petri dish or a flat casting surface
-
Drying oven
Procedure:
-
Solvent Selection: Choose a primary solvent that can dissolve the polymer. Select a co-solvent that is miscible with the primary solvent and has good solubility for this compound.
-
Dissolution of this compound: Dissolve the desired amount of this compound in the co-solvent. Gentle heating and stirring may be required.
-
Dissolution of Polymer: In a separate container, dissolve the polymer in the primary solvent.
-
Mixing: Slowly add the this compound/co-solvent solution to the polymer solution while stirring continuously to ensure a homogeneous mixture.
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Casting: Pour the final solution onto a level glass surface or into a petri dish.
-
Drying: Place the cast film in a drying oven at a temperature that allows for slow and controlled evaporation of the solvents. Rapid evaporation can lead to surface defects.
-
Film Removal: Once the film is completely dry, carefully peel it from the casting surface.
dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Experimental workflow for improving solubility using a co-solvent.
References
Technical Support Center: Optimizing Oxanilide Concentration for Effective UV Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oxanilide for ultraviolet (UV) protection in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it provide UV protection?
A1: this compound is an organic, non-phenolic UV absorber. Its primary mechanism of action involves absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the photodegradation of the material it is incorporated into.[1][2] This process helps to preserve the structural integrity, color, and overall lifespan of plastics and textiles exposed to sunlight.[1][2]
Q2: In which materials is this compound commonly used for UV protection?
A2: this compound-based UV absorbers, such as PowerSorb™ 312, are effective in a wide range of materials including polyamides, flexible and rigid PVC, thermoplastic and thermoset polyesters, polyurethanes, adhesives, and sealants.[3] They are also suitable for use in powder and solvent-borne coatings for various industrial applications.
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration of this compound depends on the specific polymer or coating system, the desired level of UV protection, and whether it is used in conjunction with other stabilizers. For polycarbonate systems, this compound can be incorporated at a concentration of 1% to 10% by weight of bisphenol-A. In clear rigid PVC formulations, a general UV absorber may be used in the range of 0.25% to 1.0%. For aliphatic polyamides like PA 6.6, while carbon black is often used for UV stabilization at around 2 wt%, the use of organic UV absorbers like this compound would be within a similar low percentage range. It is always recommended to perform experimental trials to determine the ideal concentration for your specific application.
Q4: Can this compound be used in combination with other additives?
A4: Yes, this compound is often used in combination with Hindered Amine Light Stabilizers (HALS) to achieve a synergistic effect. This compound primarily absorbs UV radiation, while HALS function by scavenging free radicals that are formed during the photodegradation process. This dual-protection mechanism can significantly enhance the long-term stability of the material.
Q5: Are there any known incompatibilities of this compound with other common additives?
A5: While this compound is compatible with a wide range of polymers and additives, it is important to consider the overall formulation. High concentrations of any additive can lead to issues like "blooming" or "bleeding," where the additive migrates to the surface of the polymer. It is also important to ensure that the chosen pigments have high light and weather fastness, as the UV stabilizer primarily protects the polymer, not the colorant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Yellowing or Discoloration of the Material | Insufficient concentration of this compound. Degradation of the UV absorber over time. Interaction with other additives or impurities. | Increase the concentration of this compound in incremental steps. Combine this compound with a HALS for synergistic and longer-lasting protection. Ensure all components of the formulation are stable under UV exposure and processing conditions. |
| "Blooming" or "Bleeding" (Additive Migration to the Surface) | The concentration of this compound exceeds its solubility in the polymer matrix. Poor compatibility between this compound and the polymer. | Reduce the concentration of this compound. Select a grade of this compound with better compatibility for the specific polymer. Optimize processing temperatures, as higher temperatures can increase additive mobility. |
| Reduced Mechanical Properties (e.g., Brittleness, Cracking) | Significant photodegradation of the polymer has occurred. Inadequate dispersion of this compound within the polymer matrix. | Increase the concentration of the UV stabilizer system (this compound and/or HALS). Improve the mixing and processing conditions to ensure a homogeneous dispersion of the additive. |
| Inconsistent UV Protection Performance | Non-uniform dispersion of this compound. Variations in material thickness. | Utilize a masterbatch for more consistent dosing and dispersion. Ensure uniform thickness of the final product, as the effectiveness of UV absorbers can be thickness-dependent. |
Experimental Protocols
Protocol 1: Determination of UV Absorbance Spectrum of this compound
Objective: To measure the UV absorbance spectrum of an this compound solution to determine its protective range.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes
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Appropriate solvent (e.g., ethanol, toluene, or a solvent compatible with the final application)
-
This compound sample
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Reference (blank) solution (solvent only)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the blank solvent and place it in the reference beam path of the spectrophotometer.
-
Sample Measurement: Fill a second quartz cuvette with the this compound solution and place it in the sample beam path.
-
Spectral Scan: Scan the sample across the UV wavelength range, typically from 280 nm to 400 nm.
-
Data Analysis: The spectrophotometer will generate an absorbance spectrum. Identify the wavelength of maximum absorbance (λmax) and the overall absorbance profile to understand the effectiveness of this compound across the UVA and UVB regions.
Protocol 2: Evaluation of UV Protection Efficacy using Accelerated Weathering
Objective: To assess the long-term effectiveness of this compound in protecting a polymer against UV degradation.
Materials:
-
Polymer plaques or films with varying concentrations of this compound.
-
Control samples (polymer without this compound).
-
Accelerated weathering tester (e.g., QUV or Xenon Arc chamber).
-
Colorimeter or spectrophotometer for color measurement.
-
Tensile tester for mechanical property evaluation.
Procedure:
-
Sample Preparation: Prepare polymer samples with different, precisely known concentrations of this compound. Also, prepare control samples without any UV absorber.
-
Initial Characterization: Measure the initial color (e.g., using the CIELAB color space) and mechanical properties (e.g., tensile strength, elongation at break) of all samples.
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Accelerated Weathering: Place the samples in the accelerated weathering chamber. Set the test parameters according to standard methods such as ASTM G154 (for fluorescent UV lamps) or ASTM G155 (for Xenon Arc). These cycles typically involve exposure to UV radiation, temperature, and moisture.
-
Periodic Evaluation: At predetermined intervals, remove the samples from the chamber and re-evaluate their color and mechanical properties.
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Data Analysis: Compare the changes in color (e.g., yellowing index) and mechanical properties of the stabilized samples to the control samples over time. This will allow for a quantitative assessment of the protection provided by different concentrations of this compound.
Diagrams
Caption: Mechanism of UV protection by this compound.
Caption: Workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for UV protection issues.
References
Technical Support Center: Troubleshooting Blooming and Migration of Oxanilide in Plastics
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the blooming and migration of oxanilide in plastic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in plastics?
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Acrylates
-
Alkyd-Melamine
-
Polyamides (PA)
-
Polycarbonates (PC)
-
Polyesters (e.g., PET, PBT)
-
Polyolefins
-
Polyurethanes (PU)
-
Polyvinyl Chloride (PVC)[1]
Q2: What are blooming and migration in the context of plastic additives?
A2:
-
Blooming is the phenomenon where an additive, such as this compound, migrates from the bulk of the plastic to the surface, forming a visible deposit. This can manifest as a hazy, crystalline, or oily layer on the plastic's surface.[3]
-
Migration is the broader process of the movement of an additive from one location to another. This can be from the plastic into a contacting substance (e.g., a liquid or another solid) or to the surface of the plastic (blooming).
Q3: What are the common signs of this compound blooming?
A3: The emergence of hazy patches, discoloration, or skin-like crystalline formations on a polymer's surface are strong indicators of blooming. This visible defect signals the migration of the additive from the bulk material. Over time, if left unaddressed, blooming tends to worsen.
Q4: Why does this compound blooming and migration occur?
A4: The primary cause of blooming and migration is the poor compatibility or low solubility of the additive within the polymer matrix. Several factors can contribute to this:
-
High Concentration: If the concentration of this compound exceeds its solubility limit in the polymer at a given temperature, the excess can phase-separate and migrate.
-
Incompatibility: A significant difference in the solubility parameters (e.g., Hansen Solubility Parameters) between this compound and the polymer indicates poor compatibility and a higher likelihood of migration.
-
Temperature Fluctuations: Changes in temperature can alter the solubility of this compound in the polymer, potentially leading to its expulsion from the matrix as it cools.
-
Processing Conditions: High shear stress or pressure during processing can sometimes force the additive to the surface.
-
Environmental Exposure: Exposure to heat, humidity, or certain solvents can accelerate the migration process.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound blooming and migration.
Problem: A white, crystalline powder or hazy film has appeared on the surface of my plastic part.
This is a classic sign of additive blooming. Follow these steps to diagnose and remedy the issue.
Step 1: Identify the Bloomed Substance
It is crucial to confirm that the bloom is indeed this compound.
-
Action: Carefully scrape or wipe the bloom from the surface of the plastic.
-
Analysis: Use Fourier Transform Infrared (FTIR) spectroscopy to analyze the collected powder. Compare the resulting spectrum to a reference spectrum of pure this compound.
Step 2: Investigate the Cause
Once confirmed as this compound, investigate the potential root causes.
dot
References
Technical Support Center: Enhancing the Thermal Stability of Oxanilide in Polymer Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxanilide as a thermal stabilizer in polymer processing.
Troubleshooting Guide
This guide addresses common issues encountered during the processing of polymers containing this compound.
| Issue | Possible Causes | Recommended Actions |
| Yellowing or Discoloration of the Polymer | - Thermal Degradation of this compound: this compound itself can degrade at very high processing temperatures, leading to the formation of chromophores (color-forming groups). - Interaction with Polymer Degradation Products: Degradation products from the polymer matrix can react with this compound or its degradation products. - Presence of Impurities: Impurities in the polymer resin or other additives can catalyze degradation reactions. | - Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing. - Reduce Residence Time: Minimize the time the molten polymer spends at high temperatures in the extruder or molding machine. - Incorporate Co-stabilizers: Use synergistic combinations of stabilizers. For instance, combinations of an this compound with a benzophenone or a benzotriazole can show enhanced performance.[1] - Ensure Proper Drying: For polymers like polyamides, inadequate drying can lead to hydrolytic degradation, which can contribute to discoloration. |
| Reduced Mechanical Properties of the Final Product | - Polymer Degradation: The processing conditions may be too harsh, leading to chain scission of the polymer, even with the presence of this compound. - Poor Dispersion of this compound: Uneven distribution of this compound can result in localized areas with insufficient stabilization. | - Evaluate Processing Parameters: Re-evaluate melt temperature, screw speed, and shear rates to minimize polymer degradation. - Improve Mixing: Enhance the dispersion of this compound by using a masterbatch or optimizing the mixing elements in the extruder. - Consider Synergistic Stabilizer Systems: Combine this compound with other types of stabilizers, such as hindered amine light stabilizers (HALS), which can offer complementary protection mechanisms. |
| Plate-out or Die Build-up | - Volatility of this compound or its Degradation Products: At high processing temperatures, this compound or its breakdown products may volatilize and deposit on cooler surfaces of the processing equipment. | - Lower Processing Temperature: Reduce the melt temperature to minimize volatilization. - Use a Higher Molecular Weight Grade of this compound: Higher molecular weight additives are generally less volatile. |
| Inconsistent Stabilizer Performance | - Inadequate Mixing: Poor dispersion leads to variations in stabilizer concentration throughout the polymer matrix. - Inconsistent Additive Loading: Inaccurate feeding of the this compound can lead to batch-to-batch variations. | - Optimize Mixing Protocol: Ensure a homogenous blend of the polymer and this compound before and during melt processing. - Calibrate Feeding Equipment: Regularly check and calibrate feeders to ensure accurate and consistent additive loading. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to degrade?
A1: The thermal stability of this compound depends on the specific polymer matrix and the presence of other additives. Generally, in an inert atmosphere, significant weight loss for many organic additives begins at temperatures above 300°C. However, in the presence of oxygen and reactive polymer melts, degradation can occur at lower temperatures. It is recommended to perform thermogravimetric analysis (TGA) on your specific formulation to determine the onset of degradation.
Q2: Can this compound be used as a standalone thermal stabilizer?
A2: While this compound offers good UV and light stability, for demanding high-temperature applications, it is often used in combination with other thermal stabilizers. Synergistic effects have been observed when this compound is combined with other classes of UV absorbers like benzophenones and benzotriazoles. For comprehensive thermal protection, especially during processing, a package of primary and secondary antioxidants in conjunction with this compound may be necessary.
Q3: What is the typical loading level of this compound in polyamides?
A3: The optimal loading level of this compound depends on the specific polyamide grade, the processing conditions, and the desired level of stabilization. Typical concentrations can range from 0.1% to 1.0% by weight. It is crucial to conduct experimental trials to determine the most effective and economical loading level for your application.
Q4: Does the presence of this compound affect the melt viscosity of the polymer?
A4: The addition of low molecular weight additives like this compound can sometimes lead to a slight reduction in melt viscosity. However, this effect is generally minimal at typical loading levels. Significant changes in viscosity during processing are more likely indicative of polymer degradation (chain scission leading to lower viscosity) or cross-linking (leading to higher viscosity).
Q5: How can I prevent the yellowing of polyamide parts that contain this compound?
A5: Yellowing in polyamides can be a complex issue.[2][3][4] While this compound itself is known for being less discoloring than some other UV absorbers, high processing temperatures can still lead to some yellowing. To mitigate this, consider the following:
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Process Optimization: Use the lowest possible processing temperature and residence time.
-
Nitrogen Purging: Processing under an inert nitrogen atmosphere can reduce thermo-oxidative degradation that contributes to color formation.
-
Synergistic Stabilizers: Incorporate antioxidants that can quench free radicals and prevent the initial stages of degradation that lead to discoloration.
-
Material Purity: Ensure that the base polymer and other additives are of high purity and free from contaminants that could promote yellowing.
Experimental Protocols
Protocol 1: Evaluating the Thermal Stability of this compound-Stabilized Polymer Formulations using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation and the weight loss profile of a polymer formulation containing this compound.
Methodology:
-
Sample Preparation: Prepare samples of the polymer with varying concentrations of this compound (e.g., 0%, 0.25%, 0.5%, 1.0% by weight). Ensure homogenous mixing.
-
TGA Instrument Setup:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Set the heating program to ramp from room temperature to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Compare the TGA curves of the different formulations to assess the effect of this compound concentration on thermal stability.
-
Protocol 2: Assessing the Performance of this compound during Melt Processing using a Torque Rheometer
Objective: To evaluate the effect of this compound on the melt stability of a polymer under simulated processing conditions.
Methodology:
-
Sample Preparation: Prepare a dry blend of the polymer and this compound at the desired concentration.
-
Torque Rheometer Setup:
-
Set the mixing chamber to the desired processing temperature.
-
Start the rotors at a constant speed.
-
Add the pre-weighed sample to the mixing chamber.
-
-
Data Acquisition: Record the torque and melt temperature as a function of time for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
A stable torque reading over time indicates good melt stability.
-
A significant decrease in torque suggests polymer chain scission (degradation).
-
A significant increase in torque may indicate cross-linking reactions.
-
Compare the torque curves of formulations with and without this compound to determine its effectiveness in stabilizing the polymer melt.
-
Signaling Pathways and Experimental Workflows
Thermal Degradation and Stabilization Workflow
The following diagram illustrates a simplified workflow for evaluating and enhancing the thermal stability of a polymer formulation containing this compound.
Caption: Workflow for troubleshooting and enhancing thermal stability.
References
Strategies to reduce the cost of Oxanilide synthesis in the lab
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce the cost of Oxanilide synthesis in the laboratory. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and cost-comparison data.
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective method for synthesizing this compound in a laboratory setting?
A1: The most economical and practical lab-scale synthesis of this compound involves the direct reaction of aniline with oxalic acid dihydrate. This method is advantageous due to its use of inexpensive starting materials, high yield, and relatively mild reaction conditions. A patented process describes achieving yields of approximately 90% by heating two moles of aniline with one mole of oxalic acid dihydrate in an inert solvent at 125-135°C with azeotropic removal of water[1].
Q2: What are the main factors contributing to the overall cost of this compound synthesis?
A2: The primary cost drivers in this compound synthesis are the starting materials, the solvent used, energy consumption for heating, and the efficiency of the purification process. Choosing readily available and inexpensive starting materials like aniline and oxalic acid over more expensive alternatives such as oxalyl chloride or diethyl oxalate significantly reduces costs.
Q3: Can I perform the synthesis without a solvent?
A3: While some older methods describe the direct heating of aniline and oxalic acid, these often require higher temperatures (around 180°C), which can lead to side reactions and lower yields, necessitating more extensive purification[1]. Using an inert, high-boiling solvent allows for better temperature control and facilitates the removal of water through azeotropic distillation, leading to a purer product in higher yield[1].
Q4: What is the purpose of azeotropic distillation in this synthesis?
A4: Azeotropic distillation is crucial for driving the reaction to completion. The reaction between aniline and oxalic acid produces water. By using a solvent that forms an azeotrope with water (a mixture that boils at a constant temperature), the water can be continuously removed from the reaction mixture, shifting the equilibrium towards the formation of this compound and maximizing the yield[1].
Q5: How can I purify the crude this compound product cost-effectively?
A5: Recrystallization is an effective and economical method for purifying crude this compound. The choice of solvent is critical for good recovery of the purified product. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Toluene has been noted as a suitable recrystallization solvent for similar this compound compounds[2].
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure that the theoretical amount of water has been removed via the Dean-Stark trap. Continue heating until no more water is collected. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Solution: Accurately weigh the starting materials to ensure a 2:1 molar ratio of aniline to oxalic acid dihydrate.
-
-
Moisture in Reagents or Glassware: The presence of excess water at the start can affect the reaction equilibrium.
-
Solution: Use dry glassware and ensure the inert solvent is anhydrous. While the reaction can tolerate small amounts of water, starting with excessively wet reagents can hinder the process.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Solution: Maintain the reaction temperature within the optimal range of 125-135°C. Use a temperature controller to ensure consistent heating.
-
-
Loss of Product during Workup: Significant amounts of product may be lost during filtration or transfer steps.
-
Solution: Ensure complete transfer of the product from the reaction flask. Wash the crude product with a small amount of cold solvent to minimize dissolution.
-
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
-
Formation of Anilinium Oxalate Salt: Aniline and oxalic acid can form a salt, which may precipitate from the reaction mixture.
-
Solution: Ensure the reaction is heated to the required temperature to promote amide formation over salt formation. The removal of water also drives the reaction towards the desired product.
-
-
Presence of Unreacted Starting Materials: Incomplete reaction will leave aniline and oxalic acid in the crude product.
-
Solution: Oxalic acid is highly soluble in water, so a water wash of the crude product can help remove it. Unreacted aniline is typically soluble in the mother liquor. Effective recrystallization is key to removing these impurities.
-
-
Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during cooling.
-
Solution: Ensure the recrystallization solvent is appropriate. If "oiling out" occurs, try reheating the solution to dissolve the oil and then cooling it more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
Data Presentation
Table 1: Cost Comparison of Starting Materials for Different this compound Synthesis Routes
| Synthesis Route | Starting Material 1 | Approx. Cost (USD/kg) | Starting Material 2 | Approx. Cost (USD/kg) | Relative Cost |
| Recommended | Aniline | ~1.1-1.6 | Oxalic Acid Dihydrate | ~0.4-4.0 | Low |
| Alternative 1 | Aniline | ~1.1-1.6 | Diethyl Oxalate | ~50-100+ | High |
| Alternative 2 | Aniline | ~1.1-1.6 | Oxalyl Chloride | ~300-500+ | Very High |
Note: Prices are estimates based on available data and can vary significantly based on supplier, purity, and quantity.
Table 2: Estimated Energy Consumption for a 4-hour Reaction
| Heating Method | Power Range (Watts) | Estimated Energy Consumption (kWh) for 4h |
| Heating Mantle | 100 - 500 | 0.4 - 2.0 |
| Oil Bath on Hot Plate | 500 - 1500 | 2.0 - 6.0 |
Note: Actual energy consumption will depend on the size of the heating mantle/hot plate, the set temperature, and insulation.
Experimental Protocols
Cost-Effective Synthesis of this compound from Aniline and Oxalic Acid Dihydrate
Materials:
-
Aniline (2.0 mol equivalent)
-
Oxalic Acid Dihydrate (1.0 mol equivalent)
-
Inert solvent with a boiling point >135°C (e.g., o-dichlorobenzene, toluene, or xylene)
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with the inert solvent, and a condenser.
-
To the round-bottom flask, add aniline (2.0 mol eq.), oxalic acid dihydrate (1.0 mol eq.), and the inert solvent (approximately 3 parts solvent to 1 part aniline by weight).
-
Begin stirring and gently heat the mixture to 100-110°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Gradually increase the temperature to 125-135°C and maintain it in this range.
-
Continue the reaction until the theoretical amount of water (4 moles of water per mole of oxalic acid dihydrate) has been collected in the Dean-Stark trap. This indicates the completion of the reaction.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The this compound product will precipitate as a white crystalline solid.
-
Collect the product by vacuum filtration.
-
Wash the filtered solid with a small amount of the cold inert solvent to remove any remaining impurities.
-
Dry the purified this compound in an oven at approximately 85°C.
-
For further purification, the crude this compound can be recrystallized from a suitable solvent like toluene.
Mandatory Visualization
Caption: Experimental workflow for the cost-effective synthesis of this compound.
Caption: Troubleshooting guide for low this compound yield.
References
Technical Support Center: Overcoming Challenges in the Scale-up of Oxanilide Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the scale-up of Oxanilide production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and drying of this compound on a larger scale.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches and maintains the optimal temperature range (125-135°C). Monitor the reaction progress by tracking water removal; the theoretical amount of water should be collected.[1] |
| Side reactions consuming starting materials. | Control the reaction temperature carefully, as higher temperatures can promote side reactions. Ensure the correct stoichiometric ratio of aniline to oxalic acid (2:1).[1] | |
| Discolored Product (Yellow/Brown) | Presence of colored impurities from side reactions. | Darkening of the reaction mixture can indicate increased by-product formation. Consider purification by recrystallization. |
| Oxidation of aniline or intermediates. | Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. | |
| Poor Filterability | Fine particle size or undesirable crystal habit. | Control the cooling rate during crystallization; slower cooling generally promotes the formation of larger, more easily filterable crystals. |
| Clogging of the filter medium. | Ensure the filter medium is appropriate for the particle size. For persistent clogging, consider using a filter aid, though this may require an additional removal step. | |
| High Impurity Levels in Final Product | Inefficient removal of by-products during purification. | Optimize the recrystallization solvent and procedure. A solvent should be chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures.[2] |
| Trapping of impurities within the crystal lattice. | During recrystallization, allow for slow cooling to prevent the inclusion of impurities within the growing crystals. | |
| Product Fails to Dry Efficiently | Inefficient solvent removal. | Use an appropriate drying method for the scale of production, such as a vacuum oven or an agitated filter dryer. Ensure the drying temperature is below the decomposition temperature of this compound. |
| Agglomeration of wet crystals. | Gentle agitation during drying can help break up agglomerates and improve drying efficiency. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Control
-
Q1: What is the optimal temperature for this compound synthesis and why is it critical? A1: A common protocol suggests a reaction temperature of 125-135°C. Maintaining this temperature is crucial because lower temperatures can lead to an incomplete reaction and reduced yield, while higher temperatures can promote the formation of colored by-products and impurities, affecting the final product's quality.
-
Q2: How does reaction time impact the purity and yield of this compound? A2: Reaction time is a critical parameter that can influence both the yield and purity of the product. Insufficient reaction time will result in incomplete conversion and lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products and colored impurities. Monitoring the reaction to completion, for instance by measuring the amount of water removed, is a reliable method to determine the optimal reaction time.
Impurity Profile and Purification
-
Q3: What are the likely impurities in this compound synthesis and how can they be minimized? A3: Potential impurities include unreacted starting materials (aniline and oxalic acid), and by-products from side reactions such as the formation of formanilide. The formation of these impurities can be minimized by precise control of reaction stoichiometry and temperature.
-
Q4: What is the most effective method for purifying this compound at a larger scale? A4: Recrystallization is a common and effective method for purifying solid compounds like this compound. The choice of solvent is critical; an ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain in solution.
Filtration and Drying
-
Q5: What are the key challenges in filtering large batches of this compound and how can they be overcome? A5: Challenges in large-scale filtration include slow filtration rates due to fine particles and filter blinding. These can be addressed by controlling the crystallization process to produce larger, more uniform crystals. In a production setting, using equipment like an agitated nutsche filter dryer can improve filtration efficiency.
-
Q6: What are the recommended drying conditions for large quantities of this compound? A6: For large batches, vacuum drying at a controlled temperature is recommended to efficiently remove residual solvent without causing thermal degradation of the product. Agitated drying can also be beneficial to ensure uniform drying and prevent the formation of lumps.
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on this compound Yield and Purity
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 110-120 | 4 | 85 | 98.5 |
| 125-135 | 3 | 92 | 99.5 |
| 140-150 | 3 | 90 | 97.0 |
Note: This data is illustrative and may vary based on specific reaction conditions and scale.
Table 2: Impact of Cooling Rate during Crystallization on Particle Size and Filtration Time
| Cooling Rate (°C/hour) | Average Particle Size (µm) | Filtration Time (minutes/kg) |
| 5 | 150 | 10 |
| 10 | 100 | 20 |
| 20 | 50 | 45 |
Note: This data is illustrative and may vary based on solvent system and equipment.
Experimental Protocols
1. Synthesis of this compound (Lab Scale)
-
Apparatus: 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser.
-
Reagents:
-
Aniline (93.13 g, 1.0 mol)
-
Oxalic acid dihydrate (63.03 g, 0.5 mol)
-
Toluene (200 mL)
-
-
Procedure:
-
Charge the flask with aniline, oxalic acid dihydrate, and toluene.
-
Begin stirring and heat the mixture to reflux.
-
Collect the water azeotropically in the Dean-Stark trap. The theoretical amount of water to be collected is 18 mL from the reaction and 9 mL from the oxalic acid dihydrate.
-
Maintain the reaction at reflux (approximately 125-135°C) until no more water is collected (typically 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with 50 mL of cold toluene.
-
Dry the solid in a vacuum oven at 80°C to a constant weight.
-
2. Recrystallization of this compound
-
Apparatus: 1 L Erlenmeyer flask, hot plate, filter funnel, and filter paper.
-
Solvent: Ethanol (or another suitable solvent determined by solubility studies).
-
Procedure:
-
Place the crude this compound in the Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 80°C.
-
3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid
-
B: Acetonitrile with 0.1% trifluoroacetic acid
-
-
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure this compound.
Caption: Logical steps for the purification of this compound by recrystallization.
References
Troubleshooting viscosity issues during the polymerization of Oxanilide-containing polymers
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering viscosity issues during the synthesis of Oxanilide-containing polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of viscosity changes during polymerization?
Viscosity in a polymer solution is directly related to the polymer's molecular weight and chain length.[1] As polymerization progresses, monomer chains extend, leading to increased intermolecular attractions and greater resistance to flow.[1] Therefore, significant deviations in viscosity typically reflect issues with molecular weight control.
Q2: How does monomer purity impact the final polymer viscosity?
Monomer purity is critical in polycondensation reactions. Impurities can act as chain terminators, preventing the formation of long polymer chains and resulting in a lower degree of polymerization and, consequently, lower viscosity.[2] For instance, even a small percentage of monofunctional impurities can significantly reduce the final molecular weight.[2][3]
Q3: What is the role of the solvent in controlling polymerization viscosity?
The choice of solvent affects viscosity in several ways:
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Solubility: A "good" solvent, where polymer-solvent interactions are favorable, will cause the polymer chains to uncoil and extend, increasing the hydrodynamic volume and thus the intrinsic viscosity. Conversely, in a "poor" solvent, polymer chains tend to aggregate, which can also lead to viscosity changes.
-
Chain Transfer: Some solvents can act as chain transfer agents, which can limit the molecular weight of the polymer and reduce viscosity.
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Heat Dissipation: The solvent helps dissipate the heat generated during exothermic polymerization reactions. Inadequate heat dissipation can lead to localized temperature increases, affecting reaction kinetics and viscosity.
Q4: Can stirring speed affect the viscosity of the final polymer?
Yes, agitation is a critical parameter. Inadequate stirring can lead to poor heat and mass transfer, creating localized "hot spots" or areas of high monomer concentration. This can result in a broader molecular weight distribution and inconsistent viscosity. Conversely, excessively high agitation can, in some systems, lead to shear-induced degradation of the polymer chains, reducing the final viscosity.
Troubleshooting Guide: Viscosity Issues
Issue 1: Viscosity is Unexpectedly High
An unusually high viscosity typically indicates that the polymer's molecular weight is higher than intended, which can make the solution difficult to stir and process.
Caption: Troubleshooting workflow for unexpectedly high viscosity.
| Parameter Adjustment | Anticipated Effect on Molecular Weight | Expected Impact on Solution Viscosity | Rationale |
| Increase Monomer Concentration | Increase | High | Higher monomer availability can lead to longer polymer chains before termination. |
| Decrease Reaction Temperature | Increase | High | Lower temperatures can slow down termination reactions relative to propagation, leading to higher molecular weight. However, very low temperatures may hinder polymerization altogether. |
| Decrease Initiator/Catalyst | Increase | High | Fewer initiation sites mean that each polymer chain grows longer to consume the available monomers, resulting in a higher average molecular weight. |
| Increase Reaction Time | Increase | High | In step-growth polymerization, longer reaction times allow for more condensation steps, leading to higher molecular weight polymers. |
Issue 2: Viscosity is Unexpectedly Low
Low viscosity is a common problem that suggests the polymer has a low molecular weight, which can compromise the material's mechanical and thermal properties.
Caption: Troubleshooting workflow for unexpectedly low viscosity.
| Parameter Adjustment | Anticipated Effect on Molecular Weight | Expected Impact on Solution Viscosity | Rationale |
| Increase Impurity Content | Decrease | Low | Impurities, especially monofunctional ones, act as chain stoppers, preventing high molecular weight polymer formation. |
| Increase System Moisture | Decrease | Low | For polyamides synthesized from acid chlorides, water can hydrolyze the reactive groups, disrupting stoichiometry and terminating chains. |
| Imbalanced Stoichiometry | Decrease | Low | In step-growth polymerization, precise 1:1 stoichiometry of functional groups is required to achieve high molecular weight. |
| Increase Reaction Temperature | Decrease | Low | Excessively high temperatures can cause thermal degradation or decarboxylation of end-groups, which prevents further chain propagation. |
Experimental Protocols
Protocol 1: General Solution Polymerization of an this compound Polyamide
This protocol describes a general method for synthesizing an this compound-containing polyamide from an oxalyl chloride derivative and a diamine.
Materials:
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Oxalyl Chloride Derivative (e.g., N,N'-bis(4-aminophenyl)oxamide)
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
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Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
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Anhydrous Lithium Chloride (LiCl) (optional, to aid solubility)
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Argon or Nitrogen gas supply
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Dry glassware (three-neck flask, mechanical stirrer, condenser, addition funnel)
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Dissolution: To the flask, add the aromatic diamine and dissolve it in anhydrous NMP. If solubility is an issue, add LiCl (typically 5% w/v) and stir until a clear solution is formed.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic reaction.
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Monomer Addition: Dissolve the oxalyl chloride derivative in a small amount of anhydrous NMP in the addition funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution should noticeably increase.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol or water) while stirring vigorously. The polymer will precipitate as a fibrous or powdered solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with water and then with methanol to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Intrinsic Viscosity Measurement by Capillary Viscometer
Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is used to estimate its molecular weight.
Materials:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath (e.g., 25.0 ± 0.1 °C)
-
Dried polymer sample
-
High-purity solvent (e.g., DMAc with 5% LiCl)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Stock Solution: Accurately weigh the dried polymer and prepare a stock solution of a known concentration (e.g., 0.5 g/dL) in the chosen solvent. Ensure the polymer is fully dissolved.
-
Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, and 0.1 g/dL) using volumetric flasks.
-
Solvent Measurement: Pipette a known volume of pure solvent into the viscometer. Equilibrate it in the constant temperature bath for at least 10 minutes. Measure the flow time (t₀) of the solvent through the capillary. Repeat at least three times to ensure reproducibility.
-
Solution Measurement: Clean and dry the viscometer. Starting with the most dilute polymer solution, measure its flow time (t) in the same manner.
-
Repeat: Repeat the measurement for each of the prepared polymer solutions, moving from lowest to highest concentration.
-
Calculations:
-
Calculate the relative viscosity (η_rel = t/t₀).
-
Calculate the specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c), where c is the concentration in g/dL.
-
-
Extrapolation: Plot the reduced viscosity (η_red) against concentration (c). Extrapolate the resulting line to zero concentration. The y-intercept of this plot is the intrinsic viscosity [η].
References
Minimizing side reactions in the synthesis of Oxanilide derivatives
Welcome to the technical support center for the synthesis of oxanilide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for minimizing side reactions and optimizing experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of oxanilides from anilines and oxalyl chloride?
A1: The most prevalent side reactions include the formation of a symmetrical diamide byproduct, incomplete reaction leading to the mono-acylated intermediate (oxalamic acid derivatives), and hydrolysis of the reactive intermediate. When reacting an aniline with a precursor like diethyl oxalate, the formation of the symmetrical N,N'-diaryl oxalamide can occur if the reaction is not carefully controlled.[1] Additionally, because oxalyl chloride is highly reactive with water, performing the reaction under non-anhydrous conditions can lead to its decomposition and the formation of oxalic acid, which can complicate purification.
Q2: My reaction mixture is dark and shows multiple spots on the TLC, including at the baseline. What is happening?
A2: Anilines are susceptible to oxidation, which can be accelerated by heat, light, or impurities, leading to the formation of colored polymeric materials. The presence of unreacted starting materials, the desired this compound, and various side products can result in a complex TLC profile. Baseline material often indicates highly polar compounds, such as amine salts (if an acid scavenger is used) or polymeric byproducts.
Q3: How can I improve the yield and purity of my this compound product?
A3: Optimizing several factors can significantly improve outcomes. Key parameters include:
-
Stoichiometry: Precise control over the molar ratios of aniline and the acylating agent is critical. An excess of aniline can lead to the formation of symmetrical diamide byproducts.
-
Temperature Control: Many acylation reactions are exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can minimize the formation of side products.
-
Anhydrous Conditions: Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial, especially when using the highly moisture-sensitive oxalyl chloride, to prevent hydrolysis.
-
Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, should be used to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.
Q4: What is the best method for purifying crude this compound derivatives?
A4: Recrystallization is the most common and effective method for purifying solid this compound derivatives. The choice of solvent is critical; ideal solvents will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even when hot. Common recrystallization solvents include ethanol, toluene, and mixtures like hexane/ethyl acetate.[2][3] Washing the crude product with solvents like alcohol or benzene can also help remove certain contaminants.[4] For complex mixtures, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive Reagents: Oxalyl chloride may have hydrolyzed due to improper storage. | Use a fresh bottle of oxalyl chloride or redistill it before use. Ensure aniline is pure and free of oxidation products. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. Older methods often suffered from low yields due to high temperatures and lack of water removal.[4] | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gradually increasing the temperature. For reactions involving oxalic acid, azeotropic removal of water can drive the reaction to completion. | |
| 3. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent. | Select a solvent in which both the aniline derivative and the acylating agent are reasonably soluble at the reaction temperature. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. | |
| Product is Impure (Multiple Spots on TLC) | 1. Formation of Symmetrical Diamide: Especially common when using diethyl oxalate, where the initial product can react further. | Use a precise 2:1 molar ratio of aniline to oxalyl chloride for symmetrical oxanilides. For mono-acylation, consider using ethyl oxalyl chloride or a large excess of the oxalate ester. Solvent-free conditions have also been shown to improve selectivity. |
| 2. Presence of Oxalamic Acid: The mono-acylated intermediate may be present due to incomplete reaction. | Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of the aniline derivative. | |
| 3. Hydrolysis of Oxalyl Chloride: Moisture in the reaction leads to the formation of oxalic acid and its salts. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). | |
| Reaction Mixture is Dark/Tarry | 1. Oxidation of Aniline: Anilines are prone to air oxidation. | Run the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents. Use purified aniline. |
| 2. Reaction Temperature Too High: Excessive heat can promote polymerization and degradation. | Maintain a low temperature, especially during the addition of the highly reactive oxalyl chloride. Use an ice bath to control the initial exothermic reaction. |
Effect of Reaction Conditions on Yield (Illustrative Data)
The following table summarizes hypothetical, yet representative, data on how reaction parameters can influence the yield of a typical this compound synthesis.
| Entry | Aniline (equiv.) | Base (equiv.) | Solvent | Temperature | Yield (%) | Purity (%) |
| 1 | 2.0 | None | Toluene | Reflux | 45 | 70 |
| 2 | 2.0 | Triethylamine (2.2) | DCM | 0 °C to RT | 92 | 95 |
| 3 | 2.2 | Pyridine (2.5) | THF | 0 °C to RT | 88 | 93 |
| 4 | 2.0 | Triethylamine (2.2) | DCM (wet) | 0 °C to RT | 30 | 50 |
| 5 | 2.5 | Triethylamine (2.2) | DCM | 0 °C to RT | 85 | 80 (contains diamide) |
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical this compound using Oxalyl Chloride
This protocol describes the general procedure for the synthesis of N,N'-diphenyl-ethanediamide (this compound).
Materials:
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Aniline (2.0 equivalents)
-
Oxalyl chloride (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (2.2 equivalents)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (2.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve oxalyl chloride (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl solution to neutralize excess TEA.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or toluene) to yield the pure this compound derivative.
Protocol 2: Synthesis of an Ethyl Oxanilate using Diethyl Oxalate
This protocol is adapted for synthesizing a mono-amide, mono-ester derivative, which can be prone to forming a symmetrical diamide byproduct.
Materials:
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Substituted Aniline (1.0 equivalent)
-
Diethyl oxalate (5.0 equivalents, used in excess as the solvent)
-
Boric acid (optional catalyst, 0.1 equivalent)
Procedure:
-
Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, combine the substituted aniline (1.0 equiv.), diethyl oxalate (5.0 equiv.), and boric acid (optional).
-
Reaction: Heat the mixture under stirring. The ethanol formed during the reaction is removed by distillation, potentially under reduced pressure, to drive the reaction forward.
-
Monitoring: Follow the reaction progress by Gas Chromatography (GC) or TLC until the starting aniline is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution twice with water to remove excess diethyl oxalate and boric acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to separate the desired ethyl oxanilate from any symmetrical diamide byproduct.
Visualizations
Caption: Reaction pathway for this compound synthesis and common side products.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Enhancing the Long-Term Performance of Oxanilide UV Stabilizers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the long-term performance of oxanilide-based UV stabilizers in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound UV stabilizers.
Issue 1: Premature Loss of UV Protection in the Polymer Matrix
Possible Causes:
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Photodegradation of this compound: Although oxanilides are known for their high photochemical stability, prolonged exposure to high-intensity UV radiation can lead to their degradation.[1] The primary mechanism of UV stabilization involves the absorption of harmful UV radiation and its dissipation as thermal energy.[2] However, this process can eventually lead to the breakdown of the this compound molecule.
-
Incompatibility with Polymer Matrix: Poor compatibility between the this compound stabilizer and the polymer can lead to the stabilizer leaching out or forming aggregates over time, reducing its effectiveness.
-
Environmental Factors: High temperatures and humidity can accelerate the degradation of both the polymer and the UV stabilizer.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the correct concentration of this compound was used as per the formulation guidelines. Inadequate loading will result in insufficient UV protection.
-
Assess Compatibility:
-
Examine the polymer sample for signs of blooming or exudation (a hazy or crystalline surface deposit), which indicates poor compatibility.
-
Consider using a compatibilizer to improve the dispersion and solubility of this compound in the polymer matrix. For polyamide (PA) blends, compatibilizers like maleic anhydride-grafted polymers (e.g., PE-g-MAH) can enhance interfacial adhesion.[3][4] For polyethylene (PE), oxazoline-functionalized polyethylene has been shown to be an effective compatibilizer for PE/PA6 blends.[5]
-
-
Optimize Processing Parameters:
-
During extrusion or molding, ensure that the processing temperature is not excessively high, as this can cause premature degradation of the this compound.
-
Ensure thorough mixing to achieve a homogeneous dispersion of the stabilizer within the polymer.
-
-
Consider Synergistic Combinations: The performance of this compound can be significantly enhanced by using it in combination with other types of UV stabilizers.
-
Hindered Amine Light Stabilizers (HALS): HALS are particularly effective as they do not absorb UV radiation but act as radical scavengers, interrupting the degradation process. The combination of a UV absorber like this compound and a radical scavenger like HALS often results in a synergistic effect, providing superior long-term stability compared to using either stabilizer alone.
-
Other UV Absorbers: Combining this compound with other classes of UV absorbers, such as benzophenones or benzotriazoles, can also lead to synergistic protection in polyolefins like polyethylene and polypropylene.
-
Issue 2: Discoloration or Yellowing of the Polymer Sample Over Time
Possible Causes:
-
Degradation Byproducts: The photodegradation of the polymer or the this compound itself can lead to the formation of chromophoric (color-causing) byproducts.
-
Interaction with Other Additives: this compound may interact with other additives in the formulation, such as antioxidants or pigments, leading to color changes. Some commercial this compound UV absorbers are noted for being less discoloring, even in alkaline environments.
-
Processing Conditions: Excessive heat during processing can lead to thermal degradation and discoloration.
Troubleshooting Steps:
-
Review Formulation: Identify any additives that could potentially interact with the this compound. Consult supplier technical data sheets for known incompatibilities.
-
Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow to minimize thermal degradation.
-
Incorporate a Co-stabilizer: The use of HALS in conjunction with this compound can mitigate yellowing by scavenging free radicals that contribute to the formation of colored degradation products.
-
Evaluate Alternative this compound Grades: Different commercial grades of this compound may have varying levels of purity and different manufacturing byproducts, which can affect their color stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound protects polymers from UV degradation?
A1: this compound is a UV absorber. Its primary function is to absorb incident UV radiation in the harmful wavelength range (typically 280-400 nm) and dissipate the absorbed energy as harmless heat. This process prevents the UV photons from reaching the polymer and initiating degradation reactions such as chain scission and cross-linking.
Q2: Why is my this compound-stabilized polyethylene sample failing faster than expected in accelerated weathering tests?
A2: Several factors could be at play. Firstly, ensure your accelerated weathering protocol is appropriate for your material and intended application. Relevant standards like ASTM G154, ASTM D4329, or ISO 4892-3 should be followed. Secondly, poor dispersion of the this compound in the polyethylene matrix is a common issue. Consider using a masterbatch or a compatibilizer to improve dispersion. Finally, the inherent UV resistance of the polyethylene grade itself plays a significant role. For enhanced long-term performance, a synergistic combination of this compound with a HALS is highly recommended for polyolefins.
Q3: Can I use this compound in transparent applications?
A3: Yes, many this compound-based UV absorbers are suitable for transparent applications as they have low initial color and do not significantly absorb in the visible spectrum. However, it is crucial to select a grade specifically designed for such applications and to perform thorough testing to ensure no unacceptable yellowing occurs over the product's intended lifespan.
Q4: How can I improve the solubility of this compound in my polymer system during processing?
A4: Improving solubility often involves both formulation and processing adjustments. Ensure that the chosen this compound is compatible with your polymer. Pre-blending the this compound with a small amount of a compatible liquid plasticizer or using a masterbatch can aid in dispersion. During processing, optimizing the screw design, melt temperature, and residence time in the extruder can improve mixing and distribution of the additive.
Q5: What is the typical loading concentration for this compound UV stabilizers?
A5: The typical loading concentration of UV stabilizers like this compound is generally low, often in the range of 0.1% to 0.5% by weight of the polymer. The optimal concentration will depend on the specific polymer, the thickness of the part, the expected level of UV exposure, and the desired service life of the product. It is always recommended to consult the manufacturer's technical data sheet for specific loading level recommendations.
Data Presentation
Table 1: Synergistic Effect of UV Stabilizer Combinations in Polypropylene
| Stabilizer System | UV Exposure (Hours to 50% Elongation Retention) |
| Control (No Stabilizer) | 500 |
| 0.3% this compound | 1200 |
| 0.3% HALS | 1500 |
| 0.15% this compound + 0.15% HALS | 2500 |
Note: The data presented in this table is illustrative and based on typical performance. Actual results may vary depending on the specific grades of stabilizers and polymer, as well as the testing conditions. The combination of UV absorbers (like this compound) and HALS is known to have a synergistic effect.
Experimental Protocols
Protocol 1: Evaluation of UV Stability by Accelerated Weathering
This protocol provides a general methodology for assessing the long-term performance of this compound-stabilized polymers using an accelerated weathering chamber, based on ASTM G154 and ASTM D4329 standards.
1. Materials and Equipment:
-
Polymer samples with and without this compound stabilizer (and any synergistic co-stabilizers).
-
Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps).
-
Spectrophotometer or colorimeter for measuring color change.
-
Tensile testing machine for evaluating mechanical property retention.
-
Gloss meter.
2. Sample Preparation:
-
Prepare standardized test specimens (e.g., tensile bars, plaques) of the polymer formulations to be tested via injection molding or compression molding.
-
Ensure all samples have a consistent thickness and surface finish.
-
Prepare a set of control samples (without UV stabilizer) and samples for each stabilizer formulation.
3. Accelerated Weathering Procedure (based on ASTM G154 Cycle 1):
-
Set the weathering chamber to the desired cycle. A common cycle for general plastics is:
-
8 hours of UV exposure at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Mount the samples in the chamber according to the manufacturer's instructions.
-
Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at specified intervals for evaluation.
4. Performance Evaluation:
-
Color Change (ΔE): Measure the color of the samples at each interval using a spectrophotometer and calculate the total color change (ΔE) relative to the unexposed control.
-
Gloss Retention: Measure the gloss of the samples at a specified angle (e.g., 60°) and calculate the percentage of gloss retention.
-
Mechanical Properties: Perform tensile tests on the exposed samples and a set of unexposed controls. Determine the retention of properties such as tensile strength and elongation at break.
-
Visual Inspection: Visually inspect the samples for any signs of degradation, such as cracking, chalking, or crazing.
Troubleshooting for Accelerated Weathering:
-
Inconsistent Results: Ensure that the lamps in the weathering chamber are rotated and replaced according to the manufacturer's schedule to maintain uniform irradiance. Check for variations in temperature and humidity within the chamber.
-
Sample Warping: If samples are warping, this may be due to excessive temperature. Consider using a lower temperature cycle if appropriate for the material.
-
Unexpectedly Rapid Degradation: Verify the irradiance of the UV lamps. If the degradation is still too rapid, consider a less severe test cycle.
Visualizations
Caption: Mechanism of UV degradation and stabilization.
Caption: Troubleshooting workflow for poor UV performance.
References
- 1. This compound UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll [uvabsorber.com]
- 2. specialchem.com [specialchem.com]
- 3. Compatibilization of Polyamide 6/Cyclic Olefinic Copolymer Blends for the Development of Multifunctional Thermoplastic Composites with Self-Healing Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.aalto.fi [research.aalto.fi]
Validation & Comparative
A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals
A detailed examination of the ultraviolet (UV) absorption properties of oxanilide and benzophenone derivatives reveals distinct spectral characteristics and photostability mechanisms that are critical for their application as UV absorbers in research and pharmaceutical development. While both classes of compounds are effective at absorbing UV radiation, their underlying photochemical behaviors differ significantly, influencing their suitability for specific applications.
This guide provides a comprehensive comparison of the UV absorption spectra, photostability, and relevant experimental protocols for this compound and benzophenone-based compounds, presenting key data in a clear and accessible format for scientists and professionals in the field.
Key Performance Characteristics at a Glance
To facilitate a direct comparison, the UV absorption maxima (λmax) and molar absorptivity (ε) for representative this compound and benzophenone derivatives are summarized below. These parameters are fundamental in determining the efficiency and spectral range of UV protection offered by these compounds.
| Compound Class | Specific Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| This compound | This compound Monomer (5a)¹ | 285 | Data not available in source | Chloroform |
| This compound Monomer (5b)¹ | 315 | Data not available in source | Chloroform | |
| N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide | ~312 | Data not available in source | Not Specified | |
| Benzophenone | Benzophenone | 252 | 18,000 | Ethanol |
| 334 | 150 | Ethanol | ||
| 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3) | 287 | 15,100 | Methanol | |
| 325 | 9,500 | Methanol | ||
| 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2) | 290 | 25,000 | Methanol | |
| 350 | 15,000 | Methanol |
¹Specific molar absorptivity values for these this compound monomers were mentioned in a cited source but the exact figures were not accessible.
Unveiling the Mechanisms of UV Absorption and Photostability
The efficacy of a UV absorber is not solely determined by its ability to absorb photons but also by its capacity to dissipate the absorbed energy without undergoing degradation. In this regard, oxanilides and benzophenones employ distinct photostabilization strategies.
This compound: Efficient Energy Dissipation through Intramolecular Proton Transfer
This compound-based UV absorbers exhibit exceptional photostability due to a highly efficient energy dissipation mechanism involving a rapid and reversible intramolecular proton transfer.[1] Upon absorption of UV radiation, the molecule undergoes a swift tautomeric shift, converting the electronic excitation energy into thermal energy, which is then harmlessly dissipated to the surrounding environment. This process occurs on a very fast timescale, preventing the molecule from undergoing photochemical reactions that could lead to its degradation. This inherent stability makes oxanilides particularly suitable for applications requiring long-term UV protection.
Benzophenones: Photochemistry of the Excited State
Benzophenones absorb UV light through π→π* and n→π* electronic transitions. Following excitation, the benzophenone molecule can transition to a triplet state. This excited triplet state is a key intermediate in its photochemical reactions. The photodegradation of benzophenones can proceed through several pathways, including the abstraction of hydrogen atoms from surrounding molecules, leading to the formation of free radicals. These radicals can then initiate further degradation reactions. The presence of hydroxyl and other functional groups on the benzophenone scaffold significantly influences the absorption spectrum and the photostability of the molecule. For instance, hydroxyl groups in the ortho position to the carbonyl group can form an intramolecular hydrogen bond, which contributes to the dissipation of absorbed energy and enhances the photostability of the compound.
Experimental Protocol: Measuring UV Absorption Spectra
The determination of UV absorption spectra is a routine yet critical procedure in the evaluation of potential UV absorbers. The following outlines a standard experimental protocol for obtaining the UV-Vis absorption spectrum of an organic compound using a spectrophotometer.
Materials and Equipment:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Thermo Scientific GENESYS series)
-
Quartz cuvettes (typically with a 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform)
-
Compound of interest (this compound or Benzophenone derivative)
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the compound using an analytical balance.
-
Dissolve the compound in a known volume of a suitable spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. The solvent should be transparent in the UV region of interest.
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up and stabilize for at least 20-30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance of the solution across the selected wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette, calculate the molar absorptivity (ε).
-
Visualizing the Concepts
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of UV absorption and photostability, and the experimental workflow for UV-Vis spectroscopy.
Caption: A diagram illustrating the contrasting photophysical pathways of this compound and benzophenone upon UV absorption.
Caption: A flowchart outlining the key steps in the experimental workflow for UV-Vis spectroscopy.
References
Performance comparison of Oxanilide versus benzotriazole UV absorbers in polycarbonates
A comprehensive guide for researchers and industry professionals on the selection of optimal UV protection for polycarbonate applications.
The long-term durability and performance of polycarbonate (PC), a versatile engineering thermoplastic, are critically dependent on its stabilization against ultraviolet (UV) radiation. Without adequate protection, UV exposure leads to undesirable degradation, manifesting as yellowing, loss of transparency, and embrittlement. Among the arsenal of UV absorbers, oxanilides and benzotriazoles are two prominent classes employed to safeguard polycarbonates. This guide provides a detailed comparison of their performance, supported by available data and experimental insights to aid in the selection process for specific research and development applications.
At a Glance: Key Performance Differences
While direct, publicly available quantitative data comparing oxanilide and benzotriazole UV absorbers in a polycarbonate matrix is limited, a comprehensive review of technical data sheets and related literature allows for a qualitative and extrapolated performance comparison.
| Performance Metric | This compound UV Absorbers | Benzotriazole UV Absorbers |
| UV Absorption Range | Primarily in the UV-B region (280-320 nm). | Broad absorption across both UV-A and UV-B regions (approx. 290-400 nm). |
| Color Stability | Generally exhibit low initial color and are noted for being less discoloring, particularly in alkaline environments.[1] | Can have a slight inherent color and may contribute to initial yellowness in the polymer matrix. |
| Thermal Stability | Good thermal stability suitable for polycarbonate processing temperatures. | High molecular weight grades offer excellent thermal stability, crucial for high-temperature processing of polycarbonate. |
| Photostability | Good photostability, effectively dissipating absorbed UV energy. | Excellent photostability, efficiently converting UV radiation into harmless thermal energy. |
| Volatility | Low volatility, which minimizes loss during processing and service life.[2][3] | Low volatility, especially for high molecular weight variants, ensuring long-term performance. |
| Compatibility | Excellent compatibility with a wide range of polymers, including polycarbonate.[2][3] | Good compatibility with various polymers, including polycarbonate. |
Deep Dive into Performance Aspects
UV Absorption and Photostability
The primary function of a UV absorber is to preferentially absorb damaging UV radiation and dissipate it as harmless heat. Benzotriazoles are well-regarded for their broad UV absorption spectrum, covering both the UV-A (320-400 nm) and UV-B (280-320 nm) ranges. This comprehensive protection is advantageous in shielding polycarbonate from a wider range of damaging wavelengths present in sunlight.
Oxanilides, on the other hand, tend to have a strong absorption in the UV-B and part of the UV-A spectrum. While effective, their absorption window may be narrower compared to benzotriazoles. The mechanism for both classes of absorbers involves a rapid and efficient dissipation of absorbed energy through intramolecular proton transfer, which accounts for their excellent photostability.
Color Stability and Aesthetics
For applications where optical clarity and colorlessness are paramount, the initial color and the tendency of the UV absorber to cause discoloration over time are critical factors. This compound-based UV absorbers are often highlighted for their low color contribution and resistance to discoloration, even in the presence of alkaline residues. This can be a significant advantage in applications such as transparent sheets, lenses, and electronic displays. While effective, some benzotriazole-type absorbers may impart a slight initial yellow tint to the polycarbonate.
Thermal Stability and Processing
Polycarbonate is typically processed at high temperatures (around 300°C). Therefore, the thermal stability of the UV absorber is crucial to prevent its degradation and loss of efficacy during manufacturing processes like extrusion and injection molding. Both this compound and benzotriazole classes include products with low volatility and high thermal stability suitable for polycarbonate processing. High molecular weight benzotriazoles are particularly noted for their excellent performance at elevated temperatures.
Experimental Protocols: A Framework for Evaluation
To generate robust comparative data, a standardized set of experimental protocols should be employed. The following outlines key methodologies for assessing the performance of UV absorbers in polycarbonate.
Sample Preparation
-
Compounding: Dry polycarbonate resin is tumble-mixed with the desired concentration (typically 0.1% to 1.0% by weight) of the this compound or benzotriazole UV absorber.
-
Extrusion: The mixture is then melt-compounded using a twin-screw extruder with a temperature profile appropriate for polycarbonate (e.g., 260-300°C).
-
Specimen Formation: The extruded pellets are subsequently injection molded or compression molded into plaques of a specified thickness (e.g., 2-3 mm) for testing. A control sample of unstabilized polycarbonate should also be prepared.
Accelerated Weathering
-
Apparatus: A xenon-arc weather-ometer is used to simulate the full spectrum of sunlight.
-
Test Conditions: Samples are exposed to controlled cycles of light, temperature, and humidity according to standards such as ASTM G155 or ISO 4892-2. A typical cycle might involve a continuous light exposure at a specific irradiance (e.g., 0.55 W/m² at 340 nm), a black panel temperature of 63°C, and alternating periods of water spray.
-
Duration: Exposure times can range from hundreds to thousands of hours, with samples being withdrawn at regular intervals for analysis.
Performance Evaluation
-
Colorimetry: The change in color, specifically the Yellowness Index (YI), is measured using a spectrophotometer according to ASTM E313. Measurements are taken before and after various intervals of accelerated weathering.
-
Optical Properties: Changes in light transmission and haze are measured using a haze meter according to ASTM D1003.
-
Mechanical Properties: Tensile properties (strength, modulus, and elongation at break) are measured using a universal testing machine according to ASTM D638. Impact strength (e.g., Izod or Charpy) can be measured following ASTM D256 or ISO 179, respectively.
-
Gloss Measurement: The surface gloss is measured at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523.
Visualizing the Concepts
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: General mechanism of UV absorption and energy dissipation by a UV absorber molecule.
Caption: A logical workflow for the experimental comparison of UV absorbers in polycarbonate.
Conclusion and Recommendations
The choice between an this compound and a benzotriazole UV absorber for polycarbonate will depend on the specific requirements of the end-use application.
-
For applications demanding the highest level of UV protection across the full solar spectrum and where a slight initial color is acceptable, a high-performance benzotriazole UV absorber is a strong candidate. Its broad absorption range provides robust protection against both UV-A and UV-B radiation.
-
For applications where exceptional color stability and optical clarity are the primary concerns, an this compound UV absorber may be the preferred choice. Its low inherent color and resistance to discoloration make it ideal for water-clear or brightly colored products.
It is imperative for researchers and formulators to conduct their own comparative studies using the outlined experimental protocols to determine the most suitable UV absorber for their specific polycarbonate grade and application. The synergistic effects of combining different UV absorbers or pairing them with Hindered Amine Light Stabilizers (HALS) should also be considered for achieving optimal long-term performance.
References
A Comparative Guide to the Efficacy of Oxanilide and Hindered Amine Light Stabilizers (HALS) in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two primary classes of light stabilizers for polyethylene: Oxanilide-based Ultraviolet Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS). The selection of an appropriate stabilizer system is critical for preventing the degradation of polyethylene products exposed to sunlight, which can lead to discoloration, loss of mechanical properties, and reduced service life. This document synthesizes available data to offer a comparative overview of their performance, mechanisms of action, and ideal applications.
Mechanisms of Action
The fundamental difference in the protective action of oxanilides and HALS lies in their stabilization mechanisms.
This compound UV Absorbers: Oxanilides belong to the class of ultraviolet absorbers. Their primary function is to absorb harmful UV radiation in the 280-400 nm range and dissipate it as harmless thermal energy. This process prevents the UV radiation from initiating degradation reactions within the polymer matrix. The effectiveness of an this compound is dependent on its ability to absorb UV light strongly in the critical wavelengths for polyethylene degradation without absorbing in the visible spectrum, which could lead to discoloration.
Hindered Amine Light Stabilizers (HALS): HALS operate through a regenerative radical scavenging mechanism. They do not absorb UV radiation but instead interrupt the degradation process once it has been initiated. When UV exposure generates free radicals within the polyethylene, HALS actively scavenge these radicals, preventing them from propagating and causing chain scission and crosslinking. A key advantage of HALS is their cyclic regeneration, allowing a single HALS molecule to neutralize multiple free radicals, thus providing long-term protection.
Performance Comparison
Direct quantitative comparisons of this compound and HALS in polyethylene from a single study are limited in publicly available literature. However, by synthesizing data from various studies on polyethylene and related systems, a general performance comparison can be made.
Data Presentation
The following tables summarize the expected performance of this compound and HALS in polyethylene based on available research. It is important to note that the quantitative values are indicative and can vary based on the specific grade of polyethylene, concentration of the stabilizer, and the weathering conditions.
| Performance Metric | This compound | Hindered Amine Light Stabilizers (HALS) | Data Source Synopsis |
| Yellowness Index | Excellent | Good to Excellent | Studies on mixed plastics suggest UV absorbers like oxanilides provide superior color stability compared to HALS. High molecular weight HALS are noted to be effective in controlling long-term yellowing. |
| Gloss Retention | Good | Excellent | HALS are generally reported to be highly effective in maintaining the surface gloss of polymers during weathering. |
| Tensile Strength Retention | Moderate | Excellent | A study on mixed waste plastics showed a greater improvement in tensile strength with HALS compared to a UVA. Research on HDPE filaments also indicated superior performance of HALS in retaining tensile properties. |
| Long-Term Durability | Good | Excellent | The regenerative mechanism of HALS provides a significant advantage for long-term protection against UV degradation. |
Note: The data presented is a qualitative summary derived from multiple sources and should be considered as a general guideline.
Experimental Protocols
The evaluation of the efficacy of light stabilizers in polyethylene is typically conducted using accelerated weathering tests that simulate outdoor exposure.
Key Experimental Methodologies:
A common standard for accelerated weathering of plastics is ASTM D4329 , "Standard Practice for Fluorescent UV Lamp Apparatus Exposure of Plastics."
1. Sample Preparation:
-
Polyethylene resin (e.g., LDPE, LLDPE, or HDPE) is compounded with the specified concentration of the light stabilizer (e.g., 0.1 - 0.5% by weight).
-
The compounded material is then processed into films or plaques of a defined thickness (e.g., 100-200 micrometers) by methods such as film blowing or compression molding.
-
Control samples without any light stabilizer are also prepared for comparison.
2. Accelerated Weathering:
-
The prepared samples are exposed in a fluorescent UV weathering device according to ASTM D4329.
-
UV Exposure Cycle: A typical cycle involves alternating periods of UV exposure and condensation to simulate the effects of sunlight and dew. For example, 8 hours of UV irradiation at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
UV Source: UVA-340 lamps are often used to simulate the critical short-wavelength UV portion of sunlight.
-
Exposure Duration: The total exposure time can range from hundreds to thousands of hours, depending on the expected service life of the product.
3. Performance Evaluation:
-
Yellowness Index: Measured periodically using a spectrophotometer according to ASTM E313.
-
Gloss Retention: Measured using a gloss meter at a specific angle (e.g., 60°) according to ASTM D523.
-
Tensile Strength and Elongation at Break: Determined using a universal testing machine according to ASTM D882 for thin films or ASTM D638 for thicker specimens.
-
Carbonyl Index: The formation of carbonyl groups, an indicator of degradation, can be monitored using Fourier Transform Infrared (FTIR) spectroscopy.
Mandatory Visualization
Stabilization Mechanisms
Caption: Stabilization mechanisms of this compound and HALS.
Experimental Workflow
A Comparative Guide to the Photostability of Oxanilide-Based UV Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of Oxanilide-based UV stabilizers against other common alternatives, supported by experimental data and standardized testing protocols. The information is intended to assist researchers and professionals in selecting the appropriate UV protection for their materials.
Comparative Performance of UV Stabilizers
The selection of a UV stabilizer is critical for preventing the photodegradation of polymeric materials, which can lead to discoloration, loss of mechanical properties, and reduced service life. This compound-based UV absorbers are one class of stabilizers known for their effectiveness in various polymers. However, their performance relative to other common stabilizers like benzotriazoles and Hindered Amine Light Stabilizers (HALS) can vary depending on the polymer matrix and the specific application.
Below is a summary of the comparative performance of these UV stabilizers based on available data.
Data Presentation
Table 1: Comparison of UV Stabilizer Performance in Different Polymers
| UV Stabilizer Class | Polymer Matrix | Performance Metric | Observation |
| This compound | Clear Rigid PVC | Light Stability | Fair (+) |
| Protection of Content | Good (++) | ||
| Polycarbonate (PC) | Yellowness Index | Less discoloring than conventional UV absorbers.[1] | |
| Benzotriazole | Clear Rigid PVC | Light Stability | Excellent (++++) |
| Protection of Content | Excellent (++++) | ||
| Polycarbonate (PC) | Yellowness Index | Good (++++) | |
| Hindered Amine Light Stabilizers (HALS) - Low Molecular Weight | Polypropylene (PP) Multifilament | Retention of Physical Properties | Excellent (+++++) |
| Color Stability | Good (+++) | ||
| HALS - High Molecular Weight | Polyamide (PA) Fibers | UV Stability | More effective than UV absorbers. |
| Unstabilized | Polycarbonate (PC) | Yellowness Index (YI) | YI increases significantly with UV exposure, indicating yellowing.[2] After 1400 hours of exposure, a noticeable increase in yellowness is observed.[2] |
| Light Transmission | Decreases with increased UV exposure.[2] |
Experimental Protocols
The following are detailed methodologies for photostability testing according to relevant ASTM standards. These protocols are essential for ensuring the reproducibility and comparability of results.
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Non-Metallic Materials
This standard is a widely used practice for accelerated weathering to simulate the effects of sunlight on materials.[3]
1. Test Specimen Preparation:
-
At least three replicate specimens of each material should be prepared.
-
The typical specimen size is 75 mm x 150 mm, though this can be adapted based on the material and testing apparatus.
-
Specimens should be clean, dry, and free of any surface defects.
2. Apparatus:
-
A fluorescent UV weathering chamber equipped with UVA-340 lamps is most commonly used to simulate the short-wave UV portion of sunlight.
-
The chamber should have controls for irradiance, temperature, and moisture.
3. Test Cycle:
-
A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
The irradiance level is typically set between 0.49 and 1.55 W/(m²nm).
4. Exposure Duration:
-
The duration of the test can range from several hundred to several thousand hours, depending on the material's expected service life and durability.
5. Evaluation:
-
Periodically, specimens are removed and evaluated for changes in:
-
Color: Measured using a spectrophotometer (Delta E).
-
Gloss: Measured with a gloss meter.
-
Mechanical Properties: Such as tensile strength and impact resistance.
-
Visual Defects: Cracking, chalking, and hazing.
-
ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics
This standard provides specific procedures for the UV exposure testing of plastics and references ASTM G154 for the general methodology.
1. Test Specimen Preparation:
-
Specimen preparation follows the guidelines of ASTM G154. For insulating materials like foams, the maximum thickness is 20 mm to ensure proper heat transfer.
2. Apparatus:
-
A fluorescent UV apparatus as described in ASTM G154 is used.
3. Test Conditions:
-
The standard specifies several test cycles. A common cycle involves alternating periods of UV exposure and moisture condensation to simulate outdoor weathering.
-
UVA-340 lamps are typically used to mimic the UV spectrum of sunlight.
4. Evaluation of Results:
-
After exposure, the plastic specimens are evaluated for changes in physical and optical properties as described in ASTM G154.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the photostability testing process.
Caption: Experimental workflow for photostability testing according to ASTM standards.
Caption: Simplified signaling pathway of UV stabilizer protection mechanisms.
References
The Clear Choice in UV Protection: A Cost-Effectiveness Analysis of Oxanilide Stabilizers
For researchers, scientists, and drug development professionals navigating the complex landscape of material preservation, selecting the optimal UV stabilizer is a critical decision. This guide provides a comprehensive cost-effectiveness analysis of oxanilide UV stabilizers compared to prevalent alternatives, including benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS). By integrating performance data with economic considerations, this report serves as an essential resource for making informed decisions in polymer and formulation development.
At the forefront of photostabilization technology, oxanilides offer a compelling balance of performance and value. This analysis delves into the quantitative aspects of their efficacy, supported by detailed experimental protocols, to provide a clear and objective comparison.
Key Performance Indicators: A Comparative Overview
The selection of a UV stabilizer is a multifaceted process, balancing cost against crucial performance metrics such as color stability, gloss retention, and the preservation of mechanical properties over time. While direct, publicly available quantitative comparisons for this compound against all alternatives under identical conditions are limited, the following tables synthesize available data to provide a comparative framework.
Table 1: Comparative Cost Analysis of UV Stabilizers
| UV Stabilizer Class | Representative Compound | Estimated Price (USD/kg) | Typical Loading Concentration (%) | Cost in Use (per 100kg polymer) |
| This compound | 2-Ethoxy-2'-ethylthis compound | $30 - 50 | 0.2 - 1.0 | $6 - $50 |
| Benzophenone | Benzophenone-3 (Oxybenzone) | $15 - $30 | 0.1 - 1.0 | $1.50 - $30 |
| Benzotriazole | UV-328 | $25 - $45 | 0.1 - 1.0[1] | $2.50 - $45 |
| HALS (Hindered Amine Light Stabilizer) | HALS 770 | $10 - $25 | 0.1 - 2.0[2] | $1 - $50 |
Note: Prices are estimates and can vary based on supplier, volume, and market conditions. Cost in use is a simplified calculation and does not account for synergistic effects or specific performance requirements.
Table 2: Qualitative Performance Comparison of UV Stabilizers
| UV Stabilizer Class | UV Absorption Range | Color Contribution | Thermal Stability | Key Advantages | Primary Applications |
| This compound | Strong in UV-B | Low | Good | Good compatibility, less discoloration in alkaline environments[3]. | Polyamides, PVC, Polyesters, Polyurethanes[3]. |
| Benzophenone | UV-B and some UV-A[4] | Can be high | Good | Cost-effective. | Wide range of polymers, coatings. |
| Benzotriazole | Broad UV-A and UV-B | Generally low | Good to excellent | High performance, good for clear applications. | Polycarbonates, Polyesters, Acrylics. |
| HALS | Does not absorb UV | Very low | Excellent | Long-term stability, effective at low concentrations. | Polyolefins, thin-section applications. |
In-Depth Experimental Protocols for Performance Evaluation
To ensure accurate and reproducible comparisons of UV stabilizer efficacy, standardized testing methodologies are paramount. The following sections detail the key experimental protocols for assessing the performance of these additives.
Accelerated Weathering (ASTM G154)
This practice simulates the damaging effects of sunlight and moisture on materials in a controlled laboratory environment.
Objective: To evaluate the relative durability of materials exposed to UV radiation and water.
Apparatus: A fluorescent UV accelerated weathering device equipped with UVA-340 or UVB-313 lamps, a water spray system, and temperature controls.
Procedure:
-
Specimen Preparation: Prepare triplicate specimens of the polymer with and without the UV stabilizer, and with each of the different stabilizers being tested, at their respective typical loading concentrations. Specimens are typically flat plaques of a standard thickness.
-
Test Cycle: A common cycle is 8 hours of UV exposure at a controlled temperature (e.g., 60°C), followed by 4 hours of condensation at a lower temperature (e.g., 50°C). The specific cycle and duration are chosen based on the material and its intended application.
-
Evaluation: At predetermined intervals (e.g., 500, 1000, 2000 hours), remove the specimens and evaluate them for changes in color, gloss, and mechanical properties.
Color Difference Measurement (ASTM D2244)
This standard provides a method for the instrumental measurement of color coordinates and the calculation of color differences.
Objective: To quantify the change in color of a specimen after exposure to weathering.
Apparatus: A spectrophotometer or colorimeter capable of measuring color coordinates in the CIE Lab* color space.
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using certified standards.
-
Initial Measurement: Measure the L, a, and b* coordinates of the unexposed (control) specimens.
-
Post-Exposure Measurement: After each interval of accelerated weathering, measure the L, a, and b* coordinates of the exposed specimens.
-
Calculation: Calculate the total color difference (ΔE) using the following formula: ΔE = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½ Where ΔL, Δa, and Δb are the differences in the respective coordinates between the initial and post-exposure measurements.
Gloss Retention Measurement (ASTM D523)
This test method covers the measurement of specular gloss of nonmetallic specimens.
Objective: To quantify the loss of surface gloss after exposure to weathering.
Apparatus: A gloss meter with a specified geometry (typically 20°, 60°, or 85°). The 60° geometry is most common.
Procedure:
-
Calibration: Calibrate the gloss meter using a standard of known gloss value.
-
Initial Measurement: Measure the initial gloss of the unexposed specimens at the selected geometry.
-
Post-Exposure Measurement: After each weathering interval, measure the gloss of the exposed specimens.
-
Calculation: Calculate the percent gloss retention as follows: Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100
Tensile Properties of Plastics (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
Objective: To evaluate the effect of weathering on the mechanical integrity of the polymer.
Apparatus: A universal testing machine (UTM) with appropriate grips and an extensometer.
Procedure:
-
Specimen Preparation: Use a standard dumbbell-shaped specimen (Type I is common) molded from the polymer formulations.
-
Initial Testing: Determine the initial tensile strength, elongation at break, and modulus of elasticity of the unexposed specimens.
-
Post-Exposure Testing: After each weathering interval, test the tensile properties of the exposed specimens.
-
Analysis: Compare the stress-strain curves and calculate the percentage retention of tensile strength, elongation, and modulus.
Conclusion: The this compound Advantage
While a definitive quantitative ranking requires specific head-to-head testing, the available data and chemical properties suggest that this compound UV stabilizers present a highly favorable cost-effectiveness profile for a range of demanding applications. Their low color contribution and good compatibility, particularly in polymers like polyamides and PVC, make them an excellent choice where aesthetic and long-term performance are critical.
Benzophenones remain a viable option for more cost-sensitive applications where slight color development is acceptable. Benzotriazoles offer premium performance, especially in clear applications, but at a higher cost. HALS are unparalleled for long-term protection, particularly in polyolefins, through a different stabilization mechanism.
Ultimately, the selection of the most cost-effective UV stabilizer depends on the specific polymer, the intended application's service life requirements, and the acceptable aesthetic and mechanical property changes over time. This guide provides the foundational data and experimental frameworks to empower researchers and professionals to make the most informed and effective choice for their material protection needs.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 3. This compound UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll [uvabsorber.com]
- 4. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
The Clear Choice: Validating UV Absorber Performance in Industrial Coatings
A Comparative Guide for Formulators and Researchers
The longevity and durability of industrial coatings are paramount, protecting substrates from environmental degradation and maintaining aesthetic appeal. Ultraviolet (UV) radiation is a primary catalyst for this degradation, leading to color fading, gloss loss, cracking, and chalking. To counteract these effects, UV absorbers are incorporated into coating formulations. This guide provides an objective comparison of the performance of different classes of UV absorbers, with a focus on Oxanilide chemistry, supported by experimental data to aid researchers and formulators in selecting the optimal stabilization package.
Performance Under Pressure: A Quantitative Comparison
The efficacy of a UV absorber is determined by its ability to prevent or delay the physical and chemical degradation of a coating upon exposure to UV radiation, heat, and moisture. The following table summarizes quantitative data from various studies on the performance of different UV absorber classes in accelerated weathering tests.
| UV Absorber Class | Example Product/Chemistry | Performance Metric | Test Method | Results |
| Benzotriazole | Generic UV-1 | Color Change (ΔE) | ASTM G154 (QUV) | In HDPE panels, formulations with 0.3% UV-1 showed a 60% reduction in color change and delayed surface cracking by 2.5 times compared to an unstabilized control after simulated 5-year exposure.[1] |
| Benzophenone | Chimassorb 81 | Color Change (ΔE) | Weather-Ometer | In red pigmented silicone, the ΔE after 1000 hours was 5.49 with the stabilizer, compared to 9.57 for the control. For yellow silicone, the ΔE was 4.28 with the stabilizer, versus 5.91 for the control.[2] |
| Triazine | Red-shifted TRT-based UVA | Cracking Resistance | Modified QUV (UVA-340 + Water Spray) | In a clearcoat containing 2% HALS, the formulation with 3% triazine-based UVA showed no cracking after >9000 hours , while a similar formulation with a benzotriazole (BTZ) based UVA failed at 8000 hours. The unstabilized system failed completely after 6400 hours.[3] |
| This compound | PowerSorb™ 312 | Photostability | General Knowledge | Oxanilides are noted for being less discoloring than conventional UV absorbers, especially in alkaline environments or in the presence of metal catalysts, making them suitable for a broad range of applications including powder coatings and solvent-borne systems.[1] Quantitative head-to-head data was not available in the reviewed literature. |
The Science of Protection: Experimental Protocols
To validate the performance of UV absorbers, coatings are subjected to accelerated weathering tests that simulate long-term outdoor exposure in a condensed timeframe.
Key Experimental Method: ASTM G154 - QUV Accelerated Weathering
This common test practice is used to evaluate the durability of coatings by exposing them to alternating cycles of UV light and moisture at controlled, elevated temperatures.[4]
-
Apparatus : A QUV Accelerated Weathering Tester is used, equipped with fluorescent lamps (commonly UVA-340 lamps to simulate sunlight in the critical short-wave UV region).
-
Test Specimens : Coatings are applied to standardized panels (e.g., steel or aluminum) and cured according to specifications. Initial measurements of color (CIELAB Lab*) and gloss (at 20°, 60°, or 85°) are recorded.
-
Exposure Cycle : A typical cycle, such as ASTM G154 Cycle 1, involves 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation (moisture exposure) at 50°C. This cycle is repeated for a specified duration, often ranging from 500 to over 2000 hours.
-
Evaluation : At predetermined intervals, the test specimens are removed and evaluated for changes in:
-
Color : Measured with a spectrophotometer. The total color difference (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/². A lower ΔE value indicates better color stability.
-
Gloss : Measured with a gloss meter. Results are often reported as percent gloss retention.
-
Physical Integrity : Visual inspection for cracking, blistering, chalking, and other forms of degradation.
-
Visualizing Coating Degradation and Protection
The following diagram illustrates the fundamental process of UV-induced polymer degradation and the intervention mechanisms of UV absorbers and Hindered Amine Light Stabilizers (HALS), which are often used synergistically.
Caption: Mechanism of UV degradation and stabilization in coatings.
Conclusion
The selection of a UV stabilization system is critical for ensuring the long-term performance of industrial coatings. While benzotriazoles and benzophenones are established technologies, newer chemistries like red-shifted triazines are demonstrating superior performance in terms of cracking resistance and color protection in demanding applications. Oxanilides offer a unique advantage with their low initial color and stability in specific chemical environments. For optimal protection, particularly for exterior applications, a synergistic combination of a high-performance UV absorber and a Hindered Amine Light Stabilizer (HALS) is recommended to combat degradation through complementary mechanisms of UV absorption and free-radical scavenging. This data-driven approach allows formulators to make informed decisions, balancing cost and performance to meet the specific demands of their coating applications.
References
Synergistic Effect of Oxanilide with Other UV Absorbers: A Comparative Guide
A deep dive into the enhanced UV protection offered by blending Oxanilide with other common UV absorbers, supported by experimental data and detailed protocols.
The ever-present demand for robust UV protection in materials science and personal care has led to extensive research into the synergistic effects of combining different UV absorbing compounds. Among these, this compound-based UV absorbers have demonstrated significant potential. When combined with other classes of UV absorbers, such as benzophenones, benzotriazoles, and hydroxyphenyltriazines, oxanilides exhibit a pronounced synergistic effect, leading to enhanced UV protection and photostability. This guide provides a comprehensive comparison of the performance of this compound in combination with other UV absorbers, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhanced Performance Through Synergy: A Quantitative Look
Studies have systematically shown that specific combinations of UV absorbers can lead to a level of protection greater than the sum of their individual effects. This synergy is particularly evident when this compound is blended with other common organic UV absorbers.
Table 1: Synergistic Effects of this compound Combinations in Polymer Stabilization
| UV Absorber Combination | Polymer Matrix | Performance Metric | Observation |
| This compound + Benzophenone | Polyethylene | Photostabilization | Systematically synergistic effect observed.[1] |
| This compound + Benzotriazole | Polyethylene | Photostabilization | Systematically synergistic effect observed.[1] |
| This compound + Hydroxyphenyltriazine | Polyethylene | Photostabilization | Systematically synergistic effect observed.[1] |
| This compound + Benzophenone | Polypropylene | Photostabilization | Systematically synergistic effect observed.[1] |
| This compound + Benzotriazole | Polypropylene | Photostabilization | Systematically synergistic effect observed.[1] |
| This compound + Hydroxyphenyltriazine | Polypropylene | Photostabilization | Systematically synergistic effect observed. |
Note: While the synergistic effect is well-documented, specific quantitative data on the percentage increase in photostability or SPF values from peer-reviewed literature is limited in the public domain and often proprietary.
Understanding the Mechanism of Synergy
The primary mechanism of action for UV absorbers is the absorption of harmful UV radiation and its dissipation as thermal energy. The synergy observed when combining different classes of UV absorbers likely stems from a complementary absorption spectrum and different energy dissipation pathways. By combining absorbers that cover different regions of the UV spectrum (UVA and UVB), a broader and more uniform protection can be achieved.
dot
References
A Comparative Analysis of the Thermal Stability of Oxanilide and Other Prominent UV Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various UV stabilizers, with a focus on Oxanilide and other widely used alternatives such as Hindered Amine Light Stabilizers (HALS), Benzophenones, and Benzotriazoles. The thermal stability of a UV stabilizer is a critical parameter, as it dictates its efficacy and integrity during high-temperature processing and in demanding end-use applications. The data presented herein is sourced from publicly available technical datasheets and scientific literature to aid in the selection of the most appropriate UV stabilizer for specific research and development needs.
Quantitative Thermal Stability Data
| UV Stabilizer Class | Commercial Name | T5% Onset (°C) | T10% Onset (°C) | T50% Onset (°C) | Key Observations |
| This compound | Sanduvor VSU / Hostavin VSU | Data Not Available | Data Not Available | Data Not Available | Characterized by good heat stability and resistance to discoloration from metal ions. |
| HALS (High MW) | Chimassorb 944 | >325 | >350 | >350 | Exhibits excellent thermal stability with minimal weight loss at temperatures up to 300°C. |
| HALS (Low MW) | Tinuvin 770 | ~225 | ~250 | >275 | Shows initial weight loss at lower temperatures compared to high molecular weight HALS. |
| Benzotriazole | Tinuvin 326 | ~220 | ~240 | ~275 | Demonstrates moderate thermal stability. |
| Benzophenone | Chimassorb 81 | ~225 | ~250 | ~275 | Exhibits thermal stability comparable to low molecular weight HALS and benzotriazoles. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a generalized experimental protocol for determining the thermal stability of UV stabilizers using TGA. This protocol is based on standard methodologies described in the literature.
Objective: To determine the thermal decomposition profile of a UV stabilizer by measuring its weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance.
-
Sample pans (e.g., platinum, alumina, or aluminum).
-
Gas flow controller for purge gas.
-
Data acquisition and analysis software.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the UV stabilizer powder into a tared sample pan.
-
Purge Gas: Introduce an inert purge gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600°C).
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Determine the onset decomposition temperature, which is often defined as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Visualizing the TGA Workflow
The following diagram illustrates the key steps in the Thermogravimetric Analysis (TGA) experimental workflow.
Caption: TGA Experimental Workflow Diagram.
References
A Comparative Analysis of Oxanilide-Metal Complexes in Catalytic Benzyl Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the development of robust and cost-effective processes is paramount. Oxanilide-based ligands have garnered significant interest due to their versatile coordination chemistry, allowing for the formation of stable complexes with a variety of transition metals. These metal complexes have shown promise as catalysts in a range of organic transformations, most notably in oxidation reactions. This guide provides a comparative analysis of the catalytic activity of different this compound-type metal complexes—specifically those of Copper(II), Nickel(II), Cobalt(II), and Iron(III)—in the aerobic oxidation of benzyl alcohol to benzaldehyde, a crucial transformation in the synthesis of fine chemicals and pharmaceutical intermediates.
Comparative Catalytic Performance
The catalytic efficacy of metal complexes is highly dependent on the nature of the metal center, the ligand architecture, and the reaction conditions. Below is a summary of the catalytic performance of various metal complexes with N,N'-donor ligands, including those with structural similarities to oxanilides, in the aerobic oxidation of benzyl alcohol.
| Catalyst/Ligand System | Metal Center | Conversion (%) | Selectivity (%) | Yield (%) | TON | Reaction Conditions | Reference |
| [Cu(L¹)] | Cu(II) | 52 | >99 | 52 | - | 0.025g catalyst, 1 mL benzyl alcohol, 3 mL H₂O₂, 100°C, 24h, solvent-free | [1] |
| [Ni(L²)] | Ni(II) | 49.1 | 92.0 | 45.2 | - | 90°C, 0.7 MPa O₂, 2h, THF | [2] |
| [Co(TPP)] | Co(II) | 82 | 98 | 80.4 | - | 0.23 M benzyl alcohol, 1.8x10⁻⁴ M catalyst, O₂, 65°C, 6.5 min, isobutyraldehyde co-substrate | [3] |
| [Fe(Br)₂(Pc-L)]Br | Fe(III) | 98 | >99 | 98 | - | 0.2 mmol benzyl alcohol, 2 mol% catalyst, 0.6 mmol H₂O₂, acetonitrile, 24h, room temp. | [4] |
| Ni(II)-Schiff Base | Ni(II) | 89 | >99 | 89 | 890 | 1.02x10⁻³ mol oxidant, 2.05x10⁻⁶ mol catalyst, 90°C, 1h, DMF, TBHP oxidant | [5] |
Note: The ligands (L¹, L², TPP, Pc-L) in the referenced studies are not identical but share structural motifs relevant to oxanilides, providing a basis for a broader comparative discussion. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Reproducibility is a key tenet of scientific research. The following sections provide detailed methodologies for the synthesis of a representative this compound-metal complex and a general procedure for the catalytic oxidation of benzyl alcohol.
Synthesis of a Representative this compound-Copper(II) Complex
This protocol describes the synthesis of a typical N,N'-bis(salicylidene)oxalyldihydrazide copper(II) complex.
Materials:
-
Oxalic acid dihydrazide
-
Salicylaldehyde
-
Copper(II) acetate monohydrate
-
Methanol
-
Dimethylformamide (DMF)
Procedure:
-
Ligand Synthesis: A solution of oxalic acid dihydrazide (1.18 g, 10 mmol) in 50 mL of methanol is prepared. To this, a methanolic solution of salicylaldehyde (2.44 g, 20 mmol) is added dropwise with constant stirring. The mixture is refluxed for 4 hours. The resulting pale yellow precipitate of the Schiff base ligand is filtered, washed with cold methanol, and dried in a desiccator over anhydrous CaCl₂.
-
Complexation: The synthesized ligand (0.65 g, 2 mmol) is dissolved in 20 mL of hot DMF. A solution of copper(II) acetate monohydrate (0.40 g, 2 mmol) in 15 mL of DMF is added slowly to the ligand solution with continuous stirring. The mixture is refluxed for 2 hours, during which a colored precipitate of the copper(II) complex is formed.
-
Isolation and Purification: The reaction mixture is cooled to room temperature. The precipitated complex is collected by filtration, washed thoroughly with methanol to remove any unreacted starting materials, and finally dried under vacuum.
General Procedure for Catalytic Aerobic Oxidation of Benzyl Alcohol
This protocol outlines a general method for evaluating the catalytic activity of the synthesized metal complexes in the aerobic oxidation of benzyl alcohol.
Materials:
-
Synthesized this compound-Metal Complex (Catalyst)
-
Benzyl alcohol (Substrate)
-
Toluene (Solvent)
-
Oxygen gas (Oxidant)
-
Gas chromatograph (for analysis)
Procedure:
-
Reaction Setup: A 25 mL round-bottom flask equipped with a magnetic stirrer and a condenser is charged with the this compound-metal complex (e.g., 0.01 mmol), benzyl alcohol (1 mmol), and toluene (10 mL).
-
Reaction Execution: The flask is placed in a preheated oil bath at the desired temperature (e.g., 90°C). An oxygen balloon is attached to the top of the condenser, and the reaction mixture is stirred vigorously under an oxygen atmosphere.
-
Monitoring and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde. An internal standard (e.g., dodecane) can be used for quantitative analysis.
-
Work-up: Upon completion of the reaction (as monitored by GC), the reaction mixture is cooled to room temperature. The catalyst may be recovered by filtration if it is heterogeneous. The filtrate is then analyzed to determine the final yield of the product.
Mechanistic Insights and Visualizations
Understanding the underlying mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. The aerobic oxidation of alcohols by transition metal complexes is believed to proceed through a catalytic cycle involving the activation of molecular oxygen and the transfer of oxygen atoms to the substrate.
Caption: Generalized catalytic cycle for the aerobic oxidation of an alcohol by a metal-oxanilide complex (M(n)L).
The diagram above illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol. The active catalyst, a metal-oxanilide complex in oxidation state 'n', coordinates with the alcohol substrate. Subsequent deprotonation forms an alkoxide intermediate. This is followed by an oxidation step, leading to the formation of the aldehyde product and a reduced form of the metal complex. The catalytic cycle is completed by the re-oxidation of the metal center by molecular oxygen.
Caption: Experimental workflow for the synthesis and catalytic evaluation of this compound-metal complexes.
This workflow diagram outlines the key stages of the research process, from the initial synthesis and characterization of the metal complex to its application in a catalytic oxidation reaction and the final analysis of the products. This systematic approach ensures the reliable and reproducible evaluation of catalytic performance.
References
Performance Showdown: Oxanilide-Based Copolymers vs. Traditional Polymers in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a polymeric carrier is a critical decision in the design of effective drug delivery systems. Traditional aliphatic polyesters, such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), along with poly(ethylene glycol) (PEG), have long been the cornerstones of this field. However, the quest for materials with enhanced thermal stability, mechanical strength, and tailored degradation profiles has led to the exploration of novel polymer architectures. Among these, oxanilide-based copolymers, a class of aromatic polyamides, present an intriguing alternative.
This guide provides a comparative analysis of the projected performance of this compound-based copolymers against the well-established benchmarks of PLA, PLGA, and PEG in the context of drug delivery. Due to the nascent stage of research into this compound-based copolymers for these specific applications, direct comparative experimental data is limited. Therefore, the data presented for this compound-based copolymers are projected based on the known properties of aromatic polyamides. This guide aims to provide a foundational framework for researchers interested in exploring this promising class of polymers.
Performance Comparison: A Quantitative Overview
The following tables summarize key performance indicators for drug delivery systems based on this compound-based copolymers in comparison to PLA, PLGA, and PEG.
Disclaimer: Data for this compound-Based Copolymers are hypothetical and projected based on the chemical properties of aromatic polyamides.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Notes |
| This compound-Based Copolymers | Hypothetical: 5-15% | Hypothetical: 60-80% | The rigid aromatic backbone may offer a structured matrix for drug encapsulation. |
| PLA Nanoparticles | 10-20% | 70-90% | Dependent on drug properties and fabrication method. |
| PLGA Nanoparticles | 1-17%[1] | 32-93%[2] | Widely variable based on drug, polymer characteristics, and process parameters.[1][2] |
| PEGylated Systems (e.g., PEG-PLGA) | 1-10% | 50-80% | The hydrophilic PEG shell can influence drug loading. |
Table 2: Particle Characteristics and In Vitro Release
| Polymer System | Particle Size (nm) | Initial Burst Release (%) | Sustained Release Duration |
| This compound-Based Copolymers | Hypothetical: 100-300 | Hypothetical: <15% | Hypothetical: Weeks to Months |
| PLA Nanoparticles | 100-500 | 10-30% | Weeks to Months[3] |
| PLGA Nanoparticles | 100-400 | 15-40% | Days to Weeks |
| PEG-PLGA Nanoparticles | 50-200 | 10-25% | Days to Weeks |
Table 3: Biocompatibility and Degradation
| Polymer System | Biocompatibility | Degradation Mechanism | Degradation Rate |
| This compound-Based Copolymers | Generally considered biocompatible | Hydrolysis of amide bonds | Slow |
| PLA | Excellent, FDA-approved | Hydrolysis of ester bonds | Slow (months to years) |
| PLGA | Excellent, FDA-approved | Hydrolysis of ester bonds | Tunable (weeks to months) |
| PEG | Excellent, FDA-approved | Non-degradable (excreted) | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the performance evaluation of polymeric drug delivery systems.
Synthesis of Nanoparticles by Emulsion-Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs within a polymer matrix.
-
Materials:
-
Polymer (this compound-based copolymer, PLA, or PLGA)
-
Drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
-
-
Procedure:
-
Dissolve a specific amount of the polymer and the drug in the organic solvent to form the organic phase.
-
Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.
-
Determination of Drug Loading and Encapsulation Efficiency
-
Procedure:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DCM or acetonitrile).
-
Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study (Dialysis Method)
This method assesses the rate at which the drug is released from the nanoparticles over time.
-
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) or other relevant release medium
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of fresh release medium, maintained at a constant temperature (e.g., 37°C) and under constant stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
-
Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cell line (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
Polymer nanoparticles (or polymer extracts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the polymer nanoparticles. Include positive (e.g., a known cytotoxic agent) and negative (medium only) controls.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualizing the Processes: Synthesis, Drug Delivery, and Degradation
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and pathways relevant to polymer-based drug delivery.
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual agents loaded PLGA nanoparticles: systematic study of particle size and drug entrapment efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Outdoor Performance of Materials Containing Oxanilide UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of materials containing oxanilide ultraviolet (UV) absorbers against alternative stabilization systems in long-term outdoor exposure studies. The information presented is supported by experimental data from various scientific and technical sources, offering insights into the durability and protective capabilities of this compound-based formulations.
Introduction to this compound UV Absorbers
This compound UV absorbers are a class of organic compounds used to protect polymeric materials from the degrading effects of ultraviolet radiation. They function by absorbing harmful UV light and dissipating it as thermal energy, thus preventing the photo-oxidation that leads to material degradation. This degradation manifests as discoloration, loss of gloss, and a decline in mechanical properties such as tensile strength and impact resistance. Oxanilides are often favored for their low initial color and good compatibility with a range of polymers.
Comparative Performance in Long-Term Outdoor Exposure
The true test of a UV stabilizer's efficacy lies in its performance under real-world, long-term outdoor exposure conditions. The following sections present a comparative analysis of materials containing this compound UV absorbers against those with other common stabilizers, such as benzotriazoles and Hindered Amine Light Stabilizers (HALS).
Polycarbonate Weathering Studies
Polycarbonate (PC) is a widely used engineering thermoplastic valued for its transparency and high impact strength. However, it is susceptible to UV degradation, leading to yellowing and embrittlement. Long-term outdoor exposure studies are crucial for evaluating the effectiveness of UV stabilizers in mitigating these effects.
It is established that the inclusion of UV absorbers is critical for the outdoor longevity of polycarbonate. Unstabilized polycarbonate shows a rapid decrease in molecular weight and a corresponding loss of mechanical properties upon UV exposure.
Polyolefin Stabilization: A Comparison with HALS
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are susceptible to UV degradation. Hindered Amine Light Stabilizers (HALS) are a dominant technology for the UV protection of polyolefins. Unlike UV absorbers, HALS do not absorb UV radiation but instead act as radical scavengers, interrupting the degradation cycle.
Studies have shown that combinations of UV absorbers, such as oxanilides, with HALS can provide synergistic protective effects in polyolefins. The UV absorber reduces the number of radicals formed, while the HALS scavenges the radicals that are inevitably produced.
Performance in Coatings
The longevity of exterior coatings is critical for both aesthetic and protective purposes. Gloss retention and color stability are key performance indicators. Long-term exposure studies, often conducted in harsh environments like Florida, provide valuable data on the performance of different coating formulations.
Studies on polyurethane coatings have demonstrated that gloss and color changes can occur within the first few months of outdoor exposure. The pattern of this degradation often follows an exponential trend. While specific data directly comparing this compound-containing coatings to others in these long-term studies is limited in publicly available literature, the general principles of UV stabilization apply. The choice of UV absorber and its concentration, often in combination with HALS, is critical for maintaining the appearance and integrity of the coating over many years. For instance, a 20-year study on PVDF-acrylic coatings highlighted the importance of a robust UV protection package for long-term color and gloss retention.
Experimental Protocols for Outdoor Exposure Studies
To ensure reliable and comparable data, long-term outdoor exposure studies are conducted following standardized protocols. A widely recognized standard is ASTM G7, "Standard Practice for Atmospheric Environmental Exposure Testing of Nonmetallic Materials."
Key Aspects of ASTM G7 Protocol:
-
Exposure Sites: Typically located in environments with high solar irradiance and other relevant climatic conditions, such as Florida (subtropical) and Arizona (desert).
-
Sample Mounting: Samples are mounted on racks at a specified angle to the sun (e.g., 45° south-facing is common in the Northern Hemisphere). The mounting method (e.g., open backing, solid backing) can influence the sample temperature and moisture levels.
-
Exposure Duration: Can range from months to many years.
-
Evaluation Intervals: Samples are periodically removed for evaluation of key properties.
-
Performance Metrics:
-
Visual Assessment: Chalking, cracking, blistering, and color change are visually assessed.
-
Gloss Measurement: Changes in surface gloss are quantified using a glossmeter.
-
Color Measurement: Color changes are measured using a spectrophotometer and reported using a standardized color space (e.g., CIELAB ΔE*).
-
Mechanical Property Testing: Changes in tensile strength, elongation at break, and impact strength are measured.
-
Chemical Analysis: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor chemical changes in the polymer.
-
Logical Workflow for Outdoor Exposure Testing
The following diagram illustrates a typical workflow for a long-term outdoor exposure study of materials containing UV stabilizers.
Caption: Workflow for Long-Term Outdoor Exposure Testing.
Conclusion
While direct, publicly available, long-term outdoor exposure studies with quantitative data tables comparing this compound-containing materials to a range of alternatives are limited, the existing body of research on polymer degradation and stabilization provides a strong indication of their performance. Oxanilides are effective UV absorbers that can significantly enhance the weatherability of various polymers. For optimal performance, especially in demanding applications, they are often used in synergistic combinations with other types of stabilizers, such as HALS. The selection of the most appropriate UV protection system depends on the specific polymer, the intended application, and the environmental conditions to which the material will be exposed. Further long-term comparative studies with publicly accessible data would be invaluable to the materials science community.
References
Safety Operating Guide
Proper Disposal of Oxanilide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Oxanilide. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, rinse the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and disposal.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Melting Point | 253 - 256 °C (487.4 - 492.8 °F)[1] |
| Boiling Point | Not available[1] |
| Appearance | Off-white powder/solid[1] |
| Solubility in Water | Insoluble |
| Vapor Pressure | Not available |
| Flash Point | Not available[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following protocol is a general guideline and should be adapted to comply with the specific requirements of your institution and location.
1. Waste Identification and Classification:
-
This compound waste should be classified as a non-hazardous solid waste unless it is contaminated with other hazardous materials. However, due to its limited ecotoxicity data, it is prudent to handle it as a chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements.
2. Segregation and Collection:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
-
The container should be made of a material compatible with this compound, such as high-density polyethylene (HDPE).
3. Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and the approximate amount.
-
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
4. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
The recommended method for the disposal of solid this compound waste is through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Incineration by a licensed facility is a common and effective method for the destruction of organic compounds like this compound. Thermal decomposition may produce irritating gases and vapors, necessitating a controlled environment.
5. Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and dispose of it accordingly.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced or removed. Consult your institutional guidelines for confirmation.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Essential Safety and Logistical Information for Handling Oxanilide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance on the safe handling of Oxanilide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) guidelines.[1][2][3]
| Protection Type | Equipment | Specification/Standard |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical-resistant gloves | Compatible chemical-resistant gloves.[3] |
| Protective clothing | Wear fire/flame resistant and impervious clothing. Lab coats or coveralls are recommended to guard against spills. | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. A government-approved respirator is required. |
Operational Plan for Handling this compound
This section outlines the standard operating procedure for handling this compound in a laboratory setting, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.
Handling and Preparation
-
Ventilation: Use only in a chemical fume hood to ensure adequate ventilation.
-
Avoid Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area. Contaminated work clothing should not be allowed out of the workplace.
Disposal Plan
-
Waste Collection: Sweep up solid waste and place it in a suitable, labeled container for disposal.
-
Regulations: Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Environmental Protection: Do not empty into drains.
Emergency Procedures
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves. Use spill kits to contain the spill.
-
Clean-up: Sweep up the spilled material, place it in a bag, and hold it for waste disposal.
-
Decontaminate: Wash the spill site after the material pickup is complete.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Visual Guides
The following diagrams illustrate the standard operating procedures and decision-making processes for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
